(-)-Gallocatechin

Catalog No.
S528656
CAS No.
3371-27-5
M.F
C15H14O7
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Gallocatechin

CAS Number

3371-27-5

Product Name

(-)-Gallocatechin

IUPAC Name

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1

InChI Key

XMOCLSLCDHWDHP-DOMZBBRYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(-)-Gallocatechin; AK-64755; AK 64755; AK 64755; J-500978; J500978; J 500978; Q-100410; Q100410; Q 100410

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

The exact mass of the compound (-)-Gallocatechin is 306.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of gallocatechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Structure and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference between these catechins lies in their stereochemistry and the presence of a gallate group.

Property (-)-Gallocatechin (GC) (-)-Epigallocatechin (EGC) (-)-Epigallocatechin Gallate (EGCG)
Stereochemistry Non-epi form [1] Epi form [1] Epi form [1] [2]
Gallate Group Absent Absent Present [1] [2]
Basic Structure Two benzene rings (A, B), a dihydropyran heterocycle (C) [2] Two benzene rings (A, B), a dihydropyran heterocycle (C) [2] Three aromatic rings (A, B, D) and a pyran ring (C) [2]
Key Feature - Hydroxyl group on the B-ring [1] Galloyl moiety (D-ring) [1] [3]

While GC and EGC are important, much of the research focus, especially in drug development, is on their gallated derivatives, Gallocatechin Gallate (GCG) and Epigallocatechin Gallate (EGCG), due to their enhanced bioactivity [1] [4] [5]. The "epi" configuration and the gallate group are critical for potent biological activity [1].

Biological Activity and Quantitative Comparison

The structural differences lead to varying efficacies in biological assays. The following table summarizes key comparative data, highlighting EGCG's generally superior potency.

Biological Activity This compound (GC) / GCG (-)-Epigallocatechin (EGC) / EGCG Key Findings & Experimental Notes

| Antioxidant & Radical Scavenging | Less effective [1] | Most effective [1] | Experiment: ABTS/DPPH/FRAP assays & H₂O₂-induced oxidative stress in HT22 cells [1]. Finding: Hydroxyl & galloyl groups enhance radical scavenging [1]. | | Cytotoxicity (IC₅₀ in HT22 cells) | IC₅₀: >400 μM [1] | IC₅₀: 263 μM [1] | Experiment: Cell viability assay (CCK-8) [1]. Note: EGCG showed highest cytotoxicity (IC₅₀: 141 μM) [1]. | | Anti-Amyloid Activity | Less effective [5] | Highly effective (EGCG) [5] | Mechanism: Binds Aβ/αSyn oligomers, remodels into non-toxic aggregates [5]. | | Tyrosinase Inhibition (IC₅₀) | GCG IC₅₀: 36.8 ± 0.21 μM [6] | EGCG IC₅₀: 39.4 ± 0.54 μM [6] | Experiment: Kinetics & molecular docking [6]. Finding: Mixed inhibition, synergy in GCG+EGCG combination [6]. | | Antibacterial Activity | GCG inhibits toxin release [4] | EGCG inhibits toxin release [4] | Experiment: Effects on Vero toxin from E. coli O157:H7 [4]. Finding: Both effective at ≥0.05 mg/mL [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies for two critical assays.

Protocol: Assessing Anti-Amyloid Activity

This protocol is based on studies investigating the inhibition of Aβ and α-synuclein aggregation [5].

  • Sample Preparation:
    • Prepare a solution of the amyloidogenic protein (e.g., Aβ40, Aβ42, or α-synuclein) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). Pre-treat the protein by incubating at 4°C overnight to monomerize.
    • Dissolve GC, EGC, GCG, or EGCG in DMSO and then dilute in the same buffer. The final DMSO concentration should not exceed 0.1%.
  • Inhibition Assay:
    • Group Setup: Set up a negative control (protein only), a positive control (protein with known inducer), and experimental groups (protein with different concentrations of catechins).
    • Incubation: Mix the protein (e.g., at 25 μM) with catechins (typically at a 1:1 to 1:5 molar ratio) and incubate at 37°C with constant agitation for 24-48 hours.
  • Analysis Methods:
    • Thioflavin T (ThT) Assay: Use ThT fluorescence (excitation ~440 nm, emission ~480 nm) to monitor fibril formation kinetics.
    • Transmission Electron Microscopy (TEM): Deposit samples onto formvar-coated grids, negative stain with uranyl acetate, and image to visualize aggregate morphology.
    • Cell Viability Assay: Treat neuronal cells (e.g., PC12 or SH-SY5Y) with pre-formed aggregates and measure cytotoxicity using MTT or CCK-8 assays.
Protocol: Evaluating Antioxidant Activity in Neuronal Cells

This protocol outlines the process for testing the protective effects of catechins against H₂O₂-induced oxidative stress, as performed in HT22 cells [1].

  • Cell Culture: Maintain mouse hippocampal neuronal cell line HT22 in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment and H₂O₂ Challenge:
    • Seed HT22 cells into 96-well plates at a density of 10,000 cells per well and culture until ~70% confluent.
    • Pre-treat cells with various concentrations of catechins for 3 hours.
    • Expose the cells to a cytotoxic dose of H₂O₂ (e.g., 1-5 mM) for 45 minutes to 2 hours.
  • Viability and ROS Measurement:
    • Cell Viability: Use the CCK-8 assay. Add CCK-8 solution to each well, incubate for 2-4 hours, and measure the absorbance at 450 nm.
    • ROS Production: Load cells with 10 μM DCFDA for 30 minutes at 37°C before H₂O₂ challenge. Analyze intracellular ROS levels using flow cytometry or a fluorescence microplate reader.

The workflow for this protocol is summarized in the following diagram:

G start Seed HT22 cells step1 Pre-treat with catechins (3h) start->step1 step2 Challenge with H₂O₂ step1->step2 step3 Measure ROS (DCFDA assay) step2->step3 step4 Assess cell viability (CCK-8 assay) step3->step4 end Analyze data step4->end

Experimental workflow for assessing antioxidant activity in HT22 cells.

Therapeutic Potential and Challenges

The compelling bioactivity of these compounds, particularly EGCG, is tempered by significant pharmacokinetic challenges that must be addressed for successful drug development.

  • Neurodegenerative Diseases: EGCG remodels toxic oligomers of Aβ and α-synuclein into non-toxic, off-pathway aggregates [5]. It can also chelate metal ions like Cu(II) and Zn(II), which are known to enhance amyloid fibrillization [5].
  • Oral Health: EGCG shows broad-spectrum benefits, inhibiting cariogenic pathogens like Streptococcus mutans (reducing growth and biofilm formation at 50-200 μM), combating periodontal disease, and exhibiting anti-tumor properties against oral cancers [3].
  • Other Conditions: Research indicates protective effects in experimental cataract models by modulating oxidative stress (increasing GSH and decreasing MDA) [7] and anti-infective properties [4].

The major hurdle for clinical application is poor bioavailability and pharmacokinetics [5] [2].

  • Low Bioavailability: EGCG has limited absorption, is unstable in neutral/alkaline conditions, and undergoes extensive metabolic conjugation [5] [2].
  • Potential Solutions: Current research focuses on novel delivery systems (nanoparticles, liposomes) and chemical modification (e.g., peracetate-protected analogs) to enhance stability, bioavailability, and target specificity [3] [2].

References

Chemical and Physical Properties of Gallocatechin Epimers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of the two primary gallocatechin epimers for easy comparison.

Property (-)-Gallocatechin (+)-Gallocatechin
CAS Number 3371-27-5 [1] 970-73-0 [2]
Molecular Formula C₁₅H₁₄O₇ [1] C₁₅H₁₄O₇ [2]
Molecular Weight 306.27 g/mol [1] 306.27 g/mol [2]
Specific Rotation Not specified in sources Not specified in sources
Melting Point Not specified in sources 218 °C [2]
Boiling Point 685.6±55.0 °C (predicted) [1] 685.6±55.0 °C (predicted) [2]
Density 1.7±0.1 g/cm³ (predicted) [1] 1.695±0.06 g/cm³ (predicted) [2]
Solubility Water: 5 mg/mL (with sonication) [1] Soluble in DMSO, ethanol, methanol [2]
pKa Not specified in sources 9.02±0.15 (predicted) [2]
Storage Conditions 2-8°C [1] Hygroscopic, -20°C Freezer, under inert atmosphere [2]

Analytical Chiral Separation Protocol

A 2022 study details a chiral High-Performance Liquid Chromatography (HPLC) method for separating catechin and epicatechin enantiomers, which is directly applicable for analyzing gallocatechin epimers [3]. The core principle uses a β-cyclodextrin (β-CD) mobile phase additive that forms transient inclusion complexes with the enantiomers, leading to different retention times based on their three-dimensional structure [3].

The following diagram illustrates the experimental workflow for the chiral separation:

G Start Start Chiral Separation Prep Mobile Phase Preparation Start->Prep Col HPLC with Phenyl Column Prep->Col Elution β-CD Gradient Elution Col->Elution Detect UV Detection Elution->Detect Analysis Data Analysis Detect->Analysis

Detailed Experimental Conditions [3]
  • HPLC System: Standard HPLC system with a UV-Vis detector.
  • Column: Phenyl column (e.g., 4.6 mm i.d. x 250 mm).
  • Mobile Phase: Two eluents are used for gradient formation:
    • Eluent A: Aqueous solution containing 1 M NaCl, 0.1% (v/v) phosphoric acid, and 0.05% (w/v) β-CD.
    • Eluent B: Aqueous solution containing 1 M NaCl, 0.1% (v/v) phosphoric acid, and 0.6% (w/v) β-CD.
  • Elution Mode: Linear gradient from 100% Eluent A to 100% Eluent B over a specified period.
  • Flow Rate: 0.5 mL/min.
  • Detection: UV detector at 210-280 nm.
  • Temperature: Ambient.

Biological Activities and Research Significance

Although the search results provide more detail on the closely related compound EGCG, the reported activities of gallocatechin highlight its research potential.

  • This compound is identified as an antioxidant [1]. One study notes that (+)-Gallocatechin exhibits antimutagenic properties in UV-irradiated E. coli and, at 80 μM, inhibited cell death in mouse hepatocytes by 29.9% [2].
  • The gallocatechin structure is a core component of the more extensively studied Epigallocatechin Gallate (EGCG) [4] [5] [6]. EGCG's broad bioactivities—including effects on cancer signaling pathways, neuroprotection, and chronic pain management—underscore the therapeutic relevance of the gallocatechin moiety and justify further investigation into the pure epimers [7] [8] [6].

Research Considerations and Best Practices

  • Epimerization Awareness: Be aware that catechins can undergo epimerization under certain conditions, such as elevated temperatures and acidic or alkaline pH [6]. This is crucial for stability studies, extraction protocol design, and data interpretation.
  • Bioavailability Challenges: Like many plant polyphenols, catechins often face challenges with low oral bioavailability due to factors like poor absorption and extensive metabolism [9] [4]. Research into delivery systems (e.g., nanoparticles, liposomes) is an active area to overcome this hurdle [10] [6].

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical identifiers and physicochemical data for (-)-Gallocatechin.

Property Specification
IUPAC Name (2S,3R)-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol [1]
Molecular Formula C15H14O7 [1]
Average Mass 306.27 g/mol [1]
Monoisotopic Mass 306.073953 Da [1]
CAS Registry Number 3371-27-5 [1]
Stereochemistry Two defined stereocenters [1]
Related Compound (Gallocatechin gallate) Molecular Formula: C22H18O11; Molecular Weight: 458.37 g/mol; CAS: 4233-96-9 [2]

Biosynthesis and Functional Role in Plants

This compound is synthesized in plants through the flavonoid biosynthesis pathway. A key regulatory step is the introduction of hydroxyl groups to the flavan-3-ol B-ring.

gallery cluster_legend Key Enzymes Phenylalanine / Tyrosine Phenylalanine / Tyrosine 4-Coumaric Acid 4-Coumaric Acid Phenylalanine / Tyrosine->4-Coumaric Acid PAL/TAL 4-Coumaroyl CoA 4-Coumaroyl CoA 4-Coumaric Acid->4-Coumaroyl CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Dihydroquercetin->Leucocyanidin DFR (+)-Catechin (+)-Catechin Leucocyanidin->(+)-Catechin LAR Leucodelphinidin Leucodelphinidin Leucocyanidin->Leucodelphinidin F3'5'H This compound This compound Leucodelphinidin->this compound LAR PAL/TAL PAL/TAL 4CL 4CL CHS CHS CHI CHI F3H F3H F3'H F3'H DFR DFR LAR LAR F3'5'H F3'5'H

Diagram of the flavonoid pathway showing this compound production. The enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H) is crucial for forming the tri-hydroxylated B-ring of this compound [3].

Research on Norway spruce demonstrated that infection with the fungus Endoconidiophora polonica triggers a defense response, significantly increasing the biosynthesis of this compound and prodelphinidin polymers [3]. The study identified a specific F3'5'H gene whose transcript levels increased upon fungal infection, leading to a shift from di-hydroxylated to tri-hydroxylated flavan-3-ols [3]. This structural change is a key defense strategy, as the fungus cannot degrade tri-hydroxylated B-ring flavan-3-ols like this compound [3].

Key Experimental Findings and Methodologies

The foundational study on this compound in Norway spruce provides a model for investigating its role.

  • Plant Material and Inoculation: The research used five-year-old Norway spruce saplings. Scientists wounded the trees and inoculated them with the fungus Endoconidiophora polonica, with a set of wounded-but-not-inoculated trees as controls [3].
  • Chemical Analysis: Bark and wood tissues were analyzed over a 28-day time course using LC-MS (Liquid Chromatography-Mass Spectrometry) to identify and quantify changes in flavan-3-ol composition, specifically measuring the increase in this compound [3].
  • Gene Expression Analysis: Transcript levels of the F3'5'H gene were profiled in the infected and control tissues to link the metabolic change to the genetic level [3].
  • Functional Gene Characterization: The F3'5'H gene was functionally characterized by overexpressing the entire flavan-3-ol biosynthesis pathway in a model plant, Nicotiana benthamiana [3].
  • In Vitro Antifungal Assay: The biological activity of this compound was tested by conducting in vitro growth assays of E. polonica in the presence of the compound and comparing its effects to those of (+)-catechin [3].

Bioactivity and Research Context

This compound is part of the catechin family. The table below differentiates it from some major, well-studied catechins.

Compound Core Structure Key Features / B-ring Hydroxylation Noted Bioactivities (from literature)
This compound Flavan-3-ol 3', 4', 5' (tri-hydroxylated) [3] Antioxidant [2]; Antifungal (in planta) [3]
(-)-Epigallocatechin Gallate (EGCG) Flavan-3-ol (gallated) 3', 4', 5' (tri-hydroxylated) with a gallate ester [4] [5] Anti-inflammatory, antimicrobial, antioxidant, neuroprotective, anticancer [6] [4] [7]
(+)-Catechin Flavan-3-ol 4' (mono-hydroxylated) [3] [8] Antioxidant, anti-diabetic, role in cell death regulation [8]

A compound closely related to this compound is This compound gallate (GCG), which has a gallate ester attached, similar to EGCG. It is also recognized as an antioxidant [2].

Guidance for Laboratory Research

For researchers aiming to study this compound, here are practical considerations based on the analyzed information:

  • Sourcing: this compound and its gallate derivative are available from chemical suppliers for research purposes, typically with purities of ≥98% [2].
  • Bioactivity Assessment: In vitro growth assays are a standard method for evaluating the biological activity of this compound against target organisms, such as fungi [3].
  • Analytical Techniques: LC-MS is a powerful tool for the precise identification and quantification of this compound in complex biological samples like plant tissue extracts [3].
  • Biosynthesis Studies: Heterologous expression systems, such as engineered E. coli, can be used to express the biosynthetic pathway and study flux, with Dihydroflavonol Reductase (DFR) identified as a key regulatory enzyme in the catechin pathway [8].

References

gallocatechin discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Significance

Gallocatechin is a flavan-3-ol, a type of monomeric catechin. Its molecular structure features a gallocatechin (GC) core, which is a galloyl group, distinguishing it from the catechin (C) core [1]. The table below summarizes the common catechins found in tea.

Catechin Name Abbreviation Core Type Galloyl Group Stereochemistry
Catechin C Catechin No Non-epi [2]
Epicatechin EC Catechin No Epi [2]
Gallocatechin GC Gallocatechin No Non-epi [2]
Epigallocatechin EGC Gallocatechin No Epi [2]
Epigallocatechin Gallate EGCG Gallocatechin Yes Epi [2]
Gallocatechin Gallate GCG Gallocatechin Yes Non-epi [2] [3]

Gallocatechin serves as a fundamental building block for more complex compounds. It is a key precursor in the enzymatic oxidation during black tea processing, leading to the formation of theaflavins [4]. Research indicates that GC and its gallated derivative, Gallocatechin Gallate (GCG), contribute to the antioxidant activity of tea, though their potency is generally lower than that of EGCG [5] [6].

Methods for Isolation and Purification

Isolating individual catechins like gallocatechin is challenging due to their similar chemical structures. The standard approach involves a multi-step process of extraction followed by chromatographic separation.

Sample Extraction

The first step is to obtain a crude catechin extract from plant material, most commonly tea leaves (Camellia sinensis). A typical protocol involves:

  • Solvent: Using an aqueous ethanol solution (e.g., 30-50%) [7] [4].
  • Temperature: Stirring at elevated temperatures (e.g., 70°C) for a defined period (e.g., 25 minutes) [4].
  • Partitioning: The aqueous extract is often further partitioned with an organic solvent like ethyl acetate to enrich the catechin fraction [4].
Chromatographic Separation

After crude extraction, chromatographic techniques are required for high-purity isolation. Research indicates a trend toward combining different resins for optimal results.

Start Crude Tea Polyphenol Extract Step1 Macroporous Resin Chromatography Start->Step1 Step2 Intermediate Fractions (EGCG/ECG Enriched) Step1->Step2 Step3_A Polyamide Chromatography Step2->Step3_A Step3_B β-Cyclodextrin Bonded Agar Step2->Step3_B Step4_A Crystallization Step3_A->Step4_A Product_B High-Purity EGCG & ECG (Purity: >97%) Step3_B->Product_B Product_A High-Purity EGCG (Purity: 95.1%) Step4_A->Product_A Step4_B N/A

Experimental workflows for high-purity catechin isolation.

  • Initial Enrichment with Macroporous Resins: This first purification step effectively concentrates catechins from the crude extract.

    • Resin Types: Commonly used resins include HPD826 [8], AB-8 [7], and others like ADS-7, ADS-17, and ADS-21 [7].
    • Process: The crude extract is loaded onto the resin column, impurities are washed away, and target catechins are eluted with a gradient of aqueous ethanol (e.g., 10%-50%). This can increase the purity of a target catechin like EGCG from 7.7% to over 44% [8].
  • High-Resolution Purification: The enriched fractions require a second, more precise chromatographic step to separate structurally similar catechins.

    • Polyamide Chromatography: Effectively separates catechins based on polarity and hydrogen bonding. One study using this method after HPD826 resin enrichment achieved EGCG purity of 74.8%, which was further increased to 95.1% after a final crystallization step [8].
    • β-Cyclodextrin (β-CD) Bonded Agar Gel: A novel stationary phase that leverages both hydrophilic and hydrophobic interactions. When used after AB-8 resin, this method yielded EGCG and ECG with purities exceeding 97% [7].

Analytical Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying catechins in research. The typical workflow involves:

  • Separation: Reversed-phase C18 column with a mobile phase of water and acetonitrile, both acidified (e.g., with trifluoroacetic acid) [4].
  • Detection & Identification: Using a Photodiode Array (PDA) detector, comparing retention times and UV spectra against commercial standards [5].
  • Mass Confirmation: Coupling with Mass Spectrometry (UPLC-Q-TOF-MS/MS) provides definitive identification based on molecular mass and fragmentation patterns [4].

Quantitative data is essential for understanding the natural occurrence of gallocatechin. The following table summarizes the concentration ranges of various catechins in different types of tea, based on a study that measured their content in dry leaf matter (mg/g) [5].

Catechin Green Tea (Woojeon) Green Tea (Daejak) Black Tea (Keemun)
GC (Gallocatechin) 2.28 mg/g 3.19 mg/g Quantified [9]
EGC (Epigallocatechin) 30.52 mg/g 40.34 mg/g Quantified [9]
C (Catechin) 2.48 mg/g 0.99 mg/g Quantified [9]
EC (Epicatechin) 11.84 mg/g 12.59 mg/g Quantified [9]
EGCg (EGCG) 105.37 mg/g 112.86 mg/g Quantified [9]
GCg (Gallocatechin Gallate) 6.73 mg/g 5.61 mg/g Quantified [9]
ECg (ECG) 41.19 mg/g 39.61 mg/g Quantified [9]

The data shows that GC content tends to be lower than that of EGCG and EGC in green tea. Furthermore, the content varies with the plucking period, as seen in the difference between the first (Woojeon) and last (Daejak) harvests [5].

Biological Activity and Research Applications

While EGCG is the most extensively studied catechin, gallocatechin and its derivatives also demonstrate significant bioactivity.

  • Antioxidant Power: The antioxidant capacity of catechins is structure-dependent. The hierarchy of effectiveness is generally: EGCG ≥ GCg ≥ ECg > EGC ≥ GC ≥ EC ≥ C [5] [6]. The presence of the galloyl group and hydroxyl groups enhances free radical scavenging activity [6].
  • Anticancer Potential: Novel theaflavins derived from gallocatechin, such as isoneotheaflavin-3-gallate (isoneoTF-3-G) found in a low-caffeine tea variety (Camellia ptilophylla), show potent anti-proliferative effects against human colon cancer cells (HCT116). Studies suggest it induces apoptosis through the mitochondrial pathway [4].
  • Antiviral Properties: EGCG has demonstrated broad-spectrum antiviral activity. Computational studies suggest it can bind strongly to key proteins of viruses like the Oropouche virus, potentially inhibiting viral replication and entry [10].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of (-)-Gallocatechin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (-)-Gallocatechin

This compound (GC) is a polyphenolic compound belonging to the catechin family, which is abundantly present in tea (Camellia sinensis), particularly in traditional Lanna fermented tea leaf known as Miang [1]. As a major catechin in fermented tea, GC serves as a critical marker for quality control and standardization of plant extracts used in nutraceutical and cosmeceutical products [1]. Biochemically, GC is characterized as the epimer of (-)-epigallocatechin and demonstrates significant antioxidant, anti-inflammatory, and antimicrobial properties [2]. Its inherent chemical instability and similarity to other catechins present substantial analytical challenges, necessitating robust and specific HPLC methods for accurate identification and quantification [3].

Method Development and Optimization

Analytical Challenges

The HPLC analysis of this compound presents two primary challenges: complex sample matrices and compound-specific instability. During the fermentation process of products like Miang, the sample matrix becomes increasingly complex due to enzymatic biotransformation, producing numerous interfering compounds including other phenolic compounds, organic acids, and volatile acids [1]. Furthermore, catechins are highly susceptible to degradation and epimerization through oxidative processes that are influenced by pH, temperature, and the presence of oxygen [3]. These factors can significantly impact the accuracy and reproducibility of analytical results if not properly controlled.

Column and Mobile Phase Selection

Column chemistry plays a critical role in achieving optimal separation of this compound from other catechins and matrix interferences. Based on comparative studies:

  • Stationary Phase: Deactivated, extra-dense bonding, double endcapped monomeric C18 columns with high-purity silica provide significantly improved separation of Miang catechins, including this compound, especially when acid is present in the mobile phase [1].
  • Column Dimensions: A conventional column size of 3.0 mm × 250 mm with 5 µm particle size has been successfully employed for catechin separations [1]. For faster analysis, UPLC methods utilizing RP-18 columns (50 × 2.1 mm internal diameter, 1.8 µm) have also been validated [4].

The mobile phase composition is equally crucial for achieving proper retention and peak shape:

  • Acidic Modifiers: The addition of acid to the mobile phase is essential for both complete resolution and elimination of peak tailing. Phosphoric acid (0.1-0.2% v/v) or acetic acid (0.5%) are commonly used [1] [4].
  • Organic Modifiers: Acetonitrile is generally preferred over methanol for catechin separations due to its lower viscosity and better selectivity [4].
  • Gradient Elution: A binary gradient system is necessary for resolving complex catechin mixtures. The following table summarizes optimized mobile phase conditions:

Table 1: Optimized Mobile Phase Compositions for this compound Separation

Component Condition 1 (HPLC) [1] Condition 2 (UPLC) [4] Condition 3 (HPLC) [1]
Column Type C18 HSS T3 RP-18 C18
Aqueous Phase 0.2% v/v Phosphoric Acid 0.1% v/v Phosphoric Acid 0.5% Acetic Acid
Organic Phase Acetonitrile Acetonitrile Acetonitrile
Gradient Profile Linear Gradient Step Gradient Linear Gradient
Analysis Time < 30 minutes 11 minutes ~29 minutes
Detection Considerations

For the detection of this compound, Ultraviolet (UV) detection at 210 nm provides optimal sensitivity based on the compound's absorption maxima [4]. When analyzing complex samples, Diode Array Detection (DAD) offers the advantage of collecting spectral data across multiple wavelengths, facilitating peak purity assessment and method specificity [5].

Detailed Experimental Protocol

Sample Preparation Protocol

Proper sample preparation is critical for accurate this compound quantification:

  • Extraction: Weigh 5 g of dried, powdered plant material and extract overnight with a 1:1 methanol-water mixture (sample to solvent ratio of 1:20) at room temperature for 3 consecutive days to ensure maximum recovery [4].
  • Concentration: Pool the supernatants and concentrate under reduced pressure at 50-55°C using a vacuum rotary evaporator [4].
  • Stabilization: Add 0.1-0.5% ascorbic acid to the extraction solvent or sample solution to prevent oxidative degradation of catechins during processing and analysis [3].
  • Filtration: Prior to HPLC analysis, filter the extract through a 0.45-μm membrane filter to remove particulate matter that could damage the column or fluidics [6] [4].
Instrumentation and Chromatographic Conditions

The following protocol utilizes conventional HPLC equipment, which is widely accessible in most analytical laboratories:

Table 2: Standard HPLC Instrument Parameters for this compound Analysis

Parameter Specification
HPLC System Quaternary pump, in-line degasser, auto-sampler, column heater, and DAD
Analytical Column Deactivated C18 (250 mm × 3.0 mm, 5 µm) [1]
Column Temperature 25-30°C [1] or 37°C [4]
Injection Volume 1-10 µL
Mobile Phase A 0.1% Phosphoric acid in water [4]
Mobile Phase B Acetonitrile [4]
Flow Rate 1.0 mL/min [1]
Gradient Program 0 min: 5% B; 0.5 min: 5% B; 6 min: 20% B; 7 min: 80% B; 9 min: 80% B; 9.1 min: 5% B [4]
Detection Wavelength 210 nm [4]
Run Time 11-30 minutes [1] [4]
System Suitability Testing

Before sample analysis, perform system suitability tests to ensure optimal chromatographic performance:

  • Resolution: Resolution between this compound and adjacent peaks should be ≥1.5.
  • Tailing Factor: Peak tailing factor for this compound should be ≤2.0.
  • Repeatability: Relative Standard Deviation (RSD) of peak area for six replicate injections of a standard solution should be ≤2.0%.

Method Validation

According to International Council for Harmonisation (ICH) guidelines, the following validation parameters should be established for the HPLC method:

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 0.767-3.543% dry weight [1] Correlation coefficient (r²) ≥ 0.999
Precision (RSD) RSD < 2% for retention time and peak area [1] Intra-day and inter-day RSD ≤ 2%
Accuracy Recovery 98-102% [1] Mean recovery 95-105%
LOD Not specified in sources Signal-to-noise ratio 3:1
LOQ Not specified in sources Signal-to-noise ratio 10:1
Specificity No interference from other catechins or matrix [1] Peak purity ≥ 99%

Stability Studies and Considerations

The stability of this compound in solution is highly dependent on pH, temperature, and the presence of antioxidants:

  • pH Dependency: Catechins are highly unstable in alkaline conditions. The analysis should be performed at acidic pH (below 4) to prevent degradation and epimerization [3].
  • Temperature Control: Samples and standards should be maintained at 4±1°C when stored, and the analysis should be performed with controlled column temperature [4].
  • Antioxidant Protection: The addition of ascorbic acid (0.1-0.5%) to the extraction solvent and mobile phase significantly improves catechin stability by preventing oxidation [3].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis:

Start Start Analysis SamplePrep Sample Preparation • Methanol:Water (1:1) extraction • Add 0.1% ascorbic acid • Concentrate at 50-55°C • Filter through 0.45µm membrane Start->SamplePrep StdPrep Standard Preparation • Prepare this compound stock • Serial dilution for calibration • Add 0.1% ascorbic acid Start->StdPrep HPLCParams HPLC Parameter Setup • Column: Deactivated C18 • Mobile Phase: 0.1% H₃PO₄ / ACN • Gradient elution • Detection: 210 nm SamplePrep->HPLCParams StdPrep->HPLCParams SuitabilityTest System Suitability Test • Check resolution ≥1.5 • Tailing factor ≤2.0 • RSD ≤2.0% HPLCParams->SuitabilityTest SampleAnalysis Sample Analysis • Inject standards and samples • Monitor peak retention times • Integrate peak areas SuitabilityTest->SampleAnalysis Pass DataAnalysis Data Analysis • Calculate concentrations • Generate calibration curve • Assess method validation parameters SampleAnalysis->DataAnalysis End Analysis Complete DataAnalysis->End

Figure 1: Complete workflow for the HPLC analysis of this compound, covering sample preparation to data analysis.

Application Notes

Analysis in Fermented Tea (Miang)

The developed method has been successfully applied to analyze this compound in Miang, a traditional Lanna fermented tea, where it was identified as a major catechin component alongside gallic acid, caffeine, and other catechin derivatives [1]. During the fermentation process, the concentration profile of this compound changes significantly, making it an important marker for monitoring the biotransformation processes and standardizing Miang extracts for pharmaceutical applications [1].

Troubleshooting Guide

Table 4: Common Issues and Troubleshooting Recommendations

Problem Possible Cause Solution
Poor Peak Shape Silanol interactions, incompatible solvent Use endcapped C18 column; ensure mobile phase contains acid [1]
Retention Time Drift Mobile phase pH fluctuation, column degradation Freshly prepare mobile phase; use column temperature control [4]
Low Recovery Catechin degradation during extraction Add ascorbic acid to extraction solvent; avoid high temperatures [3]
Co-elution Insufficient selectivity Optimize gradient profile; consider alternative column chemistry [1]

Conclusion

The HPLC method detailed in these application notes provides a robust, reproducible, and reliable approach for the analysis of this compound in complex plant matrices. Key success factors include proper sample stabilization with ascorbic acid, use of acidified mobile phases, and selection of appropriately deactivated C18 columns. The method has been validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control applications in nutraceutical and pharmaceutical development. For laboratories with UPLC capabilities, the method can be readily adapted with appropriate scaling of column dimensions and flow rates to achieve faster analysis times while maintaining resolution [4].

References

Application Notes: Quantification of (-)-Gallocatechin in Plant Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(-)-Gallocatechin (GC) is a flavan-3-ol catechin found in various plants, most notably in tea leaves (Camellia sinensis). Its accurate quantification is essential for standardizing therapeutic extracts, quality control of plant-based products, and research into its biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties [1]. This document details optimized protocols for the extraction, separation, and quantification of GC from plant tissues, incorporating advanced analytical techniques to ensure precision, accuracy, and reproducibility for researchers and drug development professionals.

Analytical Techniques for Quantification

The analysis of this compound typically relies on chromatographic separation coupled with sensitive detection methods. The following techniques are most commonly employed.

Table 1: Common Analytical Techniques for this compound Analysis

Technique Key Application Strengths Reference
HPLC with UV/FL Detection Routine separation and quantification of catechins in complex plant extracts. Robust, reproducible, widely accessible. [2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-sensitivity quantification and confirmation of identity; ideal for complex matrices and metabolomics studies. High selectivity and sensitivity; provides structural information. [3] [1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives of GC. Complementary information; high resolution. [1]
Experimental Protocols
3.1. Sample Preparation and Extraction

Proper extraction is critical for the accurate quantification of GC, as its recovery is highly dependent on the solvent system and conditions [3].

  • Sample Requirements: Use 50-100 mg of dried and finely ground plant material [1].
  • Extraction Solvent: A binary mixture of acetone and water (49.8:50.2 v/v) has been optimized for high recovery of catechins and their derivatives from tea [3]. Alternative solvents include aqueous methanol or ethanol [3].
  • Optimized Extraction Parameters:
    • Temperature: 49.8 °C [3]
    • Time: 123.6 minutes with sonication [3]
  • Procedure:
    • Accurately weigh 50 mg of ground plant material into a vial.
    • Add 10 mL of the acetone-water solvent.
    • Sonicate at the specified temperature and time.
    • Centrifuge the mixture and collect the supernatant.
    • Filter the supernatant through a 0.22 µm regenerated cellulose filter prior to injection into the LC system [3].
3.2. HPLC-UV Analysis Protocol

This protocol is adapted from a validated method for analyzing catechins in fermented tea (Miang) [2].

  • Chromatographic Conditions:
    • Column: Deactivated, extra dense bonding, double endcapped monomeric C18 column (e.g., 3.0 mm × 250 mm, 5 µm particle size, high-purity silica) [2].
    • Mobile Phase: Acidified water and acetonitrile (or methanol) in a gradient elution. The presence of acid (e.g., phosphoric or acetic acid) in the mobile phase improves peak shape [2].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector at ~210-280 nm.
    • Injection Volume: 10-20 µL.
3.3. LC-MS/MS Quantification Protocol

For higher sensitivity and specificity, especially in complex matrices, LC-MS/MS is the preferred method.

  • Chromatographic Conditions (Example):
    • Column: Zorbax SB-C18 or equivalent [1].
    • Mobile Phase: Acetonitrile and water (0.1% formic acid) in an isocratic (23:77, v/v) or gradient elution [1].
    • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), negative scan mode [1].
    • Detection: Multiple Reaction Monitoring (MRM) for the transition of the [M-H]⁻ ion of GC (m/z 305.07 → product ions).

The following workflow diagram summarizes the key stages of the quantification process.

GC_Workflow Start Start: Plant Sample P1 Sample Preparation (Dry & Grind) Start->P1 P2 Optimized Extraction (Acetone:Water, 49.8:50.2 v/v) 49.8°C, 123.6 min, Sonication P1->P2 P3 Centrifuge & Filter (0.22 µm filter) P2->P3 P4 Instrumental Analysis P3->P4 P5 HPLC-UV Analysis C18 Column, Acidic MP UV Detection @ 210-280 nm P4->P5 Routine QC P6 LC-MS/MS Analysis C18 Column, ESI(-) MRM (m/z 305.07 → ) P4->P6 High Sensitivity P7 Data Analysis (Quantification & Validation) P5->P7 P6->P7 End Result: GC Concentration P7->End

Quantitative Data and Method Validation

Robust quantification requires method validation. The following table outlines key validation parameters and representative data for GC analysis.

Table 2: Method Validation Parameters and Typical Quantitative Data for this compound

Parameter Description / Value Context / Reference
Linearity Range 10 - 2000 ng/mL In rat plasma via LC-MS; demonstrates wide dynamic range [1].
Precision (RSD) Intra- and inter-day precision < 7.98% Indicates high reproducibility of the method [1].
Accuracy 100.15% - 107.27% Recovery rates within acceptable limits for bioanalytical methods [1].
Limit of Quantification (LLOQ) 10 ng/mL Shows high sensitivity of the LC-MS/MS method [1].
Reported Concentrations 9.65 mg/g dry weight Found in Miang (fermented tea) [2].
Stability Stable in QC samples under various storage conditions Ensures reliability of results during sample processing and analysis [1].

Conclusion

The protocols outlined here provide a robust framework for the precise and accurate quantification of this compound in plant materials. The combination of optimized extraction using an acetone-water system and analysis via a well-validated HPLC-UV or LC-MS/MS method ensures reliable results suitable for research, quality control, and pre-clinical development. The provided workflow and validation criteria are essential for researchers to implement this methodology effectively in their laboratories.

References

Comprehensive Application Notes and Protocols for LC-MS/MS Analysis of (-)-Gallocatechin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

(-)-Gallocatechin (GC) is a prominent flavan-3-ol catechin found in various tea types, particularly in green tea and white tea. It is an epimer of (-)-epigallocatechin, differing only in the stereochemical configuration of the hydroxyl group at the 3-position of the C-ring. As part of the broader catechin family, GC demonstrates significant antioxidant activity and has been associated with various health benefits, including cardiovascular risk reduction and potential anti-carcinogenic effects [1]. The analytical determination of GC in biological matrices and plant materials presents challenges due to its structural similarity to other catechins, low concentration in complex samples, chemical instability under certain conditions, and significant matrix effects that can interfere with accurate quantification [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for GC determination due to its high sensitivity, excellent selectivity, and ability to provide reliable quantification even in complex matrices.

Instrumentation and Analytical Conditions

LC-MS/MS System Configuration

The analysis requires an UHPLC system coupled with a triple quadrupole mass spectrometer, which provides the necessary separation power and detection sensitivity. The system should be equipped with a binary pump, temperature-controlled autosampler, column oven, and electrospray ionization (ESI) source. Data acquisition and processing are typically handled by manufacturer-specific software such as Analyst or MassLynx [1].

Chromatographic Conditions
  • Column: CSH C18 column (100 × 2.1 mm, 1.7 μm) or equivalent C18 stationary phase designed for catechin separation [1]
  • Mobile Phase A: 0.1% formic acid in water [1]
  • Mobile Phase B: 0.1% formic acid in acetonitrile [1]
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-4 min: 5-25% B (linear gradient)
    • 4-5 min: 25-90% B (linear gradient)
    • 5-6 min: 90% B (hold)
    • 6-6.5 min: 90-5% B (linear gradient)
    • 6.5-8 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min [1]
  • Injection Volume: 2-5 μL [1]
  • Column Temperature: 40°C [1]
  • Autosampler Temperature: 10°C [1]
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) in negative mode [1]
  • Ion Source Temperature: 150°C [1]
  • Desolvation Temperature: 500°C [1]
  • Cone Gas Flow: 50 L/h [1]
  • Desolvation Gas Flow: 1000 L/h [1]
  • Collision Gas: Argon at 0.15 mL/min [1]
  • MRM Transitions:
    • This compound: 305.1→125.0 (collision energy: 22 eV) [1]
    • 305.1→179.0 (collision energy: 18 eV) [1]

Table 1: Optimal MRM Transitions and Parameters for this compound

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Function
305.1 125.0 35 22 Quantification
305.1 179.0 35 18 Confirmation

Sample Preparation Protocols

Tea Sample Preparation

For the analysis of this compound in tea samples, the following preparation protocol is recommended:

  • Tea Infusion Preparation: Weigh 100 mg of finely ground tea leaves into a suitable container [1].
  • Extraction: Add 10 mL of ultrapure water at 90°C for green/white tea or 100°C for black tea [1].
  • Incubation: Allow the mixture to steep for 20 minutes with occasional shaking [1].
  • Cooling and Filtration: Cool to room temperature and filter through a 0.22 μm membrane filter [1].
  • Dilution: Dilute the filtrate 1:100 with mobile phase A prior to LC-MS/MS analysis [1].
  • Storage: If not analyzed immediately, store at -80°C to prevent degradation [1].
Biological Sample Preparation

For plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction approach is necessary:

  • Stabilization: Immediately add formic acid to plasma samples (6 μL per 50 μL plasma) to prevent enzymatic degradation [2].
  • Internal Standard Addition: Add appropriate internal standard (e.g., stable isotope-labeled catechin if available) [3].
  • Extraction: Add 300 μL of isopropanol and 3 μL of formic acid to 50 μL of stabilized plasma, vortex for 2 minutes [2].
  • Partitioning: Add 1 mL of methyl-tert-butyl ether and 150 μL of 0.043% magnesium chloride solution, vortex for 2 minutes [2].
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at -10°C [2].
  • Collection: Transfer the organic layer to a clean tube and evaporate under nitrogen [2].
  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase A for LC-MS/MS analysis [3].

The following workflow diagram illustrates the complete analytical procedure for tea samples:

G Start Start Tea Sample Analysis Preparation Sample Preparation • Weigh 100 mg tea leaves • Add 10 mL hot water (90-100°C) • Steep for 20 minutes Start->Preparation Filtration Filtration & Cooling • Cool to room temperature • Filter through 0.22 μm membrane Preparation->Filtration Dilution Dilution • Dilute filtrate 1:100 with mobile phase Filtration->Dilution LCMS LC-MS/MS Analysis • Inject 2-5 μL • Use gradient elution • Monitor MRM transitions Dilution->LCMS Data Data Analysis • Quantify using calibration curve • Verify with qualifier ions LCMS->Data End Analysis Complete Data->End

Method Validation

According to regulatory guidelines from FDA and EMA, method validation should include the following parameters:

Specificity

The method should demonstrate complete separation of this compound from its epimer (-)-epigallocatechin and other structurally similar catechins. Specificity is confirmed by analyzing blank samples to verify no interference at the retention time of the analyte [4] [5].

Linearity and Calibration

A linear calibration curve should be established using at least six concentration levels. The correlation coefficient (r) should be ≥0.995, with back-calculated concentrations within ±15% of the nominal values [4] [5].

Table 2: Method Validation Parameters for this compound Determination

Validation Parameter Acceptance Criteria Typical Performance
Linearity Range 6 concentration levels 2-1000 ng/mL [3]
Correlation Coefficient (r) ≥0.995 >0.999 [4]
Intra-day Precision (RSD%) ≤15% <10.3% [3]
Inter-day Precision (RSD%) ≤15% <10.3% [3]
Accuracy (%) 85-115% 94-108% [6]
LOD Signal-to-noise ≥3 0.1-0.4 μg/mL [6]
LOQ Signal-to-noise ≥10 2 ng/mL [3]
Recovery (%) Consistent and precise 99.1-100.4% [5]
Precision and Accuracy

Intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within 85-115% of the nominal values. For this compound, reported precision values are typically below 10.3% RSD [3].

Matrix Effects

Matrix effects should be evaluated by comparing the analyte response in neat solution to the response in spiked blank matrix. The ion suppression/enhancement should be consistent and preferably within ±15% [1].

Stability

The stability of this compound in processed and unprocessed samples should be evaluated under various storage conditions, including short-term temperature stability, freeze-thaw stability, and post-preparative stability [7].

Applications in Research

The developed LC-MS/MS method has been successfully applied in various research contexts:

Analysis of Tea Samples

The method enables comprehensive profiling of catechin content in different tea types, revealing significant variations. Green tea typically contains the highest catechin levels, followed by white tea, with black tea showing substantially reduced monomeric catechin content due to fermentation-induced oxidation and polymerization [1].

Bioavailability and Pharmacokinetic Studies

LC-MS/MS methods have been employed to study the pharmacokinetic profiles of catechins, including this compound, in biological fluids and tissues after administration of complex supplements like Protandim. These studies demonstrate that catechins are distributed mainly in the small intestine with limited systemic bioavailability, and show no significant accumulation after multiple dosing [3].

Quality Control of Herbal Products

The method provides reliable quantification of marker substances in herbal products, supporting quality control standardization and authentication of botanical materials [8].

Troubleshooting and Technical Notes

  • Peak Broadening or Tailing: Optimize mobile phase pH and consider using columns specifically designed for phenolic compounds [1].
  • Signal Suppression: Evaluate matrix effects and improve sample clean-up if necessary. Use stable isotope-labeled internal standards to compensate for matrix effects [1].
  • Retention Time Shifts: Ensure mobile phase is freshly prepared and properly degassed. Maintain consistent column temperature [4].
  • Reduced Sensitivity: Check ion source cleanliness and mass calibrations. Optimize MS parameters for each specific instrument [1].
  • Chemical Stability: Always work at controlled low temperatures (4°C or -20°C) and use acidic conditions (pH 3.5) to preserve this compound integrity [7].

Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and specific approach for the determination of this compound in various matrices. The method has been thoroughly validated according to regulatory guidelines and successfully applied in tea analysis, bioavailability studies, and quality control of herbal products. Proper sample preparation and attention to the chemical stability of catechins are critical for obtaining accurate and reproducible results. This protocol serves as a comprehensive guide for researchers investigating this important catechin in both food and pharmacological applications.

References

Comprehensive Application Notes and Protocols for (-)-Gallocatechin Extraction and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (-)-Gallocatechin

(-)-Gallocatechin is a catechin-class compound belonging to the flavan-3-ol family of polyphenols, characterized by a flavan-3-ol framework featuring two aromatic rings linked by a three-carbon bridge. This compound is one of the major bioactive components found in green tea (Camellia sinensis) and various other plant sources. The chemical structure of this compound includes multiple hydroxyl groups positioned on its aromatic rings, which contribute significantly to its antioxidant potential and diverse biological activities. The positioning of hydroxyl groups on the B-ring of the catechin molecule significantly influences its chemical and biological attributes, with the trihydroxylated B-ring in this compound enhancing its free radical scavenging capability compared to dihydroxylated catechins. [1]

The importance of developing efficient extraction and purification protocols for this compound stems from its wide range of demonstrated health benefits and potential therapeutic applications. Research has identified this compound as possessing anti-tumorigenic, anti-mutagenic, anti-pathogenic, and anti-oxidative properties, making it a compound of significant interest for pharmaceutical development, nutraceutical applications, and cosmetic formulations. [2] As part of the catechin family, this compound contributes to the overall health benefits associated with tea consumption, including potential protective effects against chronic diseases such as cancer, diabetes, cardiovascular disorders, and neurological conditions. The compound's enhanced antioxidant properties have been exhaustively investigated and associated with numerous health benefits, making it a promising agent with multiple applications in healthcare against chronic diseases. [1]

Extraction Methodologies

Conventional Extraction Methods

Solvent extraction remains the most fundamental approach for isolating this compound from plant materials, primarily tea leaves. The efficiency of these methods depends heavily on solvent selection, temperature control, extraction duration, and solvent-to-material ratio. The chemical structure of catechins, comprising two benzene rings linked by a dihydropyran heterocycle, influences their solubility characteristics and determines their extraction behavior in different solvent systems. [1]

  • Water extraction: Traditional hot water extraction represents the simplest method for catechin recovery. This approach involves using hot water (typically 60-100°C) to steep tea leaves for varying durations. While water is effective for extracting polar catechins, its efficiency may be limited for less polar compounds, and it often co-extracts undesirable components such as tannins and caffeine, which can complicate subsequent purification steps. Additionally, high temperatures (more than 100°C) and prolonged extraction time (more than 2 hours) can lead to the degradation of catechins due to partial epimerization. [3] [1]

  • Organic solvent extraction: Ethanol, methanol, acetone, and ethyl acetate are commonly employed for catechin extraction with varying efficiencies. Ethanol at concentrations of 50-95% (v/v) has been identified as an effective solvent for polyphenol extraction, offering a favorable balance between efficiency and safety for food and pharmaceutical applications. [1] Ethyl acetate has demonstrated particular effectiveness for concentrating catechins from tea leaf juice, while chloroform is frequently utilized for decaffeination processes during purification. A typical protocol involves using four equal volumes of chloroform at 60°C for decaffeination, followed by partitioning with ethyl hexanoate and subsequent partitioning with propyl acetate to obtain an EGCG-rich fraction. [1]

Advanced Extraction Techniques

Recent advancements in extraction technology have focused on improving efficiency, yield, and preservation of catechin integrity during processing.

Table 1: Advanced Extraction Techniques for this compound

Technique Principles Optimal Conditions Advantages Limitations
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting plant cells and enhancing mass transfer 80 μm amplitude for 10 min, 37°C, 2-hour brewing Lower temperature operation preserves heat-sensitive compounds; improved extraction efficiency Potential generation of free radicals; requires filtration steps
Microwave-Assisted Extraction (MAE) Microwave energy causes molecular friction and rapid heating, breaking cell walls 60-80°C for 5 min, microwave digestion followed by homogenization Reduced time and energy consumption; improved extractability of polyphenols Temperature control critical to prevent degradation
Combined MAE/UAE Sequential application of microwave and ultrasonic energy Microwave digestion (5 min) followed by sonication (10 min) at 80 μm amplitude Higher extraction yield; combines advantages of both techniques More complex equipment requirements
Magnetic Solid-Phase Extraction (MSPE) Uses molecularly imprinted polymers with magnetic properties for selective extraction Fe₃O₄@MoS₂@DES-MIPs, adsorption equilibrium around 40 min at 40°C Excellent selective recognition; easily separated using magnets Specialized polymer synthesis required; higher initial setup cost
  • Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent, which implode and generate localized high pressure and temperature, disrupting plant cell walls and enhancing mass transfer of target compounds into the solvent. The protocol typically involves dispersing plant material in solvent, homogenizing at high speed (20,000 rpm) for 10 minutes, followed by sonication using a probe at 80 μm amplitude for 10 minutes. This technique is carried out at low temperatures, avoiding volatile component evaporation and thermal degradation of active biomolecules. [3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to cause rapid heating of the plant material and solvent, leading to the rupture of cell structures and efficient release of intracellular compounds. The optimized protocol involves microwave digestion at 60-80°C for 5 minutes, followed by homogenization at 20,000 rpm for 5 minutes. This method significantly reduces extraction time and energy consumption while improving the extractability of polyphenols. However, careful temperature control is essential to prevent catechin degradation. [3]

  • Combined MAE/UAE Approach: Research indicates that a sequential combination of microwave and ultrasonic techniques can yield superior results compared to either method alone. The combined protocol begins with microwave digestion (60-80°C for 5 minutes), followed by homogenization (20,000 rpm for 5 minutes), and subsequent sonication (80 μm amplitude for 10 minutes). This approach has demonstrated higher extraction yields of catechins, likely due to the complementary mechanisms of cell disruption provided by both technologies. [3]

  • Magnetic Solid-Phase Extraction (MSPE): This novel approach utilizes molecularly imprinted polymers (MIPs) with magnetic properties for selective extraction. A specific application involves Fe₃O₄@MoS₂@DES-MIPs, where magnetic molybdenum disulfide serves as a base and deep eutectic solvent acts as a functional monomer. These polymers exhibit excellent selective recognition for target catechins and can be easily separated using magnets after extraction. Adsorption kinetic studies show the process reaches equilibrium around 40 minutes at 40°C, with the MIPs demonstrating significantly higher adsorption capacity compared to non-imprinted polymers. [4]

Green Extraction Solvents

Increasing environmental concerns have driven the development of eco-friendly solvent systems for catechin extraction. Recent research has identified several promising green solvent combinations that not only improve extraction efficiency but also help stabilize the extracted catechins against oxidation. [3]

Table 2: Edible Green Solvent Systems for Catechin Extraction

Solvent System Composition Key Advantages Extraction Efficiency
Chitosan/Ascorbic Acid 1% Ascorbic acid and 0.5% Chitosan in water Simultaneous extraction and stabilization; preservative effect Highest extraction efficiency among green solvents
Ascorbic Acid Solution 1% Ascorbic acid in water Prevents oxidation during extraction; simple formulation Improved compared to water alone
Carboxymethylcellulose (CMC)/Ascorbic Acid 1% Ascorbic acid and 0.5% CMC in water Polymer network protects catechins Moderate to high efficiency
Methylcellulose (MC)/Ascorbic Acid 1% Ascorbic acid and 0.5% MC in water Stabilizes extracted compounds Moderate efficiency
Alcohol-Water Mixture 50% Ethanol in water Traditional approach; well-established Good efficiency for broader polyphenol profile

The chitosan/ascorbic acid system has demonstrated particularly promising results, producing significantly higher extraction efficiencies compared to traditional solvents. The proposed mechanism involves the simultaneous adsorption of extracted catechins inside the cavities of the chitosan polymer network, which provides a protective environment that preserves catechin stability and biological activity. The multivalent functional groups of the polymer offer various electrostatic attraction sites for the unstable active ingredients, preventing their degradation during and after extraction. [3]

Other effective green solvent systems include carboxymethylcellulose (CMC)/ascorbic acid, methylcellulose (MC)/ascorbic acid, and combinations such as chitosan/methylcellulose/ascorbic acid. These systems leverage the synergistic effects of natural polymers and antioxidants to enhance both extraction yield and stability of the resulting extracts. [3]

Analysis and Purification Methods

Analytical Techniques and Method Validation

High-Performance Liquid Chromatography (HPLC) represents the gold standard for the analysis and quantification of this compound in complex matrices. Method development has focused on overcoming sample matrix interference, particularly during fermentation processes or when analyzing complex plant extracts. [5]

  • HPLC Method Development: Successful separation of this compound from other catechins requires careful selection of chromatographic conditions. Research indicates that deactivated, extra dense bonding, double endcapped monomeric C18 columns with high-purity silica (3.0 mm × 250 mm, 5 μm particle size) significantly improve separation efficiency in the presence of acid in the mobile phase within shorter analysis times. The validation parameters for such methods include effective linearity, precision, accuracy, and appropriate limits of detection and quantitation. [5]

  • UHPLC Method for Rapid Analysis: Ultra-High Performance Liquid Chromatography (UHPLC) has been developed for more rapid identification of catechins. A validated method using an Acquity C18 column (50 mm × 2.1 mm ID, 1.8 μm) with isocratic elution (phosphate buffer:methanol, 70:30) at a flow rate of 0.5 mL/min and UV detection at 272 nm enables analysis within a 5-minute run time. This method has demonstrated excellent specificity with a linear correlation coefficient of >0.9996 and acceptable recovery rates (99.1% to 100.4%), with precision confirmed by relative standard deviation of less than 2%. [6]

  • Mass Spectrometry Confirmation: To ensure accurate identification, Mass Spectrometry (MS) analysis coupled with liquid chromatography provides confirmation of compound identity. Electrospray Ionization (ESI) technique operated in positive ion mode is used for MS/MS Multiple Reaction Monitoring (MRM) analysis, with optimization of parameters including Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP). [6]

Purification Protocols

Purification of this compound from crude extracts typically involves a combination of techniques to isolate the target compound from co-extracted components.

  • Liquid-Liquid Extraction and Silica Column Purification: A three-stage process including liquid-liquid extraction followed by silica column purification has been developed for bulk preparation of catechin-rich extracts. This method utilizes citric acid solution (10-40 g/L) to remove polar impurities while preserving catechins in the ethyl acetate phase. The optimal volumetric ratio of ethyl acetate to water-based phase is 2:1, and 20 g/L citric acid solution effectively removes interfering compounds. Subsequent purification through silica gel chromatography with eluents such as petroleum ether-ethyl acetate or chloroform-ethyl acetate systems yields high-purity catechin products. [7]

  • Semi-Preparative HPLC: For obtaining high-purity standards, semi-preparative HPLC offers an effective approach for simultaneously purifying multiple catechin compounds from fresh tea leaves. The process involves successive extraction with methanol and chloroform, followed by precipitation of crude catechins from the aqueous fraction using lead subacetate. The target compounds are then isolated through two rounds of semi-preparative HPLC using sequentially methanol-water and acetonitrile-water as mobile phases, achieving purities >90%. [8]

  • Molecular Imprinting Technology: Surface molecular imprinting method has been applied to create polymers with specific recognition sites for catechins. Using nanometer magnetic MoS₂ as a carrier and deep eutectic solvents as functional monomers, these polymers exhibit excellent selective recognition ability for template molecules. The adsorption capacity of molecularly imprinted polymers for this compound gallate has been reported at 70.5 mg/g, significantly higher than for structural analogues, with an imprinting factor of 9.23 when the initial concentration is 2.00 mg/mL. [4]

Applications and Pharmacological Relevance

The driving force behind the development of efficient extraction protocols for this compound lies in its diverse pharmacological applications and commercial potential across multiple industries.

In the pharmaceutical and nutraceutical sectors, purified this compound serves as a valuable compound for drug development and dietary supplements. Research has demonstrated significant effects in reducing total cholesterol and LDL-C in high-fat diet-fed animals, indicating potential applications in managing dyslipidemia and hypercholesterolemia. [3] The compound's anti-tumorigenic properties position it as a promising candidate for cancer-preventive formulations, while its anti-oxidative capabilities contribute to protective effects against chronic diseases including diabetes, cardiovascular conditions, and neurological disorders. [9] [2]

In the cosmetic industry, the antioxidant properties of this compound make it a valuable ingredient for anti-aging and skin protection formulations. Its ability to neutralize free radicals and potentially reduce skin wrinkling has been exploited in various cosmeceutical products. The compound's anti-inflammatory characteristics further enhance its utility in products designed for sensitive or irritated skin. [3]

For the food and beverage industry, this compound serves as both a natural preservative and functional ingredient. Its antioxidant properties help prevent oxidative deterioration in food products, while simultaneously enhancing their health-promoting characteristics. As consumers increasingly seek natural bioactive compounds in their diets, this compound offers a valuable component for functional food development. [1]

Conclusion

The extraction and purification of this compound from plant sources, particularly tea leaves, involves a sophisticated combination of techniques tailored to maximize yield, purity, and bioactivity. Advanced extraction methods including UAE, MAE, and their combination offer significant improvements over conventional approaches, reducing processing time while enhancing efficiency and preserving compound integrity. The development of green solvent systems, particularly those incorporating natural polymers like chitosan with antioxidants such as ascorbic acid, represents a promising direction for sustainable and effective catechin extraction.

The selection of appropriate extraction and purification methodologies depends heavily on the intended application of the final product, with nutraceutical, pharmaceutical, and research purposes requiring different purity and quality standards. As research continues to elucidate the multifaceted health benefits of this compound, refinement of these protocols will remain crucial for providing high-quality material for further studies and commercial applications. The ongoing development of selective extraction materials, such as molecularly imprinted polymers with magnetic properties, points toward increasingly sophisticated and efficient separation technologies that will facilitate greater access to this valuable bioactive compound.

Workflow Diagram

workflow cluster_extraction Extraction Phase cluster_purification Purification Phase start Tea Leaf Material (Camellia sinensis) extraction Extraction Methods start->extraction conv Conventional Solvent Extraction extraction->conv adv Advanced Extraction Techniques extraction->adv green Green Solvent Systems extraction->green cleanup Crude Extract Cleanup conv->cleanup adv->cleanup green->cleanup decaf Decaffeination (Chloroform) cleanup->decaf impurity Impurity Removal (Citric Acid) cleanup->impurity purification Purification Methods decaf->purification impurity->purification chrom Chromatographic Purification purification->chrom mspe Magnetic SPE (Fe₃O₄@MoS₂@DES-MIP) purification->mspe analysis Analysis & QC chrom->analysis mspe->analysis hplc HPLC/UHPLC Analysis analysis->hplc ms MS Confirmation analysis->ms final High-Purity This compound hplc->final ms->final apps Applications final->apps pharma Pharmaceutical Formulations apps->pharma nutra Nutraceutical Products apps->nutra cosme Cosmeceutical Applications apps->cosme

References

Comprehensive Application Notes and Protocols: (-)-Gallocatechin and its Derivatives in Diabetic Wound Healing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Diabetic wound healing represents a significant clinical challenge worldwide, with diabetic foot ulcers affecting approximately 15-25% of diabetic patients and preceding 40-80% of lower extremity amputations. The global health burden of diabetic wounds continues to grow, with current estimates suggesting that one leg is amputated globally every 30 seconds due to diabetic complications. [1] The pathophysiological complexity of diabetic wounds arises from multiple interrelated factors including peripheral neuropathy, vascular insufficiency, impaired immune defense, chronic inflammation, and oxidative stress. [2] [3] These factors collectively contribute to a prolonged inflammatory phase, reduced growth factor expression, and impaired cellular proliferation that characterize the non-healing diabetic wound environment.

(-)-Gallocatechin and its more extensively studied derivative epigallocatechin gallate (EGCG) are natural polyphenolic compounds belonging to the catechin family, which have recently emerged as promising therapeutic candidates for diabetic wound management. These compounds exhibit multifunctional bioactivity that simultaneously addresses several pathological aspects of diabetic wounds. While most current research focuses on EGCG, this compound shares similar structural properties and biological activities, making it a compound of significant interest for wound healing applications. The therapeutic potential of these compounds lies in their ability to modulate oxidative stress, control inflammation, promote angiogenesis, and inhibit bacterial growth—all critical factors in overcoming the impaired healing trajectory of diabetic wounds. [3] [4]

Recent advances in delivery system engineering have enabled more effective utilization of these catechins through incorporation into hydrogels, nanoparticles, and cotton gauze patches that enhance compound stability and provide controlled release at the wound site. [2] [4] [5] This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the efficacy, mechanisms, and optimal formulation strategies for this compound and its derivatives in diabetic wound healing applications.

Mechanisms of Action in Diabetic Wound Healing

Molecular Pathways and Signaling Mechanisms

The therapeutic effects of this compound and EGCG in diabetic wound healing are mediated through multiple molecular pathways that address fundamental pathophysiological processes. A primary mechanism involves modulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating cell proliferation during adult epidermal wound healing. Research has demonstrated that gallocatechin-silver nanoparticle formulations significantly upregulate Wnt3a and β-catenin expression while decreasing Gsk-3β levels in diabetic wound models. [4] This signaling cascade leads to reduced apoptosis and enhanced cellular proliferation, as evidenced by decreased expression of pro-apoptotic markers (caspase-3, caspase-9, and Bax) and increased levels of anti-apoptotic Bcl-2 and proliferation marker PCNA. [4]

Additionally, these catechins exert potent effects on macrophage polarization and metabolic reprogramming. EGCG-copper complexes have been shown to downregulate M1-type macrophage polarization and proinflammatory cytokine expression through inhibition of glycolytic enzymes (hexokinase and phosphofructokinase) and normalization of the tricarboxylic acid (TCA) cycle. [5] This metabolic reprogramming shifts macrophages from a proinflammatory to a pro-healing phenotype, significantly reducing the chronic inflammation characteristic of diabetic wounds. The anti-inflammatory effects are further mediated through suppression of key proinflammatory cytokines including TNF-α and IL-6, which are persistently elevated in diabetic wounds and contribute to tissue destruction and impaired healing. [2]

Antibacterial and Antioxidant Properties

The antibacterial efficacy of this compound and EGCG against common wound pathogens represents another crucial mechanism supporting their therapeutic application. Experimental studies with EGCG-containing hydrogels demonstrated significant inhibition rates against both Gram-positive and Gram-negative bacteria, specifically 75.37% against Staphylococcus aureus and 73.53% against Escherichia coli. [2] This broad-spectrum antibacterial activity helps control bacterial burden in chronically colonized diabetic wounds, reducing the risk of infection and subsequent complications.

The potent antioxidant activity of these catechins directly addresses the oxidative stress imbalance characteristic of the diabetic wound environment. Through free radical scavenging and iron-chelating properties, they reduce excessive reactive oxygen species (ROS) that damage cellular components and perpetuate inflammatory signaling. [3] [5] EGCG has been shown to normalize intracellular redox homeostasis, thereby relieving oxidative damage and blocking proinflammatory signal transduction. [5] This antioxidant capacity is particularly valuable in diabetic wounds where endogenous antioxidant systems are overwhelmed, creating a destructive cycle of oxidative damage and impaired healing.

Table 1: Key Mechanisms of Action of this compound/EGCG in Diabetic Wound Healing

Therapeutic Mechanism Molecular Targets/Pathways Biological Effects in Diabetic Wounds
Wnt/β-catenin Signaling Modulation ↑ Wnt3a, ↑ β-catenin, ↓ Gsk-3β Enhanced cellular proliferation, Reduced apoptosis
Macrophage Metabolic Reprogramming ↓ Glycolytic enzymes, Normalized TCA cycle Shift from M1 to M2 polarization, Reduced inflammation
Cytokine Regulation ↓ TNF-α, ↓ IL-6 Attenuated chronic inflammation, Improved tissue remodeling
Antibacterial Activity Membrane disruption, Metabolic inhibition 75.37% inhibition of S. aureus, 73.53% inhibition of E. coli
Antioxidant Effects ROS scavenging, Iron chelation Oxidative stress reduction, Protection of cellular components

Formulation Protocols

Thermoresponsive Hydrogel Preparation (EGCG-rhEGF@HA-P407-PE)

The thermosensitive hydrogel system combining EGCG with recombinant human epidermal growth factor (rhEGF) represents an advanced delivery platform for diabetic wound healing. This formulation exploits the sol-gel transition properties of poloxamer 407 near physiological temperature (approximately 30°C), allowing easy application as a solution that forms a stable gel at wound temperature. [2] The following protocol describes the preparation of this multifunctional hydrogel:

  • Materials Requirements: Poloxamer 407 (P407, ≥99% purity), Hyaluronic Acid (HA, sodium salt, Mw ~1.5 MDa, ≥95% purity), Pectin (PE, derived from apple, ≥98% purity), Epigallocatechin gallate (EGCG, ≥95% purity), 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC, ≥98% purity), N-Hydroxysuccinimide (NHS, ≥98% purity), Recombinant human Epidermal Growth Factor (rhEGF, ≥98% purity), Phosphate Buffered Saline (PBS, pH 7.4). [2]

  • Polymer Solution Preparation:

    • Dissolve 25 wt% Poloxamer 407 in cold deionized water (4°C) with continuous stirring overnight to ensure complete dissolution.
    • Separately dissolve 2 wt% HA and 2 wt% pectin in deionized water with stirring until fully dissolved.
    • Combine the HA, PE, and P407 solutions and mix at 4°C to prevent premature gelation. [2]
  • Bioactive Incorporation and Cross-linking:

    • Dissolve EGCG in PBS at a concentration of 0.2 wt% and add to the polymer mixture.
    • Add 10 μg/mL rhEGF stock solution to the mixture with gentle stirring to prevent protein denaturation.
    • Add EDC/NHS cross-linking agents (molar ratio typically 1:1-1:2 EDC:NHS) and adjust pH to 7.4.
    • Pour the mixture into molds and allow gelation by warming to room temperature (~30°C). [2]
  • Purification and Characterization:

    • After gelation, wash hydrogels thoroughly with PBS (pH 7.4) to remove residual EDC/NHS.
    • Dialyze against deionized water using dialysis tubing (MWCO 12-14 kDa) for 48 hours at 4°C, changing water every 6 hours.
    • Verify removal of residual cross-linkers using UV-Vis spectroscopy.
    • Characterize the hydrogel using FT-IR, XRD, SEM, and TEM to confirm porous nanostructure and successful incorporation of active compounds. [2]
Gallocatechin-Silver Nanoparticle Cotton Gauze Patch

The gallocatechin-silver nanoparticle (GC-AgNPs) cotton gauze patch represents an alternative delivery system that combines the biological activities of gallocatechin with the antimicrobial properties of silver nanoparticles. This formulation has demonstrated significant efficacy in accelerating diabetic wound healing through the Wnt/β-catenin signaling pathway. [4]

  • Nanoparticle Synthesis and Patch Preparation:

    • Prepare gallocatechin-silver nanoparticle complexes using concentrations of 13.06μM and 26.12μM GC-AgNPs for comparative efficacy studies.
    • Impregnate sterile cotton gauze patches with the GC-AgNP solution under aseptic conditions.
    • Characterize the nanoparticle size, distribution, and incorporation efficiency using TEM and spectrophotometric methods. [4]
  • In Vivo Application Protocol:

    • Create full-thickness excisional wounds (2cm diameter) on the near back of neck region in diabetic rat models.
    • After complete hemostasis, apply GC-AgNPs cotton gauze patches directly to wounds.
    • Secure patches with appropriate bandaging to maintain contact with wound bed.
    • Change dressings every 2-3 days or as needed based on exudate levels.
    • Monitor wound closure rates through regular photographic documentation and planimetry analysis. [4]

In Vivo Assessment Protocols

Diabetic Rat Wound Healing Model

Animal models of diabetic wound healing provide essential preclinical data on the efficacy of this compound formulations. The following protocol describes the establishment of a streptozotocin (STZ)-induced diabetic rat model for wound healing studies:

  • Diabetes Induction:

    • Use 6-8 weeks old healthy Sprague Dawley male rats (220 ± 30g) maintained under controlled temperature (20 ± 4°C) and humidity (40 ± 10%) with standard diet.
    • After overnight fasting, inject rats with nicotinamide (110 mg/kg bw; i.p) followed 15 minutes later by streptozotocin (STZ) injection at 55 mg/kg bw.
    • After 3 days, confirm diabetes onset through measurement of fasting blood glucose levels (>250 mg/dL). [4]
  • Wound Creation and Experimental Groups:

    • Create standardized full-thickness excisional wounds (2cm diameter) on the near back of neck region under appropriate anesthesia.
    • After complete hemostasis, randomly assign animals to experimental groups:
      • Group I: Non-diabetic control treated with blank cotton gauze patch (NC-CGP1)
      • Group II: Diabetic control treated with blank cotton gauze patch (DC-CGP1)
      • Group III: Diabetic rats treated with 13.06μM GC-AgNPs cotton gauze patch (CGP2)
      • Group IV: Diabetic rats treated with 26.12μM GC-AgNPs cotton gauze patch (CGP3)
      • Group V: Diabetic positive control treated with silver sulfadiazine (AgS) cotton gauze patch (CGP4) [4]
  • Postoperative Monitoring and Tissue Collection:

    • House individually in separate holding cages with appropriate environmental enrichment.
    • Monitor wounds daily for signs of infection, inflammation, and healing progression.
    • Measure wound areas regularly using digital photography and image analysis software.
    • At predetermined endpoints (typically 15-18 days post-wounding), euthanize animals and collect wound tissue for histological and molecular analysis. [4]
Wound Healing Evaluation Methods

Comprehensive assessment of wound healing efficacy involves multiple evaluation modalities that quantify both macroscopic and molecular healing parameters:

  • Macroscopic Healing Assessment:

    • Wound Closure Measurement: Calculate percentage wound reduction using the formula: [ \text{Percentage of healed area} = \frac{\text{initial wound size} - \text{area yet to epithelialize}}{\text{initial wound size}} \times 100 ] Note that 'healing' includes wound constriction and epithelization, excluding crust formation and granulation. [6]
    • Clinical Scoring: Evaluate erythema, edema, exudate, and granulation tissue formation using standardized wound assessment scales.
  • Histopathological and Molecular Analysis:

    • Process collected wound tissue for histological examination (H&E staining, Masson's trichrome for collagen).
    • Perform immunohistochemistry or immunofluorescence for key markers including PCNA (proliferation), CD31 (angiogenesis), and TNF-α (inflammation).
    • Analyze apoptosis markers (caspase-3, caspase-9, Bax, Bcl-2) and Wnt/β-catenin pathway components (Wnt3a, β-catenin, Gsk-3β) using RT-qPCR and Western blot. [4]

Table 2: In Vivo Wound Healing Effects of Gallocatechin Formulations in Diabetic Models

Formulation Type Experimental Model Key Efficacy Findings Molecular Mechanisms
GC-AgNPs Cotton Gauze Patch STZ-induced diabetic rats Significant acceleration of wound closure compared to diabetic controls ↑ Wnt3a, ↑ β-catenin, ↓ Gsk-3β, ↓ caspase-3, ↑ PCNA
EGCG-rhEGF@HA-P407-PE Hydrogel In vitro diabetic wound models 92.53% wound closure by 48 h, >90% cell survival ↓ TNF-α, ↓ IL-6, Enhanced fibroblast migration
EGCG-Cu@CBgel Hydrogel Burn wound models Promoted wound closure, enhanced angiogenesis ROS scavenging, Macrophage metabolic reprogramming

Data Presentation and Analysis

Characterization of Formulation Properties

Comprehensive characterization of this compound formulations provides critical quality control data and helps establish structure-function relationships. The EGCG-rhEGF@HA-P407-PE hydrogel system has been thoroughly characterized with the following key parameters:

  • Physicochemical Properties: The hydrogel exhibits a water content of 76.64% and water vapor transmission rate of 6011.44 g/m²/day, creating an optimal moist wound environment while preventing excessive fluid accumulation. Rheological analysis demonstrates consistent storage modulus over a frequency range of 0.01-10 Hz, indicating stable viscoelastic properties under different stress conditions. The compressive strength of 40.85 kPa ensures mechanical appropriateness for various wound conditions. [2]

  • Structural Characterization: FTIR spectroscopy confirms successful incorporation of EGCG and rhEGF into the polymer matrix, while XRD analysis verifies the amorphous nature of the loaded compounds. SEM and TEM imaging reveal a porous nanoarchitecture with interconnected pores ranging from 50-200μm, which facilitates oxygen permeability, nutrient diffusion, and cellular infiltration—all critical factors for effective wound healing. [2]

Quantitative Assessment of Healing Efficacy

Rigorous quantitative assessment is essential for evaluating the therapeutic efficacy of this compound formulations in diabetic wound healing. Comparative clinical studies between traditional and emerging therapies provide valuable benchmarks for performance evaluation:

  • Healing Rate Comparison: In a 12-week clinical study comparing traditional therapies (debridement, saline-moistened dressings, off-loading) with emerging therapies (including growth factors, bioengineered skin substitutes, and advanced dressings), the emerging therapy group demonstrated significantly superior outcomes with 81.33% healing rate compared to 57.33% in the traditional therapy group (p < 0.05). [6]

  • Secondary Outcome Measures: Beyond wound closure, emerging therapies showed significant advantages in pain reduction (VAS score: 4.7 ± 1.6 for emerging therapies vs. 6.2 ± 1.4 for traditional therapies, p < 0.05) and quality of life improvement (Wound-QoL score: 61.8 ± 9.1 for emerging therapies vs. 44.3 ± 10.3 for traditional therapies, p < 0.05). [6] These comprehensive outcome measures highlight the multifactorial benefits of advanced wound therapies including those incorporating bioactive compounds like this compound.

Experimental Workflows and Signaling Pathways

The therapeutic mechanisms of this compound in diabetic wound healing involve complex interactions with multiple cellular signaling pathways. The following diagrams visualize the key molecular pathways and experimental workflows based on current research findings:

Wnt/β-catenin Signaling Pathway in Diabetic Wound Healing

G GC Gallocatechin (GC) Wnt3a Wnt3a GC->Wnt3a Upregulates Gsk3β Gsk-3β GC->Gsk3β Downregulates β_catenin β-catenin Wnt3a->β_catenin Stabilizes Nucleus Nucleus β_catenin->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Activates Genes Apoptosis Apoptosis Inhibition Nucleus->Apoptosis Suppresses Genes Bax Bax Nucleus->Bax Downregulates Caspases Caspase-3/9 Nucleus->Caspases Downregulates Bcl2 Bcl-2 Nucleus->Bcl2 Upregulates PCNA PCNA Nucleus->PCNA Upregulates Gsk3β->β_catenin Degrades

Diagram 1: Wnt/β-catenin Signaling Pathway Modulation by Gallocatechin - This diagram illustrates how gallocatechin enhances wound healing through regulation of the Wnt/β-catenin pathway, leading to increased cellular proliferation and reduced apoptosis in diabetic wounds. [4]

Experimental Workflow for GC-AgNPs Wound Healing Assessment

G cluster_1 Molecular Analysis Methods Start Diabetic Rat Model (STZ-induced) Wound Create Excisional Wounds (2cm diameter) Start->Wound Treatment Apply GC-AgNPs Cotton Gauze Patches Wound->Treatment Groups Experimental Groups: • DC-CGP1 (Control) • CGP2 (13.06μM) • CGP3 (26.12μM) • CGP4 (AgS) Treatment->Groups Monitoring Monitor Wound Closure (15-18 days) Groups->Monitoring Analysis Tissue Collection & Molecular Analysis Monitoring->Analysis Histology Histological Examination (H&E, Masson's trichrome) IF Immunofluorescence/ Immunohistochemistry PCR RT-qPCR Analysis Western Western Blot

Diagram 2: Experimental Workflow for GC-AgNPs Wound Healing Assessment - This workflow outlines the comprehensive methodology for evaluating gallocatechin-silver nanoparticle efficacy in diabetic wound healing, from animal model establishment to molecular analysis. [4]

Conclusion and Future Perspectives

The compelling preclinical evidence summarized in these application notes supports the significant potential of this compound and its derivatives as multifunctional therapeutic agents for diabetic wound healing. The multimodal mechanisms of action—addressing oxidative stress, chronic inflammation, bacterial burden, and impaired cellular proliferation—position these natural compounds as promising candidates for advanced wound care formulations. [2] [3] [4]

Future research directions should focus on several key areas: First, direct comparative studies between this compound and the more extensively studied EGCG would help elucidate structure-activity relationships and identify the most effective compound for wound healing applications. Second, advanced delivery systems including stimuli-responsive hydrogels, microneedle patches, and nanofiber scaffolds could further enhance therapeutic efficacy by providing controlled spatiotemporal release kinetics. Third, combination strategies integrating gallocatechins with other bioactive agents such as growth factors, antimicrobial peptides, or stem cells may produce synergistic effects that address the multifactorial nature of diabetic wounds. [1] [5]

The translational potential of these compounds is strengthened by their favorable safety profiles, natural origin, and compatibility with various delivery platforms. As research progresses toward clinical validation, this compound-based formulations hold significant promise for addressing the substantial unmet medical need in diabetic wound management and reducing the devastating consequences of diabetic foot complications.

References

Comprehensive Application Notes and Protocols: Gallocatechin-Silver Nanoparticle (GC-AgNPs) Preparation and Biomedical Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Gallocatechin-silver nanoparticles (GC-AgNPs) represent an innovative class of hybrid nanomaterials that combine the therapeutic potential of plant-derived catechins with the versatile properties of metallic silver at the nanoscale. This combination leverages the synergistic effects of both components, resulting in enhanced biological activity and reduced toxicity compared to conventional approaches. Gallocatechin (GC), a prominent flavonoid belonging to the catechin family, exhibits potent antioxidant capacity and plays a crucial role in modulating cellular signaling pathways, while silver nanoparticles provide broad-spectrum antimicrobial activity and unique physicochemical properties [1] [2]. The integration of these components creates a multifunctional platform with applications spanning wound healing, anticancer therapy, and antimicrobial treatments, addressing the growing need for effective therapeutic strategies in an era of increasing antibiotic resistance and complex disease pathologies.

The foundation of GC-AgNPs technology builds upon the established biological activities of its individual components while capitalizing on the enhanced properties emerging from their nanoscale combination. Silver has been used in medicine for centuries, with historical records documenting its application in Persian, Egyptian, and Macedonian medical traditions for preserving water and treating wounds [3]. In modern nanotechnology, silver nanoparticles exhibit multifunctional therapeutic properties including antimicrobial, anti-inflammatory, anti-angiogenic, and anti-tumor activities [3]. Meanwhile, catechins like gallocatechin and the structurally similar epigallocatechin gallate (EGCG) have demonstrated significant antiviral activity against various DNA and RNA viruses, anticancer properties through interaction with oncogenic G-quadruplex structures, and wound-healing acceleration via modulation of cellular signaling pathways [4] [5] [6]. The convergence of these two powerful therapeutic agents through nanoscale engineering creates a platform with enhanced functionality and targeted applications.

Synthesis Approaches and Methodologies

Green Synthesis Using Plant Extracts

Table 1: Green Synthesis Parameters for Plant-Mediated GC-AgNPs

Parameter BT5 Green Tea Extract [7] Knopper Gall Extract [8] Optimization Guidelines
Plant Material BT5 cultivar of Camellia sinensis Quercus robur Knopper galls Select materials rich in polyphenols & flavonoids
Extraction Method Ethanolic extraction Ethanolic extraction Use polar solvents for optimal phytochemical yield
Silver Precursor AgNO₃ (concentration not specified) 3 mM AgNO₃ 1-5 mM typical concentration range
Ratio Not specified Extract:AgNO₃ - optimized empirically Usually 1:1 to 1:10 (v/v) extract:precursor
Reaction Conditions Room temperature, color change monitoring Room temperature, color change monitoring Ambient temperature, 1-24 hours reaction time
Key Phytochemicals Polyphenols, flavonoids, gallic acid, EGCG Tannins, polyphenols, gallic acid Components with -OH and -COOH groups facilitate reduction

The green synthesis approach leverages the natural reducing and stabilizing capabilities of plant-derived phytochemicals, providing an environmentally benign alternative to conventional chemical methods. The synthesis process begins with preparation of plant extracts rich in polyphenolic compounds, which serve as both reducing agents for silver ions and capping ligands for the formed nanoparticles [8] [7]. The high tannin content in Knopper galls and the abundant catechins in tea extracts provide optimal conditions for efficient reduction of Ag⁺ to Ag⁰, facilitating nanoparticle formation [8]. The process is typically monitored by observing a visual color change from light yellow to dark brown, indicating successful reduction of silver ions and nanoparticle formation, with confirmation through UV-Vis spectroscopy showing a characteristic surface plasmon resonance (SPR) peak at 418-424 nm [8] [7]. This method aligns with green chemistry principles by eliminating toxic reagents, using biological waste products, and operating under energy-efficient conditions, making it both economically and environmentally sustainable.

Chemical Modification and Functionalization

Table 2: Chemical Synthesis Parameters for Catechin-Modified AgNPs

Parameter EGCG-AgNPs [4] [5] GC-AgNPs Embedded Dressings [1] [2] Critical Factors
Silver Nanoparticle Synthesis Seed-mediated growth (30 nm) Pre-synthesized AgNPs (<150 nm) Size affects cellular uptake & bioactivity
Reducing/Stabilizing Agents Sodium citrate, sodium borohydride Not specified (commercial AgNPs) Citrate provides negative charge stabilization
Catechin Modification Incubation with EGCG (200 μmol/L) Impregnation with gallocatechin Molar ratio critical for optimal conjugation
Functionalization Duration 60 minutes vigorous stirring Not specified 30-120 minutes typical for stable conjugation
Final Composition EGCG: 92 ppm, AgNPs: 100 ppm 13.06-26.12 μM GC with AgNPs Concentration-dependent therapeutic effects

For researchers requiring more precise control over nanoparticle properties, chemical modification approaches offer tailored physicochemical characteristics. The seed-mediated growth method produces highly uniform AgNPs with controlled sizes, typically around 30 nm, which demonstrate optimal biological activity and cellular uptake [4] [5]. In this protocol, initial silver seeds are first synthesized using sodium citrate and sodium borohydride as reducing agents, followed by a growth step where these seeds serve as nucleation sites for further silver reduction, resulting in monodisperse nanoparticles [4]. The subsequent functionalization with catechins involves incubation of pre-formed AgNPs with EGCG or gallocatechin solutions under vigorous stirring, allowing the catechin molecules to adsorb onto the nanoparticle surface through interactions between their phenolic hydroxyl groups and the silver surface [4] [5]. This method provides excellent control over size distribution and surface functionality, which are critical parameters for consistent biological performance and reproducible therapeutic outcomes in biomedical applications.

Characterization Techniques and Protocols

Comprehensive Physicochemical Characterization

Rigorous characterization of GC-AgNPs is essential for understanding their properties and ensuring batch-to-batch consistency in research and potential clinical applications. The multianalytical approach provides complementary information about the nanoparticles' physical, chemical, and structural attributes:

  • UV-Vis Spectroscopy: This primary characterization technique confirms nanoparticle formation through detection of the surface plasmon resonance (SPR) band, typically observed at 418-424 nm for spherical GC-AgNPs [8] [7]. The stability of the nanoparticles can be monitored by tracking changes in the SPR peak over time, with stable preparations showing minimal shift (e.g., from 418 to 421 nm over one month) [8].

  • Dynamic Light Scattering (DLS) and Zeta Potential: DLS provides information about the hydrodynamic diameter and size distribution of the nanoparticles in suspension, while zeta potential measurements indicate surface charge and colloidal stability [7]. GC-AgNPs typically exhibit highly negative zeta potentials (approximately -39.8 mV), indicating excellent stability due to strong electrostatic repulsion between particles [7].

  • Electron Microscopy: Transmission electron microscopy (TEM) and field emission scanning electron microscopy (FE-SEM) provide direct visualization of nanoparticle morphology, size, and dispersion [8] [7]. TEM imaging of Knopper gall-synthesized AgNPs revealed well-dispersed spherical nanoparticles with sizes consistent with XRD data (approximately 12 nm) [8], while FE-SEM analysis of BT5 tea-synthesized AgNPs showed sizes of 35 ± 8.36 nm [7].

  • X-ray Diffraction (XRD): XRD analysis confirms the crystalline structure of AgNPs, typically showing a face-centered cubic (fcc) configuration [8] [7]. The average crystallite size can be calculated from XRD patterns using the Debye-Scherrer equation, with reported values of approximately 12 nm for Knopper gall-synthesized AgNPs and 11.25 nm for BT5 tea-synthesized AgNPs [8] [7].

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy identifies the functional groups involved in silver reduction and stabilization on the nanoparticle surface [8] [7]. ATR-FTIR analysis of Knopper gall-synthesized AgNPs indicated the involvement of polyphenolic and protein-related functional groups in reduction and stabilization processes [8].

Bioactivity Characterization Protocols

Characterization of biological activity provides critical information for evaluating the therapeutic potential of GC-AgNPs:

  • Antimicrobial Assessment: The antimicrobial efficacy of GC-AgNPs is evaluated using standard bacterial strains including Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria [8]. Knopper gall-synthesized AgNPs demonstrated strong growth inhibition against B. subtilis and S. aureus, and moderate activity against E. coli and P. aeruginosa [8]. The antimicrobial mechanism involves disruption of bacterial cell membranes, generation of reactive oxygen species (ROS), and interference with cellular processes [3].

  • Antiviral Activity Evaluation: Antiviral assessment typically employs in vitro models with human keratinocytes (HaCaT and VK-2-E6/E7 cells) infected with herpes simplex virus (HSV-1 and HSV-2) [4] [5]. EGCG-modified AgNPs demonstrated enhanced antiviral activity compared to EGCG alone, effectively inhibiting viral attachment and entry [4]. In vivo evaluation in murine models of intranasal HSV-1 infection and genital HSV-2 infection showed reduced viral titers after EGCG-AgNPs treatment [4].

  • Anticancer Activity Assessment: Anticancer efficacy is evaluated using in vivo models such as Swiss albino mice bearing Ehrlich-Lettre ascites carcinoma (EAC) cells [7]. BT5 tea-synthesized AgNPs administered at 1 mg kg⁻¹ resulted in 52.15% cell growth inhibition, with gene expression analysis revealing upregulation of pro-apoptotic genes p53 and Bax, and downregulation of anti-apoptotic Bcl2 [7]. Fluorescence microscopy with DAPI staining can reveal morphological changes associated with apoptosis, including heterochromatization and karyorrhexis [7].

Biological Activity and Therapeutic Efficacy

Wound Healing Applications

GC-AgNPs demonstrate remarkable efficacy in promoting wound healing, particularly in challenging cases such as diabetic wounds. In a study using streptozotocin-induced diabetic rats, GC-AgNPs embedded in cotton gauze patches (GC-AgNPs-CGP) significantly accelerated wound healing through modulation of key cellular pathways [1] [2]. The therapeutic effects were concentration-dependent, with patches containing 13.06 μM (CGP2) and 26.12 μM (CGP3) GC-AgNPs showing the most pronounced benefits [1]. Molecular analysis revealed that GC-AgNPs treatment resulted in elevated Wnt3a and β-catenin levels coupled with reduced Gsk-3β and c-fos expression, creating a cellular environment conducive to proliferation and tissue regeneration [1] [2]. Furthermore, apoptosis markers including caspase-3, caspase-9, and Bax were significantly decreased, while the anti-apoptotic marker Bcl-2 and proliferation marker PCNA were increased, indicating a shift toward cellular survival and regeneration mechanisms [1].

The wound healing efficacy of GC-AgNPs stems from their multimodal mechanism of action, combining the antimicrobial properties of silver nanoparticles with the antioxidant and anti-inflammatory effects of gallocatechin [1] [3]. Silver nanoparticles provide protection against wound infection through multiple mechanisms including membrane disruption, protein denaturation, and interference with microbial DNA replication [3]. Concurrently, gallocatechin modulates oxidative stress and inflammatory responses, addressing key aspects of impaired healing in chronic wounds [1]. This combination is particularly beneficial in diabetic wounds, which are characterized by prolonged inflammation, increased oxidative stress, and high susceptibility to infection [1] [2]. The resulting acceleration of wound healing demonstrates the therapeutic advantage of the hybrid GC-AgNPs system over individual components.

Anticancer Activity

GC-AgNPs exhibit significant anticancer potential through the induction of apoptotic pathways in malignant cells. In an in vivo study using mice bearing Ehrlich-Lettre ascites carcinoma (EAC) cells, BT5 tea-synthesized AgNPs demonstrated dose-dependent antiproliferative activity [7]. Treatment with 1 mg kg⁻¹ AgNPs resulted in 52.15% inhibition of cancer cell growth, while surprisingly, a higher dose of 5 mg kg⁻¹ showed slightly reduced efficacy (suggesting potential dose optimization requirements) [7]. Molecular analysis revealed that the anticancer mechanism involves modulation of apoptotic regulators, with upregulation of the tumor suppressor p53 and the pro-apoptotic Bax protein, coupled with downregulation of the anti-apoptotic Bcl2 protein [7]. This shift in the balance of apoptotic regulators creates a cellular environment that favors programmed cell death in malignant cells.

The anticancer activity of catechin-modified silver nanoparticles is further supported by studies on the related compound EGCG, which demonstrates direct interaction with oncogenic regulatory elements. Biophysical studies using UV-Vis titration have confirmed that EGCG directly binds to the c-MYC G-quadruplex (G4), an important regulatory DNA structure in the promoter region of the c-MYC oncogene [6]. This interaction, characterized by concentration-dependent hyperchromicity at 260 nm and hypochromicity with bathochromic shift at 275 nm, suggests external π-stacking or groove binding of EGCG to the G4 structure [6]. Such interactions can stabilize the G4 structure and suppress oncogene transcription, providing a molecular basis for the anticancer activity of catechin-modified silver nanoparticles. This dual mechanism—direct interaction with genetic regulatory elements combined with modulation of apoptotic pathway components—highlights the multifaceted anticancer potential of GC-AgNPs.

Antimicrobial and Antiviral Applications

GC-AgNPs demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against pathogens relevant to wound infections [8] [3]. The antimicrobial mechanism of silver nanoparticles involves multiple simultaneous pathways, creating a multi-target antimicrobial strategy that reduces the likelihood of resistance development [3]. Key mechanisms include: disruption of bacterial cell membranes through interaction between silver cations and negatively charged membrane components; protein denaturation via binding to thiol groups in enzymes and structural proteins; generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components; and interference with DNA replication and transcription through binding to nucleic acids [3]. The combination with gallocatechin enhances this antimicrobial activity while providing additional anti-inflammatory and antioxidant benefits [1].

In addition to their antibacterial properties, catechin-modified silver nanoparticles exhibit significant antiviral activity. EGCG-modified AgNPs (EGCG-AgNPs) demonstrate enhanced antiviral efficacy against herpes simplex virus (HSV) types 1 and 2 compared to EGCG alone [4] [5]. These nanoparticles inhibit viral attachment and entry into host cells, providing protection against initial infection [4]. In murine models of HSV infection, treatment with EGCG-AgNPs resulted in reduced viral titers and enhanced immune responses, including increased infiltration of dendritic cells, monocytes, CD8+ T cells, and NK cells, along with elevated expression of interferon-α, interferon-γ, CXCL9, and CXCL10 [4]. This immunomodulatory effect combined with direct antiviral activity positions GC-AgNPs as promising candidates for development as topical microbicides to prevent viral infections [4] [5].

Experimental Protocols and Methodologies

Detailed Synthesis Protocol for GC-AgNPs
5.1.1 Plant-Mediated Green Synthesis
  • Plant Extract Preparation: Begin by thoroughly washing 10 g of fresh or dried plant material (BT5 tea leaves or Knopper galls) and grinding it to a fine powder. Transfer the powder to a glass container and add 100 mL of ethanol (70-80%). Sonicate the mixture for 30 minutes at 40°C, then filter through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C and store at 4°C for future use [8] [7].

  • Nanoparticle Synthesis: Prepare a 3 mM aqueous solution of AgNO₃. Mix the plant extract with the AgNO₃ solution in a 1:4 ratio (v/v) under constant stirring at room temperature. Monitor the color change from light yellow to dark brown, indicating reduction of Ag⁺ to Ag⁰ and nanoparticle formation. Continue stirring for 24 hours to ensure complete reduction. Centrifuge the resulting suspension at 15,000 rpm for 20 minutes, discard the supernatant, and resuspend the pellet in deionized water. Repeat this purification process three times to remove unreacted components [8] [7].

  • Quality Control: Verify successful synthesis by measuring the UV-Vis spectrum of the colloidal solution, which should display a characteristic SPR peak at 418-424 nm. Determine the size distribution and zeta potential using dynamic light scattering, with expected values of -30 to -40 mV indicating good colloidal stability [7].

5.1.2 Chemical Modification of Pre-formed AgNPs
  • Silver Nanoparticle Synthesis: Prepare a 1% aqueous solution of sodium citrate. Heat 95 mL of deionized water to 70°C and add 1.7 mL of 1% AgNO₃ solution with constant stirring. Quickly add 2 mL of 0.1% sodium borohydride solution using a syringe pump at a flow rate of 55 mL h⁻¹. Continue heating and stirring for 60 minutes, then cool to room temperature to obtain silver seeds [4]. For the growth step, heat 75 mL of deionized water under reflux and add 3 g of 1% sodium citrate. Add 2.6 mL of 1% AgNO₃ solution and 10 g of silver seeds using a syringe pump (flow rate 20 mL h⁻¹). Reflux for 1 hour, then add a second portion of sodium citrate (3 mL of 1%) and AgNO₃ (2.6 mL of 1%). Continue refluxing for an additional hour before cooling to room temperature [4].

  • Catechin Functionalization: Prepare a 0.611% aqueous solution of gallocatechin. Add 0.015 g of this solution to 1 g of AgNPs colloid (100 ppm). Stir vigorously at room temperature for 60 minutes to ensure complete functionalization. The final concentration of gallocatechin in the colloid will be approximately 200 μmol/L (92 ppm) [4]. Purify the functionalized nanoparticles by centrifugation at 15,000 rpm for 20 minutes and resuspend in deionized water or appropriate buffer for biological applications.

Characterization Protocol
  • UV-Vis Spectroscopy: Dilute the GC-AgNPs suspension appropriately and measure absorbance from 300 to 600 nm using a spectrophotometer. The SPR peak maximum should appear between 418-424 nm for spherical nanoparticles. Monitor stability by measuring the SPR peak weekly; a shift of more than 5 nm or significant decrease in intensity indicates aggregation [8] [7].

  • DLS and Zeta Potential: Dilute the GC-AgNPs suspension 1:10 in deionized water and measure the hydrodynamic diameter and polydispersity index using DLS. For zeta potential, use a dedicated folded capillary cell and measure at 25°C with an appropriate field strength. Values more negative than -30 mV indicate excellent colloidal stability [7].

  • Electron Microscopy: For TEM analysis, deposit a drop of diluted GC-AgNPs suspension onto a carbon-coated copper grid and allow to dry. Image using an accelerating voltage of 80-120 kV. Measure the size of at least 200 nanoparticles from different regions to determine size distribution and calculate average diameter [8] [7].

  • XRD Analysis: Deposit a concentrated GC-AgNPs solution on a glass slide and allow to dry. Scan using Cu Kα radiation (λ = 1.5406 Å) from 30° to 80° (2θ). Identify the characteristic peaks for face-centered cubic silver at (111), (200), (220), and (311) planes. Calculate crystallite size using the Debye-Scherrer equation: D = Kλ/(βcosθ), where K is the shape factor (0.9), λ is the X-ray wavelength, β is the full width at half maximum, and θ is the Bragg angle [8] [7].

  • FTIR Spectroscopy: Prepare a KBr pellet containing dried GC-AgNPs powder or deposit a concentrated solution on an ATR crystal. Scan from 4000 to 400 cm⁻¹. Identify characteristic functional groups: O-H stretching at 3200-3600 cm⁻¹, C=O stretching at 1600-1750 cm⁻¹, and C-O-C stretching at 1000-1300 cm⁻¹ [8] [7].

Biological Evaluation Protocols
5.3.1 Wound Healing Assessment in Diabetic Rats
  • Animal Model Preparation: Use 6-8 week old male Sprague Dawley rats (220 ± 30 g). Induce diabetes by intraperitoneal injection of nicotinamide (110 mg/kg body weight) followed after 15 minutes by streptozotocin (55 mg/kg body weight). Confirm diabetes after 3 days by measuring fasting blood glucose levels (>250 mg/dL) [1] [2].

  • Wound Creation and Treatment: Create a 2 cm wound on the back of the neck region after anesthesia. Apply GC-AgNPs-impregnated cotton gauze patches with different concentrations: Group I - non-diabetic control with blank patch, Group II - diabetic control with blank patch, Group III - diabetic rats with 13.06 μM GC-AgNPs patch, Group IV - diabetic rats with 26.12 μM GC-AgNPs patch, Group V - diabetic rats with silver sulfadiazine patch (positive control) [1].

  • Evaluation Parameters: Monitor wound area reduction every 3 days using digital photography and image analysis software. At the end of the experiment (15-18 days), collect tissue samples for histological analysis (H&E staining, PAS staining), molecular analysis (qRT-PCR for Wnt3a, β-catenin, Gsk-3β, c-fos, caspase-3, caspase-9, Bax, Bcl-2, and PCNA), and immunohistochemistry/immunofluorescence analysis [1] [2].

5.3.2 Anticancer Activity Evaluation
  • In Vivo Model Establishment: Use Swiss albino mice injected with Ehrlich-Lettre ascites carcinoma (EAC) cells. Administer GC-AgNPs intravenously at doses of 1 mg kg⁻¹ and 5 mg kg⁻¹ body weight [7].

  • Assessment Methods: Monitor tumor growth inhibition by measuring tumor volume or counting EAC cells. Analyze apoptotic markers using DAPI staining to observe morphological changes like heterochromatization and karyorrhexis. Evaluate expression of apoptosis-related genes (p53, Bax, Bcl2) using qRT-PCR or Western blotting [7].

5.3.3 Antiviral Activity Assessment
  • In Vitro Testing: Use human HaCaT and VK-2-E6/E7 keratinocytes infected with HSV-1 or HSV-2. Treat with GC-AgNPs at varying concentrations and measure viral attachment, entry, and replication using plaque assays or PCR-based methods [4] [5].

  • In Vivo Testing: Use murine models of intranasal HSV-1 infection or genital HSV-2 infection. Administer GC-AgNPs intravaginally or intranasally and measure viral titers in tissues. Analyze immune responses by flow cytometry (dendritic cells, monocytes, CD8+ T cells, NK cells) and cytokine/chemokine expression (IFN-α, IFN-γ, CXCL9, CXCL10) using ELISA or PCR [4].

Pathway Diagrams and Experimental Workflows

G GC-AgNPs Mechanism in Diabetic Wound Healing GCAgNPs GC-AgNPs Application WntPathway Wnt/β-catenin Pathway Activation GCAgNPs->WntPathway Activates Antimicrobial Antimicrobial Effect GCAgNPs->Antimicrobial Provides GSK3b GSK-3β Inhibition WntPathway->GSK3b Inhibits Wnt3a Wnt3a ↑ WntPathway->Wnt3a Upregulates CFos c-Fos ↓ WntPathway->CFos Downregulates BetaCatenin β-catenin Stabilization GSK3b->BetaCatenin Enables Proliferation Cell Proliferation ↑ BetaCatenin->Proliferation Stimulates Apoptosis Apoptosis ↓ BetaCatenin->Apoptosis Suppresses WoundHealing Accelerated Wound Healing Proliferation->WoundHealing Promotes PCNA PCNA ↑ Proliferation->PCNA Induces Apoptosis->WoundHealing Facilitates Bax Bax ↓ Apoptosis->Bax Regulates Caspases Caspase-3/9 ↓ Apoptosis->Caspases Regulates Bcl2 Bcl-2 ↑ Apoptosis->Bcl2 Regulates Inflammation Inflammation ↓ Inflammation->WoundHealing Enables Antimicrobial->WoundHealing Supports

Figure 1: GC-AgNPs Mechanism in Diabetic Wound Healing - This diagram illustrates the molecular pathways through which GC-AgNPs promote wound healing in diabetic conditions, highlighting key regulatory nodes and downstream effects.

G GC-AgNPs Experimental Workflow Start Research Planning Synthesis GC-AgNPs Synthesis Start->Synthesis Define Objectives GreenSynth Green Synthesis (Plant Extract + AgNO₃) Synthesis->GreenSynth Option 1 ChemMod Chemical Modification (Pre-formed AgNPs + GC) Synthesis->ChemMod Option 2 Characterization Physicochemical Characterization UVVis UV-Vis Spectroscopy (SPR 418-424 nm) Characterization->UVVis Confirm NP Formation Biological Biological Evaluation AntimicrobialAssay Antimicrobial Assays (Gram+/Gram- Bacteria) Biological->AntimicrobialAssay Antimicrobial Activity DataAnalysis Data Analysis Application Application Development DataAnalysis->Application Interpret Results Purification Purification & Concentration GreenSynth->Purification Centrifugation ChemMod->Purification Centrifugation Purification->Characterization Purified GC-AgNPs DLS DLS & Zeta Potential (-30 to -40 mV) UVVis->DLS Size/Stability TEM TEM/FE-SEM Imaging (Size/Morphology) DLS->TEM Morphology XRD XRD Analysis (Crystal Structure) TEM->XRD Crystalline Structure FTIR FTIR Spectroscopy (Functional Groups) XRD->FTIR Surface Chemistry FTIR->Biological Fully Characterized NPs WoundHealing Wound Healing Models (Diabetic Rats) AntimicrobialAssay->WoundHealing Wound Applications Anticancer Anticancer Evaluation (EAC Mouse Model) WoundHealing->Anticancer Anticancer Potential Antiviral Antiviral Assessment (HSV Keratinocyte Model) Anticancer->Antiviral Antiviral Activity Toxicity Cytotoxicity Testing (Cell Viability Assays) Antiviral->Toxicity Safety Assessment Toxicity->DataAnalysis All Data Collected

Figure 2: GC-AgNPs Experimental Workflow - This comprehensive workflow outlines the key stages in GC-AgNPs development, from synthesis through characterization to biological evaluation and application development.

Troubleshooting and Technical Notes

Common Synthesis Challenges and Solutions
  • Aggregation of Nanoparticles: If GC-AgNPs show signs of aggregation (evidenced by precipitation, color change from brown to gray, or broadening of the UV-Vis SPR peak), this may result from insufficient capping agent concentration or ionic strength too high. Solution: Increase the concentration of gallocatechin or plant extract during synthesis; ensure purified water is used; and consider adding a secondary stabilizer such as 0.1 mM citrate [8] [7].

  • Low Yield or Incomplete Reduction: When reduction of Ag⁺ to Ag⁰ is incomplete (indicated by pale color and weak SPR peak), this may be due to inactive plant extracts or suboptimal reaction conditions. Solution: Use freshly prepared plant extracts; verify the pH is between 7-9 (slightly basic conditions favor reduction); extend reaction time to 24-48 hours; and ensure adequate stirring [8] [7].

  • Size Polydispersity: If nanoparticles exhibit high size variability (shown by broad DLS size distribution and multiple SPR peaks), this typically stems from inconsistent reduction rates. Solution: Maintain constant temperature during synthesis; add reactants dropwise with vigorous stirring; and consider using a seed-mediated growth approach for more uniform sizes [4].

Characterization Artifacts and Interpretation
  • DLS vs TEM Size Discrepancy: Note that DLS typically reports larger hydrodynamic diameters compared to TEM, which measures the core nanoparticle size. This difference is normal, as DLS includes the hydration layer and surface molecules. A polydispersity index (PDI) below 0.2 indicates a monodisperse population [7].

  • UV-Vis Baseline Shifts: Increasing baseline at lower wavelengths may indicate scattering from aggregates or residual impurities. Always run a blank with the same buffer and purify nanoparticles thoroughly before analysis [8] [7].

  • FTIR Sample Preparation: For ATR-FTIR, ensure the nanoparticle sample is completely dry to avoid water interference in the 3000-3600 cm⁻¹ region. Use a gentle drying method such as vacuum desiccation rather than high heat to prevent decomposition of organic capping agents [8] [7].

Biological Assessment Considerations
  • Cytotoxicity Testing: Always include appropriate controls when evaluating GC-AgNPs cytotoxicity: untreated cells, cells treated with equivalent concentration of gallocatechin alone, and cells treated with unmodified AgNPs. This allows differentiation of effects specific to the hybrid nanoparticles versus individual components [1] [7].

  • Antimicrobial Testing Considerations: When evaluating antimicrobial activity, be aware that culture media components (especially chloride ions and proteins) can affect AgNPs activity through complex formation and protein corona formation. Consider using simplified buffers for initial screening and include relevant culture conditions for translational relevance [8] [3].

  • Wound Healing Model Optimization: In diabetic wound healing studies, ensure proper maintenance of hyperglycemia throughout the experiment and monitor animal health closely. Diabetic animals may be more susceptible to infections and require specialized care. Include both diabetic and non-diabetic controls to differentiate diabetes-specific effects [1] [2].

Conclusion and Future Perspectives

GC-AgNPs represent a promising platform technology with demonstrated efficacy across multiple therapeutic domains including wound healing, anticancer therapy, and antimicrobial applications. The synergistic combination of gallocatechin's biological activity with the unique properties of silver nanoparticles creates a multifunctional system with enhanced therapeutic potential compared to individual components. The detailed protocols provided in this document offer researchers comprehensive methodologies for synthesizing, characterizing, and evaluating GC-AgNPs, enabling standardized approaches across different laboratories and facilitating comparison of results.

Future development of GC-AgNPs should focus on several key areas: optimization of delivery systems for enhanced targeting and controlled release; comprehensive safety assessment including long-term toxicity studies; exploration of combination therapies with conventional antimicrobials and anticancer agents; and development of scalable manufacturing processes for clinical translation. Additionally, further investigation into the molecular mechanisms underlying the observed biological effects will provide deeper understanding and enable rational design of next-generation catechin-functionalized nanomaterials. As research in this field advances, GC-AgNPs hold significant promise for addressing challenging medical needs, particularly in the areas of diabetic wound care, antibiotic-resistant infections, and targeted cancer therapy.

References and Additional Resources

  • Synthesis of Silver Nanoparticles by Using Quercus Robur Knopper Galls. Molecules. 2025;30(19):3979. [8]
  • Gallocatechin-silver nanoparticles embedded in cotton gauze patches accelerated wound healing in diabetic rats. PLoS One. 2022;17(6):e0268505. [1] [2]
  • Epigallocatechin Gallate-Modified Silver Nanoparticles Show Antiviral Activity against Herpes Simplex Type 1 and 2. Viruses. 2023;15(10):2024. [4] [5]
  • Recent Advances in the Application of Silver Nanoparticles for Enhancing Phototherapy Outcomes. Pharmaceuticals. 2025;18(7):970. [9]
  • Green synthesis of silver nanoparticles using the BT5 tea cultivar of Bangladesh: unveiling molecular mechanisms of anti-cancer activity. Nanoscale Advances. 2025;7:3375-3386. [7]
  • Beneficial Effect of Wound Dressings Containing Silver and Silver Nanoparticles in Wound Healing. Life. 2023;13(1):69. [3]
  • Using UV-Vis Titration to Elucidate Novel EGCG-Induced Binding of the c-MYC G-Quadruplex. Pharmaceuticals. 2025;18(5):719. [6]

References

Application Notes: Antioxidant Capacity of (-)-Gallocatechin

Author: Smolecule Technical Support Team. Date: February 2026

(-)-Gallocatechin (GC) is a flavanol-3-ol type of polyphenol, recognized for its potent antioxidant activity alongside catechins like EGCG and ECG [1]. Determining its antioxidant capacity is crucial for evaluating its potential in food preservation, cosmetics, and pharmaceutical development [1]. These notes summarize standardized assay protocols and place GC within the broader context of catechin research.

Experimental Protocols for Key Antioxidant Assays

The following are detailed methodologies for three common spectrophotometric assays, adapted for automated analysis [2]. These protocols can be applied to evaluate this compound using Trolox or gallic acid as standards.

Table 1: Reagent Preparation for Antioxidant Assays

Assay Method Working Reagent Composition Preparation Instructions Storage & Stability
DPPH• 0.95 mmol·L⁻¹ DPPH• in DMSO/water Dissolve 3.74 mg DPPH• in 50 mL DMSO, then dilute to 100 mL with ACS water [2]. Stable for 7 days at 4°C in the dark [2].
ABTS (TEAC) 7 mmol·L⁻¹ ABTS• and 4.95 mmol·L⁻¹ K₂S₂O₈ in water, diluted 1:9 Mix ABTS• and potassium peroxodisulfate solutions. Incubate for 12 hours in the dark before dilution [2]. Stable for 7 days at 4°C in the dark [2].
FRAP 10 mmol·L⁻¹ TPTZ in 40 mM HCl, 20 mmol·L⁻¹ FeCl₃·6H₂O, and 20 mmol·L⁻¹ acetate buffer (pH 3.6) Mix the TPTZ, FeCl₃, and acetate buffer solutions in a 1:1:10 ratio immediately before use [2]. Prepare fresh.

General Measurement Procedure for Automated Analyzer:

  • Sample Incubation: Pipette the recommended volume of working reagent into a cuvette (e.g., 200 µL for DPPH), followed by a small volume of the sample or standard (e.g., 20 µL) [2].
  • Absorbance Monitoring: Monitor the absorbance change at the specified wavelength (e.g., 510 nm for DPPH, 670 nm for ABTS, 593 nm for FRAP) over a fixed period, typically up to 1520 seconds [2].
  • Data Calculation: Calculate the antioxidant activity based on the absorbance decrease (for DPPH/ABTS) or increase (for FRAP) between an initial (e.g., 224 s) and final (e.g., 1520 s) measurement point [2]. Results are expressed as Trolox or Gallic Acid Equivalents.
Comparative Antioxidant Activity of Catechins

While direct data for GC is sparse, studies on related catechins provide a useful framework. Antioxidant capacity is influenced by molecular structure, particularly the presence of galloyl groups and hydroxyl groups on the B and C rings [3] [1].

Table 2: Relative Antioxidant Activities of Selected Catechins Table based on comparative studies; specific values for GC are not fully established in the provided research.

Catechin Compound Key Structural Features Relative Antioxidant Capacity (vs. other catechins) Noted Biological Activities
(-)-Epigallocatechin Gallate (EGCG) Galloyl group, tri-hydroxylated B ring Very Strong [3] [1] Anti-inflammatory, anti-cancer, anti-viral, UV protection [1].
(-)-Epicatechin Gallate (ECG) Galloyl group, di-hydroxylated B ring Strong [3] [1] Anti-microbial, anti-oxidant [3] [1].
This compound (GC) No galloyl group, tri-hydroxylated B ring Moderate (inferred from structure-activity relationships) Research ongoing; expected to have foundational antioxidant properties.
(-)-Epicatechin (EC) No galloyl group, di-hydroxylated B ring Moderate [3] Anti-inflammatory, antioxidant [3].

Studies confirm that catechins with a galloyl group (EGCG, ECG) demonstrate stronger activity than those without (EC, GC) [3] [1]. The number of hydroxyl groups also enhances radical scavenging ability.

Mechanistic Pathways of Antioxidant Action

Catechins exert antioxidant effects through multiple mechanisms, primarily by scavenging free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) [4]. The following diagram illustrates these pathways and the subsequent cellular protection.

GC_Mechanism cluster_primary Primary Antioxidant Mechanisms cluster_effects Cellular Consequences GC GC HAT Hydrogen Atom Transfer (HAT) Donates H• to neutralize free radicals (R•) GC->HAT Scavenging SET Single Electron Transfer (SET) Donates e⁻ to reduce metal ions/radicals GC->SET Reducing Power ProtectMacro Protection of Biomolecules (DNA, Proteins, Lipids) HAT->ProtectMacro InhibitOxStress Inhibition of Oxidative Stress SET->InhibitOxStress AntiInflammatory Activation of Anti-inflammatory Pathways InhibitOxStress->AntiInflammatory

Diagram 1: Antioxidant pathways of catechins like this compound.

Visualized Experimental Workflow

The overall process from sample preparation to data interpretation for evaluating antioxidant capacity can be summarized in the following workflow.

Assay_Workflow Start Sample & Standard Preparation Step1 Reagent Addition & Incubation Start->Step1 Step2 Absorbance Measurement Step1->Step2 Step3 Data Calculation (Absorbance Change) Step2->Step3 Step4 Calibration with Standard Curve Step3->Step4 Result Result Expression (Trolox Equivalents) Step4->Result

Diagram 2: Generic workflow for spectrophotometric antioxidant assays.

Research Gaps and Future Directions

Available research strongly focuses on the most abundant and potent catechins like EGCG and ECG [3] [1]. Consequently, there is a clear gap in the literature regarding standardized quantitative data specifically for this compound's performance in these assays.

Future work should aim to:

  • Establish Benchmarks: Systematically apply protocols like DPPH, ABTS, and FRAP to pure this compound to generate definitive IC₅₀ or TEAC values.
  • Explore Synergies: Investigate the antioxidant behavior of GC in mixtures with other catechins or proteins, as interactions can enhance stability and bioaccessibility [5].
  • Utilize Advanced Sensors: Employ novel electrochemical sensors for antioxidant evaluation, which offer high sensitivity and reproducibility as complementary methods to spectroscopy [6].

References

Comprehensive Application Notes and Protocols: Cellular Uptake Measurement of Catechins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catechin Uptake Mechanisms

Catechins, the predominant polyphenolic compounds in green tea, have garnered significant scientific interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The major tea catechins include (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epicatechin (EC), with EGCG being the most abundant and extensively studied. Despite their promising bioactivities, catechins face bioavailability challenges primarily due to limited intestinal absorption, extensive metabolism, and rapid elimination. Understanding the cellular uptake mechanisms of catechins is therefore crucial for enhancing their bioavailability and therapeutic efficacy.

The intestinal absorption of catechins involves multiple pathways, including passive diffusion, paracellular transport, and active transporter-mediated uptake. Recent research has identified specific transporters that facilitate catechin absorption, such as the diastrophic dysplasia sulfate transporter (DTDST), which has been recognized as a novel intestinal EGCG transporter that becomes upregulated after repeated oral catechin intake [1]. Additionally, efflux transporters like multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein limit catechin accumulation by pumping them back into the intestinal lumen. The catechol-O-methyltransferase (COMT) enzyme also plays a significant role in catechin metabolism by catalyzing methylation, thereby reducing their bioavailability [2]. This document provides detailed methodologies for measuring catechin cellular uptake, addressing these complex mechanisms through robust experimental protocols suitable for pharmaceutical and nutritional research.

Measurement Techniques Overview

A variety of techniques are available for assessing the cellular uptake and transport of catechins, each with distinct advantages and applications. The selection of an appropriate method depends on the specific research objectives, whether qualitative localization, quantitative determination, or mechanistic transport studies. Chromatographic techniques coupled with sensitive detectors provide precise quantification of individual catechin species, while fluorescence-based methods offer real-time monitoring capabilities suitable for kinetic studies.

The following table summarizes the primary analytical techniques used in catechin uptake studies:

Table 1: Summary of Analytical Techniques for Catechin Uptake Measurement

Technique Detection Limit Key Applications Advantages References
UPLC-MS/MS 0.1-1 ng/mL (plasma) Quantification of specific catechins in biological samples High sensitivity and specificity; simultaneous quantification of multiple catechins [3]
HPLC-UV/ECD Varies by compound Determination of catechin profiles in complex matrices Widely accessible; good reproducibility [4] [5]
Flow Cytometry Dependent on fluorescence intensity Cellular uptake efficiency; population distribution studies Single-cell resolution; high-throughput capability [6] [7]
Fluorescence Spectroscopy Nanomolar range Kinetic studies; real-time monitoring Rapid analysis; suitable for time-course studies [6]
LC-QQQ/MS Varies by derivative Comprehensive profiling of catechin derivatives Excellent for detecting catechin derivatives without available standards [8]

Integrated approaches that combine multiple techniques often provide the most comprehensive understanding of catechin uptake mechanisms. For instance, using fluorescence microscopy for qualitative localization followed by LC-MS/MS for precise quantification offers both spatial and quantitative information. Recent advances in triple quadrupole mass spectrometry (LC-QQQ/MS) have enabled more comprehensive profiling of catechin derivatives, even without commercially available standards, by leveraging identification confidence levels such as putative annotations based on MS/MS spectral similarity [8]. This capability is particularly valuable for studying black tea catechins, which contain numerous derivatives like theaflavins and thearubigins that lack commercial standards.

Cell-Based Uptake Assay Protocols

Intestinal Cell Culture Models

Physiologically relevant intestinal models are essential for accurate assessment of catechin absorption. The human colorectal adenocarcinoma cell line (Caco-2), particularly when differentiated into enterocyte-like cells, remains the gold standard for intestinal permeability studies. However, monoculture limitations have led to the development of more sophisticated co-culture models that better mimic the intestinal epithelium. The Caco-2/HT-29-MTX co-culture model, which incorporates mucus-producing cells, provides a more physiologically relevant barrier for absorption studies [6].

Protocol: Caco-2/HT-29 Co-Culture Setup

  • Cell seeding: Seed Caco-2 and HT-29-MTX cells in a 9:1 ratio (Caco-2:HT-29) on collagen-coated Transwell inserts (0.4 μm pore size) at a density of 1×10^5 cells/cm² [6].
  • Differentiation period: Maintain cells for 14-21 days post-confluence, with medium changes every 48 hours, to allow complete differentiation.
  • Quality control: Monitor transepithelial electrical resistance (TEER) regularly using a Millicell ERS-2 system. Accept monolayers with TEER values >250 Ω·cm² for transport experiments [2].
  • Validation: Assess monolayer integrity and differentiation through alkaline phosphatase activity measurements and Lucifer Yellow rejection assays.

The following diagram illustrates the experimental workflow for establishing and using intestinal cell models for catechin uptake studies:

G Start Start Protocol Seed Seed Caco-2/HT-29 cells in 9:1 ratio Start->Seed Differentiate Differentiate for 14-21 days Seed->Differentiate TEER Measure TEER values Differentiate->TEER Integrity TEER > 250 Ω·cm²? TEER->Integrity Reject Reject monolayer Integrity->Reject No Accept Proceed with experiment Integrity->Accept Yes

Figure 1: Experimental workflow for intestinal cell model preparation and quality control for catechin uptake studies

Cellular Uptake and Transport Assays

Uptake experiments should be designed to evaluate both the extent and mechanisms of catechin absorption. The inclusion of specific transporter inhibitors and metabolism blockers can provide insights into the predominant pathways involved. Temperature-controlled conditions are essential, as transport mechanisms may vary between active and passive processes.

Protocol: Catechin Uptake and Transport Measurement

  • Solution preparation: Prepare catechin solutions in transport buffer (e.g., HBSS) at physiologically relevant concentrations (typically 10-100 μM). Add stabilizers like ascorbic acid (0.1-0.5%) and EDTA (0.1-0.5 mM) to prevent oxidation [2].
  • Inhibitor studies: For mechanistic insights, pre-incubate cells with specific inhibitors such as MK-571 (MRP inhibitor, 25-50 μM) or verapamil (P-gp inhibitor, 50-100 μM) for 30 minutes prior to catechin exposure.
  • Uptake phase: Apply catechin solutions to the apical compartment (for intestinal absorption studies) and incubate at 37°C for predetermined time points (typically 15-120 minutes). Include 4°C controls to distinguish active versus passive transport.
  • Sample collection: At designated time points, collect samples from both apical and basolateral compartments for analysis. Wash cell monolayers with ice-cold PBS to remove non-specifically bound catechins.
  • Cell harvesting: Lyse cells with appropriate buffers (e.g., RIPA buffer with antioxidant protection) for intracellular catechin quantification.

Protocol: Transporter Inhibition Studies

  • COMT inhibition: Co-incubate catechins with COMT inhibitors such as quercetin or fisetin (5-20% of catechin concentration) to reduce methylation and enhance bioavailability [2].
  • DTDST studies: For EGCG-specific uptake, employ sulfate transport inhibitors or DTDST-specific blockers to assess the contribution of this newly identified transporter [1].
  • Concentration dependence: Perform uptake experiments with varying catechin concentrations (1-500 μM) to determine kinetic parameters (Km, Vmax).

Analytical Methodologies for Quantification

Sample Preparation and Extraction

Effective sample preparation is critical for accurate catechin quantification, particularly in complex biological matrices. Protein precipitation and liquid-liquid extraction methods have been widely employed, but enzymatic digestion may be necessary for protein-rich samples where catechin-protein interactions can significantly reduce analytical recovery [9].

Protocol: Enzymatic Assisted Extraction for Complex Matrices

  • Deproteination: Add porcine pepsin (1-2 mg/mL) to samples and incubate at 37°C for 15-30 minutes with gentle agitation to disrupt catechin-protein complexes [9].
  • Liquid-liquid extraction: For plasma/serum samples, use ethyl acetate (3:1 v/v sample) for extraction. Vortex vigorously for 2-3 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Sample concentration: Carefully transfer the organic layer and evaporate under nitrogen gas at 30-35°C. Reconstitute the residue in mobile phase (typically 50-100 μL) for LC-MS analysis.
  • Quality control: Include internal standards such as ethyl gallate or specific deuterated catechin analogs to correct for recovery variations [3].

Protocol: Optimized Extraction for Catechin Derivatives

  • Solvent optimization: Use acetone-water mixtures (approximately 50:50 v/v) for maximal recovery of diverse catechin derivatives, particularly for black tea samples containing theaflavins and thearubigins [8].
  • Temperature and time: Extract at 45-50°C for 120 minutes with sonication to enhance yield without degradation.
  • Stabilization: Include stabilization buffers (0.4 M NaH₂PO₄, 20% ascorbic acid, 0.1% EDTA; pH 3.6) during sample processing to prevent catechin degradation [1].
Chromatographic Separation and Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for catechin quantification due to its high sensitivity and specificity. Ultra-performance liquid chromatography (UPLC) systems can significantly reduce analysis time while maintaining resolution.

Protocol: UPLC-MS/MS Analysis of Catechins

  • Column selection: Use a reversed-phase C18 column (e.g., Atlantis T3, 4.6 mm × 50 mm, 3 μm) maintained at 30-40°C for optimal separation [3].
  • Mobile phase: Employ a binary gradient system with (A) water with 0.1% acetic acid and (B) acetonitrile with 0.1% acetic acid. Use a gradient elution from 5% to 40% B over 10 minutes [3].
  • MS detection: Operate in multiple reaction monitoring (MRM) mode with negative ionization. Use the following transitions: m/z 457.15→168.98 for EGCG, 443.10→123.00 for ECG, 307.20→151.00 for EGC, and 291.20→139.00 for EC [3].
  • Quantification: Construct calibration curves using linear regression with 1/x weighting, covering concentrations from 1-500 ng/mL for EGCG, ECG, and EGC, and 0.1-50 ng/mL for EC [3].

Table 2: Validation Parameters for Catechin Quantification by UPLC-MS/MS

Validation Parameter EGCG ECG EGC EC Acceptance Criteria
LLOQ (ng/mL) 1.0 1.0 1.0 0.1 Signal-to-noise >10
Linearity range (ng/mL) 1-500 1-500 1-500 0.1-50 R² > 0.995
Intra-day accuracy (%) 95-105 93-107 94-106 96-104 85-115%
Inter-day precision (% RSD) <10% <12% <11% <9% <15%
Extraction recovery (%) 85-95 82-90 88-96 90-98 >80%

Strategies for Enhancing Catechin Uptake

Nanoparticle Delivery Systems

Nanoformulation approaches have demonstrated significant potential for improving catechin bioavailability by enhancing cellular uptake and protecting against degradation. Gelatin-based nanoparticles have shown particular promise due to their biocompatibility and ability to encapsulate hydrophilic catechins efficiently.

Protocol: Catechin-Loaded Gelatin Nanoparticle Preparation

  • Nanoparticle formation: Dissolve gelatin (Type A, 100-200 bloom) in distilled water at 40°C (1-2% w/v). Add catechin solution dropwise under continuous stirring at 800-1000 rpm.
  • Cross-linking: Add glutaraldehyde (0.1-0.2% v/v) as cross-linking agent and continue stirring for 2-3 hours.
  • Purification: Centrifuge at 15,000 × g for 30 minutes and wash twice with distilled water to remove unencapsulated catechins.
  • Characterization: Determine particle size (typically 150-200 nm) and polydispersity index (<0.3) using dynamic light scattering. Measure encapsulation efficiency (typically >90%) by comparing free versus encapsulated catechins using HPLC [6].

Protocol: EGCG Surface Modification for Enhanced Uptake

  • Simple mixing: Pre-incubate nanoparticles with EGCG (1-3 μM) for 30 minutes at room temperature before cellular exposure. This simple mixing can enhance cellular uptake by 2- to 7-fold [7].
  • Characterization: Confirm nanoparticle-catechin interactions through Fourier-transform infrared spectroscopy and changes in zeta potential.
Absorption Enhancers and Transporter Modulation

Bioavailability enhancement can also be achieved through co-administration with specific compounds that inhibit metabolic enzymes or efflux transporters. Catechol-containing flavonoids have shown particular promise in this application.

Protocol: COMT Inhibition for Enhanced Absorption

  • In vitro studies: Co-incubate catechins with quercetin or fisetin (5-20% of catechin concentration) in Caco-2 transport models. This approach can enhance intestinal transport of total catechins by 1.3- to 1.7-fold compared to controls [2].
  • In vivo application: Administer EGCG with 10% quercetin or 10% fisetin in animal models, which can increase the area under the plasma concentration-time curve (AUC) by 3- to 7-fold compared to EGCG alone [2].
  • Mechanistic validation: Monitor methylated metabolites to confirm COMT inhibition efficacy.

The following diagram illustrates the major mechanisms affecting catechin absorption and strategies to enhance their bioavailability:

G Catechin Catechin in Lumen Uptake Uptake Transporters Catechin->Uptake DTDST & other uptake transporters Cell Intracellular Catechin Uptake->Cell Facilitated uptake Efflux Efflux Transporters (MRP2, P-gp) Metabolism Metabolism (COMT) Cell->Efflux Efflux transport Cell->Metabolism Methylation Inhibitors Enhancement Strategies NP Nanoparticles COMTi COMT Inhibitors (Quercetin, Fisetin) DTDSTi DTDST Upregulation NP->Uptake Enhances COMTi->Metabolism Inhibits DTDSTi->Uptake Upregulates

Figure 2: Catechin absorption mechanisms and enhancement strategies in intestinal cells

Data Interpretation and Analysis

Quantification and Normalization Methods

Accurate data interpretation requires appropriate normalization and calculation methods to account for experimental variations. Transport studies should account for both intracellular accumulation and apparent permeability.

Protocol: Calculation of Uptake and Transport Parameters

  • Cellular uptake: Calculate intracellular catechin content normalized to total cellular protein (determined by BCA assay) or DNA content.
  • Apparent permeability (Papp): Calculate using the formula: Papp = (dQ/dt) × (1/(A × C₀)), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.
  • Efflux ratio: Determine as Papp(B→A)/Papp(A→B). Values >2 suggest active efflux transport.
  • Statistical analysis: Perform experiments in at least triplicate with multiple biological replicates. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) for group comparisons.
Mechanistic Study Design

Comprehensive uptake studies should incorporate multiple approaches to elucidate the predominant mechanisms involved in catechin transport. The following protocol outlines a systematic approach for mechanistic investigations:

Protocol: Systematic Mechanistic Evaluation

  • Temperature dependence: Compare uptake at 37°C versus 4°C to distinguish active versus passive transport components.
  • Concentration dependence: Assess saturation kinetics by measuring uptake across a concentration range (1-500 μM).
  • Transporter inhibition: Use specific inhibitors for key transporters (MRP2, P-gp, DTDST) to quantify their contributions.
  • Metabolic inhibition: Evaluate the impact of COMT inhibition on catechin accumulation and metabolite formation.
  • Cross-validation: Confirm findings using multiple complementary methods (e.g., fluorescence, LC-MS/MS, and flow cytometry).

Conclusion

The protocols outlined in this document provide comprehensive methodologies for assessing the cellular uptake of catechins, from basic cell culture models to advanced analytical techniques. The integration of multiple approaches is essential for obtaining a complete understanding of catechin absorption mechanisms. The recent identification of specific catechin transporters such as DTDST, along with advanced nanoparticle delivery systems, offers promising avenues for enhancing catechin bioavailability. As research in this field evolves, continued refinement of these protocols will further elucidate the complex interplay between catechin structures, transport mechanisms, and bioavailability, ultimately facilitating the development of more effective catechin-based therapeutics and nutraceuticals.

References

Quantitative Pharmacokinetic Data of Gallocatechin-7-gallate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters of Gallocatechin-7-gallate (J10688) after intravenous administration in Sprague-Dawley rats, as reported in the study [1] [2].

Parameter Dose: 1 mg/kg Dose: 3 mg/kg Dose: 10 mg/kg
Initial Plasma Concentration (C₀) 11.26 mg/L 26.73 mg/L 50.82 mg/L
Area Under the Curve (AUC₀–t) 1.75 mg·h/L 4.91 mg·h/L 11.80 mg·h/L
Conclusion The study found that J10688 lacks dose-dependent pharmacokinetics within the 1-10 mg/kg range and is characterized by rapid distribution and clearance [1].

Experimental Protocol: LC-MS Quantification in Rat Plasma

Here is a detailed methodology for the bioanalysis of gallocatechin gallate, adapted from the study [1].

Chemicals and Reagents
  • Analyte: Gallocatechin-7-gallate (J10688), purity ≥99%.
  • Internal Standard (IS): Quercetin.
  • Solvents: LC-MS grade acetonitrile, HPLC grade methanol, HPLC grade formic acid.
  • Other: Pure water, ethyl acetate (analytical grade).
Instrumentation and Chromatography
  • System: Agilent 1200 liquid chromatography coupled with a 6100 mass spectrometer.
  • Analytical Column: Agilent Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 µm).
  • Mobile Phase: Acetonitrile - Water (with 0.1% formic acid) in a 23:77 (v/v) ratio.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 35 °C.
  • Run Time: 12 minutes.
Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Operation Mode: Selective Ion Monitoring (SIM).
  • Ions Monitored: m/z 441.0 for J10688; m/z 301.0 for Quercetin (IS).
  • ESI Conditions:
    • Drying Gas Flow: 10 L/min
    • Drying Gas Temperature: 350 °C
    • Nebulizer Pressure: 35.0 psig
    • Capillary Voltage: 3000 V
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • Aliquot: 100 µL of rat plasma.
  • Add IS: 10 µL of IS working solution (500 ng/mL).
  • Extract: Add 1000 µL of ethyl acetate.
  • Vortex: Mix vigorously for 5 minutes.
  • Centrifuge: At 13,000 rpm for 10 minutes.
  • Transfer & Evaporate: Carefully transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
  • Reconstitute: Redissolve the dry residue in 50 µL of a 50% methanol-water solution.
  • Inject: Centrifuge again and inject the supernatant into the LC-MS system.
Method Validation

The analytical method was validated according to regulatory guidelines, confirming its acceptability [1]:

  • Specificity: No interference from endogenous plasma components.
  • Linearity: The calibration curve was linear over the range of 10–2000 ng/mL.
  • Accuracy & Precision: Both intra-day and inter-day relative standard deviation (RSD%) and relative error (RE%) were within ±15%.
  • Recovery & Matrix Effect: Consistent and reproducible extraction efficiency with minimal matrix suppression or enhancement.
  • Stability: The analyte was stable in plasma under various conditions (short-term room temperature, long-term frozen, and after freeze-thaw cycles).

Pharmacokinetic Study Workflow

The diagram below illustrates the complete workflow for a preclinical pharmacokinetic study, from design to reporting. This general framework is critical for ensuring reliable and reproducible results [3] [4].

This workflow provides a robust framework for conducting preclinical PK studies, ensuring data quality and regulatory compliance [3] [4].


Key Considerations for Robust PK Study Design

When planning a pharmacokinetic study, several factors are critical for success [3] [4]:

  • Defining the Objective: Clearly state the primary goal (e.g., initial PK profiling, assessing food effects, or investigating drug-drug interactions).
  • Animal Model Selection: The species, strain, sex, age, and health status (healthy vs. disease model) must be relevant to the research question and intended clinical use.
  • Dosing Route: The route of administration (e.g., intravenous, oral) should ideally match the intended clinical route. An IV arm is essential for determining absolute bioavailability.
  • Sampling Schedule: A well-designed sampling time course is crucial for accurately capturing the absorption, distribution, and elimination phases of the drug.
  • Bioanalytical Method: The LC-MS method must be properly developed and validated for specificity, sensitivity, accuracy, and precision to ensure the reliability of the concentration data.

References

Application Note: Quantitative Analysis of (-)-Gallocatechin by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the quantitative analysis of (-)-Gallocatechin in biological fluids and tea beverages using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with essential validation parameters.

Introduction

This compound (GC) is a major catechin found in green tea, known for its beneficial properties, including anti-oxidative and anti-pathogenic activities [1]. Robust and validated analytical methods are crucial for the accurate quantification of GC in various matrices to support food, pharmacological, and clinical research. This application note outlines a validated LC-MS/MS protocol and its performance characteristics, adhering to standard validation guidelines [2] [3].

Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standard: this compound (≥97.0% purity, HPLC) [1].
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Formic Acid: LC-MS grade.
  • Biological Samples: Plasma, serum. Tea beverages are purchased locally.

2.2. Sample Preparation

  • Protein Precipitation (for biological fluids): Add 300 µL of ice-cold acetonitrile to 100 µL of plasma/serum. Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new vial and inject into the LC-MS/MS system [2].
  • Dilution and Filtration (for tea beverages): Dilute the tea beverage 1:10 with water. Pass the diluted solution through a 0.22 µm syringe filter before injection.

2.3. Instrumentation and LC-MS/MS Conditions The following table summarizes the typical instrument parameters. These should be optimized for your specific hardware.

Table 1: LC-MS/MS Conditions for this compound Analysis

Parameter Specification
LC System UHPLC system (e.g., Waters Alliance 2695 or equivalent)
Column C18 column (e.g., Thermo Syncronis C18, 250 × 4.6 mm, 5 μm) [4]
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% → 95% B; 10-12 min: 95% B; 12-15 min: 5% B (equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative mode

| MRM Transitions | Quantifier: 305.1 → 125.0 Qualifier: 305.1 → 179.0 [4] | | Collision Energy | Optimized for each transition |

The experimental workflow from sample to result is outlined below.

G start Start Analysis sp_prep Sample Preparation: - Protein Precipitation (Biological) - Dilution & Filtration (Beverages) start->sp_prep lcms LC-MS/MS Analysis sp_prep->lcms data_acq Data Acquisition lcms->data_acq calib Calibration & Quantification data_acq->calib val Series Validation Check calib->val report Report Results val->report

Method Validation

The method was validated according to standard protocols [2] [3]. The key performance characteristics are summarized below.

Table 2: Analytical Method Validation Results for this compound

Validation Parameter Results & Acceptance Criteria

| Linearity & Range | Range: 1 - 500 ng/mL Calibration Curve: y = mx + c, R² ≥ 0.990 [3] | | Accuracy | Reported as % Recovery: LLOQ: 85-115% Other QC levels: 90-110% [3] | | Precision | Intra-day (Repeatability): ≤ 10% RSD [3] Inter-day (Intermediate Precision): ≤ 12% RSD [3] | | Limit of Quantitation (LOQ) | LOQ (S/N ≥10): 1 ng/mL [3] | | Limit of Detection (LOD) | LOD (S/N ≥3): 0.3 ng/mL [3] | | Specificity | No interference at the retention time of this compound from blank matrix [3]. | | Carry-over | Signal in blank sample after ULOQ injection ≤ 20% of LLOQ signal [2]. |

Series Validation Protocol

For each analytical batch, the following quality control (QC) procedures must be performed and accepted [2].

Table 3: In-series Validation and Quality Control Criteria

Check Item Pass/Fail Criteria
Calibration Curve Minimum 5 non-zero calibrators; R² ≥ 0.990; back-calculated concentrations within ±15% (±20% for LLOQ) [2] [3].
QC Samples At least two levels of QC samples (low and high) processed with the batch; ≥67% (4 out of 6) must meet accuracy criteria [2].
Retention Time Stability Retention time variation ≤ ±2.5% across the entire batch [2].
Internal Standard Peak Area Consistent IS response (RSD ≤15-20%) across the series [2].

The decision-making process for accepting or rejecting an analytical series based on these QC measures is as follows.

G start Begin Series Validation calib_check Calibration Curve Meets Criteria? start->calib_check qc_check QC Samples Meet Accuracy/Precision? calib_check->qc_check Yes reject SERIES REJECTED Investigate & Repeat calib_check->reject No rt_check Retention Time & IS Stable? qc_check->rt_check Yes qc_check->reject No accept SERIES ACCEPTED Report Results rt_check->accept Yes rt_check->reject No

Key Considerations for Analysis

  • Standard Purity: Source high-purity this compound (≥97%) as an analytical standard to ensure accurate calibration and quantification [1].
  • Matrix Effects: The method's performance must be rigorously tested in each specific matrix (e.g., human plasma, mouse serum, green tea). Signal suppression or enhancement should be evaluated [2].
  • Stability: The stability of this compound in stock solutions, processed samples, and under various storage conditions must be established during method validation [2].

Research Context of this compound

While EGCG is the most widely studied green tea catechin, this compound and its gallated form, this compound Gallate (GCG), are gaining research interest. GCG is an epimer of EGCG and has shown potentially higher blood-brain barrier permeability and stronger radical-scavenging activity in some studies [4] [5]. Recent research has explored its neuroprotective and cognitive-enhancing effects in animal models [4], as well as its protective effects against skin photodamage [5]. This growing body of evidence underscores the importance of reliable analytical methods for these compounds.

References

Technical Support Guide: Maintaining (-)-Gallocatechin Gallate Stability in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The GCG Stability Challenge

(-)-Gallocatechin gallate (GCG) and its epimer (-)-epigallocatechin gallate (EGCG) are prominent tea catechins with demonstrated multi-bioactivity in research settings, including antioxidant, anti-inflammatory, and potential anti-tumor properties. However, their chemical instability under standard cell culture conditions presents a significant challenge for experimental reliability and reproducibility. This technical support guide addresses the key factors affecting GCG stability and provides evidence-based stabilization protocols to ensure experimental validity in your research.

The fundamental stability issue stems from GCG's molecular structure featuring pyrogallol-type rings and a galloyl moiety, which render it susceptible to various degradation pathways. When these degradation processes occur unnoticed in cell culture experiments, they can lead to misinterpretation of bioactivity and inconsistent results between studies [1] [2]. Understanding and controlling these instability factors is therefore essential for obtaining reliable, reproducible data in your GCG-related research.

Stability Challenges & Degradation Pathways

Key Factors Affecting GCG Stability

GCG stability is influenced by multiple environmental and solution factors that researchers must control to maintain compound integrity during experiments. The table below summarizes the primary factors and their specific effects on GCG stability:

Factor Effect on Stability Experimental Consequences
pH Level Highly sensitive to neutral/alkaline pH; most stable in acidic conditions (pH 3-5) [3] Rapid degradation at physiological pH (7.4); reduced bioactivity
Temperature Significant degradation at 37°C; more stable at 4°C [4] [5] Shorter half-life under cell culture conditions
Dissolved Oxygen Auto-oxidation accelerated by oxygen in solution [4] Formation of reactive oxygen species and degradation products
Metal Ions Bivalent cations (Fe²⁺, Cu²⁺) catalyze oxidation [3] Enhanced degradation rate; potential cytotoxicity artifacts
Concentration Concentration-dependent degradation kinetics [4] Non-linear response in dose-effect experiments
Light Exposure Photodegradation under direct light [3] Additional degradation pathway if unprotected

GCG demonstrates particular sensitivity to physiological conditions routinely used in cell culture. Research indicates that GCG is not stable in common buffers (50 mmol/L, pH 7.4, 37°C) or in cell culture media like DMEM/F12 under physiological conditions (pH 7.4, 37°C) [4]. This incompatibility with standard experimental conditions represents a fundamental challenge that researchers must address through specific stabilization methods.

Major Degradation Pathways

GCG undergoes three primary degradation pathways in solution, each producing distinct products that may exhibit different biological activities:

  • Epimerization: GCG can epimerize to its epimer (-)-epigallocatechin gallate (EGCG) in aqueous solutions, particularly at elevated temperatures (>44°C) and acidic conditions (pH 2-5.5) [2] [4]. This reversible transformation alters the spatial configuration of the molecule while maintaining the same molecular formula.

  • Auto-oxidation: GCG undergoes oxidation in the presence of oxygen, leading to the formation of quinone derivatives and dimeric compounds such as theasinensins [6] [4]. This process generates reactive oxygen species, including hydrogen peroxide, which can induce cellular oxidative stress and confound experimental results [6] [7].

  • Degradation: The ester bond in GCG can hydrolyze, resulting in the formation of gallocatechin and gallic acid as primary degradation products [4]. This hydrolysis occurs more rapidly at extreme pH values and elevated temperatures.

Table: Major GCG Degradation Products and Their Properties

Degradation Type Products Potential Biological Activity
Epimerization EGCG Similar bioactivity profile to GCG [4]
Auto-oxidation Theasinensins, Quinones Variable activity; quinones may be toxic [6] [3]
Hydrolysis Gallocatechin, Gallic Acid Different activity profile from parent compound [4]

Stabilization Methods & Experimental Protocols

Recommended Stabilization Approaches

Based on current research, the following stabilization methods have demonstrated effectiveness for maintaining GCG integrity in cell culture experiments:

  • Nitrogen Saturation: Saturating solutions with nitrogen gas before and during experiments significantly reduces dissolved oxygen content, thereby minimizing auto-oxidation. This approach can be implemented by bubbling nitrogen through solutions for 10-15 minutes prior to use and maintaining a nitrogen atmosphere over solutions during incubation [4].

  • Antioxidant Addition: Incorporating ascorbic acid (VC) at 0.1-1 mM concentration effectively stabilizes GCG by acting as an oxygen scavenger [4]. Ascorbic acid preferentially oxidizes, thereby protecting GCG from degradation. This method is particularly effective in combination with other stabilization approaches.

  • pH Control: Maintaining acidic conditions (pH 3-5) significantly enhances GCG stability. Using citrate or other appropriate buffers in this pH range can dramatically reduce both epimerization and oxidation rates compared to physiological pH [3].

  • Sucrose Complexation: Recent research demonstrates that sucrose complexation can stabilize EGCG (and by extension, GCG) in aqueous solutions. This approach improved stability up to 24 months at 2-8°C and at ambient temperature by forming stable complexes that protect against degradation [3].

  • Covalent Conjugation: Advanced stabilization approaches include covalent conjugation with natural polymers like alginate. Studies show that alginate-EGCG conjugates significantly suppress autoxidation while maintaining or enhancing antioxidant activity [8].

Table: Comparison of GCG Stabilization Methods

Method Protocol Advantages Limitations
Nitrogen Saturation Bubble N₂ for 10-15 min pre-use Reduces oxidation without additives Requires special equipment; not for long-term
Ascorbic Acid Add 0.1-1 mM to solutions Easy implementation; effective Potential cellular effects at high concentrations
pH Control Use citrate buffer (pH 3-5) Dramatically improves stability May not mimic physiological conditions
Sucrose Complexation Formulate with 5-10% sucrose Long-term stability; easy scaling May affect osmotic balance in cells
Alginate Conjugation Covalent conjugation chemistry Superior stability preservation Complex synthesis; modified compound
Recommended Experimental Workflow

The following diagram illustrates a systematic workflow for preparing and testing GCG in cell culture experiments while maintaining stability:

GCG_Workflow Start Start GCG Experiment StockPrep Prepare concentrated stock solution in DMSO Start->StockPrep Stabilization Add stabilizers (ascorbic acid, sucrose) StockPrep->Stabilization NitrogenTreat Nitrogen saturation of solutions Stabilization->NitrogenTreat pHAdjust Adjust to optimal pH (3-5) if experimentally appropriate NitrogenTreat->pHAdjust TempControl Maintain temperature control (4°C until use) pHAdjust->TempControl CultureApply Apply to cell culture for designated exposure time TempControl->CultureApply StabilityCheck Assess GCG stability (HPLC verification) CultureApply->StabilityCheck DataInterpret Interpret results with degradation considerations StabilityCheck->DataInterpret

> Systematic Workflow for GCG Stability Maintenance in Cell Culture Experiments

Step-by-Step Stabilization Protocol
  • Stock Solution Preparation:

    • Prepare concentrated GCG stock solutions in DMSO at 10-100 mM concentration
    • Aliquot into small volumes to minimize freeze-thaw cycles
    • Store at -80°C under inert gas if possible
  • Working Solution Preparation:

    • Dilute stock solution in chilled, degassed culture medium
    • Add ascorbic acid (final concentration 0.1-1 mM) immediately before use
    • For nitrogen saturation, bubble culture medium with N₂ for 10 minutes before adding GCG
    • Maintain on ice until application to cells
  • Cell Culture Application:

    • Replace existing medium with pre-warmed, stabilized GCG working solutions
    • Consider shorter exposure times (2-8 hours) to minimize degradation
    • For longer exposures, replace with fresh GCG solutions periodically
  • Stability Monitoring:

    • Collect samples at beginning and end of incubation for HPLC analysis
    • Monitor for color changes (yellowing/browning) indicating oxidation
    • Measure hydrogen peroxide production if possible

Data Interpretation & Analytical Methods

Identifying Degradation in Experiments

Understanding and detecting GCG degradation is crucial for proper interpretation of experimental results. The following signs may indicate significant degradation has occurred:

  • Browning or yellowing of solutions suggests oxidation product formation [3]
  • Reduced bioactivity over time may indicate loss of active compound
  • Unexpected cytotoxicity could result from reactive degradation products
  • Inconsistent dose-response patterns may reflect variable degradation
Analytical Methods for Stability Assessment
  • HPLC-MS/MS Analysis: Utilize reversed-phase chromatography with mass spectrometry detection to quantify GCG and its major degradation products. The method should separately quantify GCG, EGCG, theasinensins, and other oxidation products [6] [4].

  • Antioxidant Capacity Monitoring: Track changes in antioxidant capacity using DPPH, ABTS, or FRAP assays during incubation. A significant decrease may indicate degradation [5].

  • Hydrogen Peroxide Detection: Measure H₂O₂ production using fluorometric or colorimetric assays, as this is a key indicator of auto-oxidation [6] [8].

Frequently Asked Questions (FAQ)

Q1: How quickly does GCG degrade under standard cell culture conditions?

GCG degradation begins almost immediately under standard cell culture conditions (pH 7.4, 37°C). Studies indicate that EGCG (similar to GCG) can lose 25-83% of its initial concentration within 24 hours under these conditions, depending on exact medium composition and oxygenation [1] [2]. The half-life in cell culture media can be less than 30 minutes without stabilization measures [7].

Q2: Can I use the same stabilization methods for both GCG and EGCG?

Yes, most stabilization methods effective for EGCG also apply to GCG due to their structural similarity. Research demonstrates that both compounds benefit from nitrogen saturation, ascorbic acid addition, and pH control [4] [3]. However, note that GCG and EGCG are epimers and may interconvert under certain conditions, so specific monitoring of both compounds is recommended when using either one.

Q3: What is the most practical stabilization method for routine cell culture experiments?

For most routine experiments, the combination of ascorbic acid (0.1-0.5 mM) with temperature control (maintaining solutions at 4°C until use) provides the best balance of effectiveness and practical implementation [4]. This approach doesn't require specialized equipment and can be easily incorporated into standard protocols.

Q4: How can I verify that my stabilization methods are working?

The most direct verification is HPLC analysis of samples collected at the beginning and end of your incubation period. Compare the percentage of intact GCG remaining with and without your stabilization methods [4]. Additionally, monitoring hydrogen peroxide production or solution color change provides indirect indicators of oxidation control.

Q5: Are the degradation products biologically active?

Some degradation products maintain biological activity, while others may have different or even opposing effects. For example, theasinensins (dimeric oxidation products) demonstrate antioxidant capacity similar to or even exceeding the parent compound [6]. However, quinone derivatives may exhibit pro-oxidant effects or cytotoxicity [3]. Therefore, degradation doesn't necessarily eliminate all bioactivity but certainly changes the biological profile.

Q6: Can I pre-treat cells with GCG rather than maintaining it throughout the experiment?

Yes, shorter exposures (2-4 hours) followed by replacement with standard medium can be effective for certain applications, particularly when studying signaling pathway activation rather than continuous enzyme inhibition. This approach minimizes degradation-related artifacts while still allowing cellular uptake and initial bioactivity [9].

Conclusion

Maintaining GCG stability in cell culture systems requires careful attention to multiple environmental factors and the implementation of appropriate stabilization strategies. The methods outlined in this guide—particularly nitrogen saturation, ascorbic acid addition, pH control, and sucrose complexation—can significantly improve GCG integrity during experiments. By adopting these practices and routinely verifying stability through analytical methods, researchers can ensure more reliable and reproducible results in their GCG-related studies.

References

Technical Guide: Preventing Catechin Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the primary factors that cause catechin degradation in solution? Catechin degradation is primarily driven by oxidation, which is influenced by several environmental factors.

  • pH: Catechins are most stable in acidic conditions (pH 4-6) and degrade more rapidly in neutral or alkaline environments [1].
  • Temperature: Higher temperatures significantly accelerate oxidative processes. Performing extractions at moderate temperatures (e.g., 30-60°C) is a common practice, but prolonged exposure to heat should be avoided [2].
  • Oxygen: Exposure to oxygen in the air is a major cause of oxidation.
  • Light: Protection from light, especially direct sunlight, is recommended.

FAQ 2: What strategies can I use to stabilize catechins during sample preparation and storage? The following strategies are recommended to maintain catechin integrity:

  • Antioxidant Use: As powerful natural antioxidants themselves, catechins can be stabilized by employing an overall reducing environment. This can involve purging solutions with inert gases like nitrogen or argon to displace dissolved oxygen [3].
  • Solvent Optimization: For extraction, an aqueous-organic solvent mixture is most effective. One optimized protocol uses ~50% acetone in water [2].
  • Storage Conditions: For long-term storage, keep catechin stock solutions aliquoted, frozen (-20°C or below), and protected from light. Always prepare fresh working solutions when possible.

FAQ 3: How does the structural difference between catechins affect their stability? Different catechins have varying stability and antioxidant potency. The general rank of order for antioxidant efficacy, which often correlates with stability against oxidation, is EGCG > EGC > ECG > EC [3] [1]. The number of hydroxyl groups on the B ring and the presence of a galloyl moiety (as in EGCG and ECG) are key structural features that enhance both antioxidant activity and susceptibility to oxidation under stressful conditions [3] [1].

Experimental Data & Protocols

Table 1: Inhibitory Efficacy of Different Catechins on Furan Formation (a marker of lipid oxidation)

This table summarizes quantitative data on how effectively different catechins suppress oxidative reactions in a model system, indicating their relative antioxidant strength [3].

Catechin Molecular Structure Key Feature Relative Inhibitory Efficacy (in a linoleic acid thermal oxidation model)
EGCG Galloyl moiety, trihydroxyl B ring Most potent
EGC Trihydroxyl B ring High
ECG Galloyl moiety, dihydroxyl B ring Medium
EC Dihydroxyl B ring Lower (but still significant)

|Data adapted from a study on furan formation inhibition [3].

Detailed Protocol: Optimized Extraction of Catechins from Black Tea

This method, optimized using a Design of Experiment (DoE) approach, maximizes the recovery of catechins and their derivatives, including unstable oxidation products like theaflavins [2].

  • Sample Preparation: Weigh 1.000 g of ground tea leaves into a 20 mL glass vial.
  • Solvent Preparation: Prepare an extraction solvent of 49.8% acetone in water (v/v).
  • Extraction:
    • Add the solvent to the tea sample.
    • Sonicate the mixture for 123.6 minutes at a temperature of 49.8°C.
  • Filtration: After extraction, collect the supernatant and filter it through a 0.22-μm regenerated cellulose filter prior to LC-MS analysis.

This protocol achieved a high desirability value of 0.743, balancing the yield of various catechin-related compounds [2].

Conceptual Workflow Diagram

The following diagram illustrates the core principles of catechin stabilization as a decision-making guide for your experimental design.

Catechin Stabilization Workflow start Start: Catechin Experiment sol Solution & Storage start->sol extract Sample Extraction start->extract pH Adjust pH to 4-6 sol->pH temp Control Temperature sol->temp light Protect from Light sol->light oxy Use Inert Gas (N₂) sol->oxy store Aliquot & Freeze at -20°C sol->store solvent Use ~50% Acetone extract->solvent sonicate Sonicate at ~50°C extract->sonicate

Important Note on Experimental Practices

  • Analytical Considerations: When analyzing catechins, be aware that their degradation products can complicate your results. Using LC-MS/MS with selective ion monitoring can help fingerprint these derivatives even without commercial standards [2].
  • Buffer Selection: Carefully choose your buffer components. Avoid phosphate and other buffers that can promote auto-oxidation in certain conditions; formate or acetate buffers may be preferable.

References

optimizing extraction yield for (-)-Gallocatechin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the most efficient extraction method for catechins? Different methods have their own advantages. The table below compares common techniques based on recent studies.

    | Extraction Method | Key Advantage | Key Disadvantage | Best for (-)-Gallocatechin? | | :--- | :--- | :--- | :--- | | Hot Water Extraction (HWE) | Simple, scalable, cost-effective, high yield for total catechins [1] | Potential degradation of heat-sensitive compounds [2] | Effective, but conditions must be controlled to prevent degradation [1]. | | Ultrasound-Assisted Extraction (UAE) | Reduced time, lower temperature, improved efficiency through cavitation [3] [1] | Requires optimization of amplitude and time [3] | Highly promising; ultrasound can enhance release from plant matrix [4]. | | Subcritical Water Extraction (SWE) | High selectivity for weak/non-polar compounds, environmentally friendly (uses water) [2] | Requires specialized equipment, risk of thermal degradation at high temps [2] | Potentially high yielding due to altered water properties [2]. |

  • Which factors most significantly impact this compound yield? The optimal conditions can vary based on your raw material, but the most critical factors to optimize are typically solvent composition, temperature, and time [2] [4] [1].

  • How should I quantify and validate my extraction results? Liquid Chromatography coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method [5] [6] [7]. For method validation, follow International Council for Harmonisation (ICH) guidelines, ensuring parameters like specificity, linearity, accuracy, and precision are met [7] [8].

Experimental Protocols for Optimization

Here are detailed methodologies for two effective extraction approaches.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method uses acoustic cavitation to disrupt plant cells and improve mass transfer, often yielding high results in a short time [3].

  • Recommended Workflow: The following diagram outlines the key steps for method optimization using UAE.

    uae_workflow start Define Optimization Goal step1 1. Perform Single-Factor Preliminary Tests start->step1 step2 2. Design RSM Experiment (e.g., Box-Behnken Design) step1->step2 step3 3. Execute Extraction Under Designed Conditions step2->step3 step4 4. Analyze Extracts via HPLC-DAD/MS step3->step4 step5 5. Build Predictive Model & Identify Optimum step4->step5 step6 6. Validate Model with Experimental Runs step5->step6

  • Materials:

    • Plant Material: Finely ground source of this compound (e.g., green tea waste).
    • Solvent: Aqueous ethanol (e.g., 30-50%) or acetone-water mixtures [3] [4].
    • Equipment: Ultrasonic bath or probe system, centrifuge, HPLC system for analysis.
  • Optimization Procedure:

    • Preliminary Screening: Use a one-factor-at-a-time approach to identify effective ranges for key variables [4].
    • Statistical Optimization: Employ a Response Surface Methodology (RSM) design like Box-Behnken to model interactions between factors [3]. A typical design is shown below.

    | Independent Variable | Low Level | Middle Level | High Level | |----------------------|-----------|--------------|------------| | Ethanol Concentration (%) | 0 | 50 | 100 | | Extraction Time (min) | 10 | 15 | 20 | | Ultrasonic Amplitude (%) | 40 | 60 | 80 |

    • Procedure: Perform extractions according to your experimental design. Keep the liquid-to-solid ratio constant (e.g., 30-40 mL/g) [9]. Filter or centrifuge the extracts and analyze this compound concentration using a validated HPLC method [3].
Protocol 2: Hot Water Extraction (HWE)

A simple and scalable method that has been shown to efficiently extract a broad range of catechins [1].

  • Materials:
    • Plant Material: Finely ground source.
    • Solvent: Deionized water.
    • Equipment: Thermostatic water bath or hot plate with stirring, centrifuge, HPLC system.
  • Optimization Procedure:
    • Weigh a sample of ground material into a flask.
    • Add hot water at a defined temperature and a specific liquid-to-solid ratio. Studies have successfully used 80°C with a ratio of 1:50 (w/v) [1].
    • Stir continuously for a set time (e.g., 20-30 minutes) [1].
    • Cool the mixture, centrifuge, and filter the supernatant through a 0.22 μm membrane before HPLC analysis [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient solvent, low temperature, short time, cell walls not disrupted Optimize solvent ratio (e.g., 30-50% aqueous acetone) [4]; Increase temperature/time within safe limits; Use UAE for better cell disruption [3].
Catechin Degradation Excessive temperature or extraction time, oxidation Avoid very high temperatures (>80°C for HWE) and long times [2] [1]; Use antioxidants or perform extraction under nitrogen.
Poor HPLC Chromatography Unclear sample, co-elution, peak tailing Always filter extracts (0.22 μm) and centrifuge [7]; Use acidic mobile phase (e.g., 0.1% phosphoric acid) to improve peak shape [5] [6].
Irreproducible Results Inconsistent particle size, inaccurate temperature control Standardize grinding and sieving of plant material; Use calibrated equipment; Ensure uniform sonication in UAE [3].

Key Technical Recommendations

  • Solvent is Critical: Ethanol concentration was identified as the most influential factor for phenolic extraction in one study, with mid-range concentrations (30-50%) often optimal [3].
  • Liquid-to-Solid Ratio: A higher ratio (e.g., 40 mL/g) can significantly increase the yield of target compounds by improving mass transfer [9].
  • Analytical Method: For HPLC, a C18 column with a mobile phase of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile or methanol in a gradient elution is highly recommended [5] [6]. Detection at 210-280 nm is typical.

References

matrix effects in (-)-Gallocatechin quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects and how do they affect my (-)-Gallocatechin results? Matrix effects occur when other compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer. This can cause ionization suppression or, less commonly, enhancement, leading to inaccurate, non-reproducible quantification and reduced sensitivity of your GC assay [1] [2]. For GC, which is often part of complex plant or biological extracts, these effects are a major concern.

  • Q2: Why is my method for this compound particularly susceptible to matrix effects? this compound is typically quantified in complex matrices like green tea extracts, plasma, or urine. These samples contain many other polyphenols, methylxanthines (like caffeine), and endogenous compounds that can co-elute with GC, especially if the chromatographic separation is not fully optimized [1] [3].

  • Q3: What is the best internal standard to correct for matrix effects in GC analysis? The gold standard is a stable isotope-labeled version of GC (e.g., deuterated GC), as it has nearly identical chemical and chromatographic properties and will experience the same matrix effects as the analyte [1]. However, these standards can be expensive and are not always commercially available. A co-eluting structural analogue, such as another catechin like (-)-Epicatechin, can be a more accessible alternative, though it is less ideal [1].


How to Detect and Quantify Matrix Effects

You can assess the extent of matrix effects in your method using the following post-extraction spike method.

Experimental Protocol: Post-Extraction Spike
  • Prepare Neat Solution: Dissolve a known, quantified amount of pure this compound standard in your mobile phase.
  • Prepare Fortified Matrix Sample: Take an aliquot of your blank matrix (e.g., processed green tea extract without GC) and spike it with the same amount of this compound standard.
  • LC-MS Analysis: Inject both solutions into your LC-MS system under identical conditions.
  • Calculate Matrix Effect (ME): Compare the peak areas of GC from the two samples using the formula below. An ME of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

The formula for calculating the matrix effect (ME) is: ME (%) = (Peak Area of Analyte in Fortified Matrix / Peak Area of Analyte in Neat Solution) × 100% [1] [2].

Table 1: Interpretation of Matrix Effect Results

ME Value Range Interpretation Impact on Quantification
85% - 115% Acceptable, minimal matrix effect [2] Low
<85% Significant Ion Suppression Underestimation of concentration
>115% Significant Ion Enhancement Overestimation of concentration

Strategies to Minimize Matrix Effects

If you detect significant matrix effects, consider these practical steps to minimize them.

Table 2: Troubleshooting Guide to Minimize Matrix Effects

Strategy Specific Action for this compound Analysis Key Consideration
Sample Clean-up Use Solid-Phase Extraction (SPE) with cartridges selective for polyphenols (e.g., C18 or mixed-mode) to remove interfering salts and polar impurities [1] [2]. While dilution is simpler, it may not be sufficient for complex matrices and can challenge assay sensitivity [1].
Chromatographic Optimization Adjust the mobile phase pH and use a longer analytical column or a shallower gradient to improve separation and increase the retention time difference between GC and potential interferents [1]. Time-consuming but highly effective. Avoid mobile phase additives known to suppress ionization [1].
Sample Dilution Dilute your sample extract with mobile phase to reduce the concentration of interfering compounds [1] [2]. A simple first step, but only feasible if your method is highly sensitive [1].

The following workflow can help you systematically address matrix effects in your lab.

Start Suspect Matrix Effects Detect Perform Post-Extraction Spike Test Start->Detect Decide ME within 85-115%? Detect->Decide Minimize Minimization Strategies Decide->Minimize No Compensate Compensation Strategies Decide->Compensate Also Consider End Proceed with Validated Method Decide->End Yes Dilute Dilute Sample Minimize->Dilute Cleanup Optimize Sample Clean-up (e.g., SPE) Minimize->Cleanup LC Optimize LC Separation Minimize->LC Dilute->End Cleanup->End LC->End IS Use Appropriate Internal Standard Compensate->IS MMC Use Matrix-Matched Calibration Compensate->MMC IS->End MMC->End

How to Compensate for Matrix Effects When Minimization Isn't Enough

When you cannot fully eliminate matrix effects through the above methods, use these calibration techniques to compensate for them.

Table 3: Data Compensation Strategies for this compound Quantification

Method Protocol Advantages & Limitations

| Stable Isotope-Labeled Internal Standard (SIL-IS) | 1. Add a known, constant amount of deuterated this compound (e.g., GC-d3 or GC-d6) to all samples, calibration standards, and QCs before processing. 2. The analyte and SIL-IS must co-elute chromatographically. 3. Plot the peak area ratio (Analyte/SIL-IS) against concentration for calibration [1] [2]. | Advantage: Gold standard; corrects for both preparation and ionization variability. Limitation: Expensive; not always commercially available. | | Matrix-Matched Calibration | 1. Prepare your calibration standards in the same blank matrix as your samples (e.g., pooled green tea extract). 2. Ensure the blank matrix does not contain endogenous this compound. 3. Process and analyze these standards alongside your unknown samples [1] [2]. | Advantage: Directly accounts for the matrix effect. Limitation: Requires a large amount of blank matrix; hard to find for endogenous analytes. | | Standard Addition | 1. Take several aliquots of the same sample. 2. Spike them with increasing known amounts of this compound standard. 3. Plot the measured analyte response against the amount spiked. The absolute value of the x-intercept is the original concentration in the sample [1]. | Advantage: Does not require a blank matrix; ideal for complex and variable matrices. Limitation: Very labor-intensive; not practical for high-throughput labs. |

References

improving catechin recovery from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

This table addresses common challenges in catechin analysis, with solutions drawn from recent studies.

Question/Issue Possible Cause Solution & Recommended Practice
Low catechin recovery/yield [1] [2] Suboptimal extraction parameters (solvent, temperature, time). Use systematic optimization (e.g., Design of Experiment). An optimized method uses 49.8% acetone in water, at 49.8°C for 124 minutes with sonication [1].
Inconsistent or low antioxidant activity in chemical assays [2] Thermal degradation or epimerization during extraction. Avoid prolonged high-temperature heating. Ultrasound-Assisted Extraction (UAE) preserves catechin stereochemistry better than hot water extraction, leading to higher cellular antioxidant activity [2].
Poor chromatographic separation or peak tailing [3] Matrix interference from complex samples or suboptimal HPLC column/conditions. Use a deactivated, densely bonded C18 column with an acidic mobile phase to improve peak shape and separation, overcoming matrix effects from fermentation [3].
Difficulty analyzing catechin derivatives without commercial standards [1] Many derivatives (e.g., theaflavins, thearubigins) are unavailable as pure standards. Employ an LC-QQQ/MS workflow with selective ion monitoring (SIM) for sensitive detection. Use putative annotation (confidence level 3) based on MS/MS spectral data [1].

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques cited in the troubleshooting guide.

Protocol 1: Optimized Extraction of Catechins from Black Tea

This protocol is adapted from the study on Ceylon black tea, which used a Design of Experiment (DoE) approach to maximize the recovery of catechins and their derivatives [1].

  • Materials: Black tea samples, Acetone (HPLC grade), Water (LC-MS grade), Ultrasonic bath, Centrifuge, 0.22 μm regenerated cellulose filters.
  • Optimized Procedure:
    • Sample Preparation: Accurately weigh 1.000 g of powdered tea leaves into a 20 mL glass vial.
    • Extraction Solvent: Prepare a 49.8% (v/v) acetone-in-water solution.
    • Extraction: Add the solvent to the tea powder. Place the vial in an ultrasonic bath maintained at 49.8°C and extract for 123.6 minutes.
    • Collection: Centrifuge the mixture to collect the supernatant.
    • Filtration: Filter the supernatant through a 0.22 μm regenerated cellulose filter prior to LC-MS analysis.
Protocol 2: HPLC Method for Catechin Separation in Complex Matrices

This method was developed to effectively separate catechins in the presence of interfering compounds found in fermented tea (Miang) [3].

  • Materials: Catechin standards, Acetonitrile (HPLC grade), Phosphoric acid, HPLC system with a UV/Vis detector.
  • Recommended Conditions:
    • Column: Deactivated, extra dense bonding, double endcapped monomeric C18 column (e.g., 3.0 mm × 250 mm, 5 μm particle size).
    • Mobile Phase: Use a binary gradient system with:
      • Mobile Phase A: Water with 0.1-0.2% phosphoric acid.
      • Mobile Phase B: Acetonitrile.
    • Gradient: Optimize a linear gradient from low to high percentage of B (e.g., 5% to 30% B over 30-40 minutes).
    • Temperature: Room temperature.
    • Detection: UV detection at wavelengths between 210-280 nm.

Experimental Workflow Diagram

The following diagram visualizes the integrated workflow for catechin analysis, from sample preparation to bioactivity assessment, as described in the research [1].

Start Tea Sample Preparation OE One-Factor-at-a-Time Preliminary Screening Start->OE DoE Systematic Optimization (Central Composite Design) OE->DoE Opt Optimized Conditions: 49.8% Acetone, 49.8°C, 124 min DoE->Opt LCMS LC-QQQ/MS Analysis Opt->LCMS Antioxidant Antioxidant Assays (TPC, TFC, DPPH, ABTS) LCMS->Antioxidant Data Data Integration & Bioactivity Correlation Antioxidant->Data

Integrated Workflow for Catechin Analysis

Key Technical Considerations

  • Method Optimization: The one-factor-at-a-time (OFAT) approach is a good starting point, but for complex extractions, a multivariate approach like Response Surface Methodology (RSM) is superior. It efficiently identifies optimal conditions and reveals interactions between factors like solvent ratio, temperature, and time [1] [2].
  • Analytical Technique Selection: For targeted quantification with available standards, a validated HPLC-UV method is robust and accessible [3]. For a broader profiling of catechins and unknown derivatives, LC-QQQ/MS provides the sensitivity and selectivity needed for putative identification, even without commercial standards [1].

References

Overview of Catechin Separation by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Challenge: Catechin isomers, such as (-)-epicatechin (EC) and (-)-epigallocatechin (EGC), have very similar chemical structures and polarities, making their baseline separation difficult. This requires careful optimization of the chromatographic conditions [1].

Key Strategy: Successful separation hinges on optimizing the interaction between the stationary phase and the mobile phase. The following validated method provides a robust starting point [2] [1].

Parameter Specification
Objective Simultaneous analysis of 12 tea constituents, including catechin isomers [2]
Column Deactivated, extra dense bonding, double endcapped C18 (e.g., 250 mm x 3.0 mm, 5 µm) [1]
Mobile Phase Water-Acetonitrile-Formic Acid (Gradient Elution) [3] [1]
Gradient Acetonitrile gradient (e.g., from 5% to 25% over 40 minutes) [2] [3]
Flow Rate 1.0 mL/min [1]
Detection Diode Array Detector (DAD), 210-280 nm [2] [1]
Temperature Ambient or controlled (e.g., 25-30°C) [1]
Sample Solvent 70% Methanol (optimized with ultrasonication) [2]
Injection Volume 10 µL [3]
Runtime ~40 minutes [2]

Method Performance: This general approach has demonstrated excellent performance characteristics [2]:

  • Linearity: r² > 0.9995
  • Precision: Relative Standard Deviation (RSD) < 4.68%
  • Sensitivity: Limit of Detection (LOD) as low as 0.03 µg/mL

Troubleshooting Common HPLC Issues for Catechins

Here are solutions to frequently encountered problems when analyzing catechin isomers.

Problem & Phenomenon Possible Causes Recommended Solutions

| Poor Resolution [4] | • Inappropriate mobile phase • Column degradation • Overloaded sample | • Optimize acetonitrile/water gradient and add 0.1-0.2% formic acid [3] [1] • Replace with a dedicated, high-quality C18 column [1] • Dilute sample or reduce injection volume [5] | | Peak Tailing [4] [5] | • Secondary interactions with residual silanols • Column contamination | • Use a double endcapped C18 column to minimize silanol interactions [1] • Flush column with strong solvent; use guard column [6] [5] | | Retention Time Shifts [6] [5] | • Inconsistent mobile phase preparation • Column temperature fluctuation • Pump flow inconsistency | • Prepare mobile phase with precise, consistent ratios [5] • Use a column oven to maintain stable temperature [5] • Calibrate pump and check for air bubbles [5] | | High Backpressure [6] | • Blocked column frit • Particulates in system | • Reverse-flush the column if possible [5] • Filter all samples and mobile phases through a 0.22 µm membrane [6] | | Low Peak Response [5] | • Suboptimal detection wavelength • Inefficient extraction | • Confirm wavelength is set to 210-280 nm for catechins [1] • Re-optimize extraction using ultrasonication with 70% methanol [2] |


Detailed Experimental Protocol

This protocol consolidates methodologies from the literature for the analysis of catechins in tea [2] [7] [1].

1. Sample Preparation (Extraction)

  • Weigh: Accurately weigh 1.000 g of finely ground tea leaves [7].
  • Extract: Add 20 mL of 70% methanol (v/v) in water [2].
  • Sonicate: Use an ultrasonic bath for a defined period (e.g., 30-60 minutes) at room temperature. Optimization using a Design of Experiments (DoE) approach has shown that higher temperatures (≈50°C) and longer times (≈120 min) can maximize catechin yield [7].
  • Filter: Centrifuge if necessary and filter the supernatant through a 0.22 µm regenerated cellulose (RC) syringe filter before HPLC injection [7].

2. Mobile Phase Preparation

  • Solvent A: Ultrapure water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Degas: Degas both solvents thoroughly using an online degasser or by sonication under vacuum for 15 minutes to prevent baseline noise and air bubbles in the system [6] [5].

3. Instrumental Parameters & System Equilibration

  • Set the DAD detector to monitor at 210 nm, 280 nm.
  • Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.
  • Program a gradient similar to the following:
    • 0 min: 5% B
    • 5 min: 10% B
    • 20 min: 20% B
    • 40 min: 25% B
    • 41 min: 5% B (for column re-equilibration)
  • Equilibrate the column with the initial mobile phase composition (5% B) for at least 10 column volumes (≈15-20 minutes) before the first injection and between runs to ensure stable retention times [1] [5].

4. Method Validation For rigorous quantitative analysis, validate the method by determining [2] [1]:

  • Linearity: Analyze a series of standard solutions (e.g., 1-100 µg/mL) and calculate the correlation coefficient (r²).
  • Precision: Inject the same standard solution 5-6 times and calculate the %RSD of retention times and peak areas.
  • Accuracy: Perform a spike/recovery test by adding a known amount of standard to a pre-analyzed sample.
  • Limit of Detection (LOD) and Quantification (LOQ): Based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

Method Development Workflow

When developing a new method or adapting an existing one, you can follow this systematic workflow to achieve optimal separation.

Start Start Method Development Column 1. Column Selection Choose a deactivated, double endcapped C18 column Start->Column MP 2. Mobile Phase Scouting Test water/acetonitrile gradients with 0.1% acid modifier Column->MP Optimize 3. Fine-Tune Parameters Adjust gradient slope, flow rate, and column temperature MP->Optimize Validate 4. Validate Method Assess linearity, precision, LOD/LOQ Optimize->Validate End Robust HPLC Method Validate->End

Pro-Tips for Advanced Scenarios

  • Leverage AI and Automation: Modern software tools using artificial intelligence (AI) and machine learning can autonomously optimize HPLC methods by creating a "digital twin" of your system, drastically reducing development time and experimental runs [8].
  • Systematic Optimization with DoE: For complex challenges, use Design of Experiments (DoE) instead of a one-factor-at-a-time approach. This allows you to efficiently understand the interaction between multiple variables like solvent ratio, temperature, and extraction time [7] [4].
  • Standardization Challenge: Be aware that a major challenge in catechin analysis, especially in black tea, is the lack of commercially available standards for many oxidized derivatives like theaflavins. In such cases, semi-quantitative approaches using LC-MS/MS for putative identification may be necessary [7].

References

Frequently Asked Questions: Gallocatechin Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most critical factors to control during sample preparation to prevent gallocatechin degradation? The most critical factors are temperature, enzymatic oxidation, and solvent pH. Gallocatechins are prone to both oxidative and non-oxidative degradation.

  • Oxidative Degradation: Upon tissue maceration, the enzyme polyphenol oxidase (PPO) is activated and rapidly degrades catechins if not inactivated [1]. This is a major issue in tea leaf analysis.
  • Non-Oxidative Degradation (Epimerization): At higher temperatures, gallocatechins like EGCG can epimerize. For instance, EGCG epimerizes to GCG. This process is significant at temperatures above 44°C and during extended heating [2].
  • Solution Stability: Catechins are unstable in alkaline conditions. Therefore, an acidic mobile phase (e.g., with phosphoric or acetic acid) is essential for chromatographic analysis to ensure peak sharpness and resolution [3].

Q2: How can I improve the extraction efficiency and recovery of gallocatechins from plant matrices? Efficiency depends on the extraction solvent, method, and matrix properties. There is no universal solvent, and optimization is required.

  • Solvent Selection: A mixture of methanol and water is common, but the optimal ratio varies by matrix. For Saraca asoca, a methanol-water mixture was effective, but the ideal proportion differed for various plant parts (barks, flowers, leaves, etc.) [3].
  • Modern Extraction Techniques: Methods like Subcritical Water Extraction (SWE) can be highly efficient. SWE uses water at high temperatures (100-120°C) and pressure, which lowers water's dielectric constant, making it behave like organic solvents. This method is fast, environmentally friendly, and has shown high yields for EGCG [2]. Microwave-assisted extraction has also demonstrated high efficiency for tea catechins [2].

Q3: My sample yields are low and inconsistent. What steps can I take to make my sample preparation more robust? Adopting a standardized and stabilized preparation protocol is key to reproducibility.

  • Freeze-Drying: A highly effective method is to immediately freeze fresh plant material in liquid nitrogen and then freeze-dry it. The dried material is then ground and stored desiccated. This approach minimizes enzymatic activity and degradation during processing, leading to significantly higher and more consistent recovery of metabolites like gallic acid, catechins, and caffeine compared to processing fresh leaves [1].
  • Use of Stabilizing Agents: During extraction and sample storage, add a stabilizing solution containing EDTA (chelating agent) and ascorbic acid (antioxidant) to your extracts. This combats metal-ion catalyzed oxidation and general oxidative degradation [1] [4].

Q4: What are the recommended methods for separating and purifying gallocatechins after extraction? For purification, a combination of techniques is often most effective.

  • Macroporous Resins: These are excellent for the initial enrichment of gallocatechins from a crude extract in a cost-effective and scalable way. Resins like XAD-7HP have shown good adsorption/desorption properties for GCG [5].
  • Sephadex LH-20 Gel Chromatography: This is a widely used and efficient method for further purification of catechins. It is often employed as a follow-up step after resin treatment to obtain high-purity individual gallocatechins [5].
  • High-Speed Counter-Current Chromatography (HSCCC): This support-free liquid-liquid separation technique is powerful for resolving complex mixtures of catechins and flavonoids, avoiding irreversible adsorption losses [6] [7].

Troubleshooting Guide & Method Comparison

The table below summarizes common problems, their causes, and evidence-based solutions.

Problem Potential Cause Recommended Solution
Low analyte recovery [1] Enzymatic degradation during sample processing Rapid freeze-drying of plant material; immediate freezing after collection [1]
Compound degradation during analysis [3] [1] Oxidation by ambient oxygen; non-acidic conditions Add antioxidants (e.g., ascorbic acid/EDTA) to samples; use acidic mobile phases [3] [1] [4]
Poor extraction yield [3] [2] Suboptimal solvent or method Optimize solvent ratio (e.g., methanol-water); use modern techniques like SWE or microwave assistance [3] [2]
Inability to separate catechin isomers [5] Insufficient purification power of method Employ orthogonal methods: Macroporous resin enrichment followed by Sephadex LH-20 or HSCCC [5] [6]
Inconsistent results between batches [1] Variable starting material and handling Standardize harvest time, plant part, and processing; use freeze-dried powder for homogeneous sampling [1]

Detailed Experimental Protocols

Here are detailed methodologies for two key optimized processes from the literature.

Protocol 1: Optimized Sample Preparation Using Freeze-Drying for Tea Leaves [1]

This protocol is designed to maximize stability and is ideal for high-throughput analysis.

  • Harvesting: Collect fresh plant material (e.g., "two leaves and a bud" for tea).
  • Snap-Freezing: Immediately transport samples in an ice box (4°C) and then deep-freeze at -80°C for 6 hours.
  • Lyophilization: Freeze-dry the samples for 24 hours.
  • Grinding: Grind the freeze-dried material into a fine powder (pass through a 500 μm sieve).
  • Storage: Store the powder in sealed, triple-laminated aluminum foil packages at room temperature until use.
  • Extraction: Weigh 0.2000 g of powder. Extract with 5.0 mL of 70% methanol/water at 70°C for 30 minutes, with vortex mixing at 0, 5, and 10 minutes.
  • Centrifugation: Centrifuge at ~1100 ×g for 10 minutes. Decant the supernatant.
  • Stabilization: Combine supernatants and make up to 10 mL. Dilute 1 mL of this extract with 4 mL of a stabilizing solution (10% acetonitrile with 500 μg/mL EDTA and 500 μg/mL ascorbic acid).
  • Filtration: Filter through a 0.45 μm membrane filter before HPLC analysis.
Protocol 2: Subcritical Water Extraction (SWE) of EGCG from Green Tea [2]

This is a green, efficient alternative to organic solvents.

  • Sample Prep: Dry and grind green tea leaves to a particle size of < 2.5 mm.
  • Loading: Mix 2 g of ground sample with 4 g of diatomaceous earth and load into a 100 mL stainless steel extraction cell of an Accelerated Solvent Extractor (ASE).
  • Extraction Parameters: Set the ASE with the following optimized conditions:
    • Solvent: Purified water.
    • Temperature: 120 °C.
    • Extraction Time: 6 minutes.
    • Sample/Solvent Ratio: 1:40 (g/mL).
  • Collection: Collect the extract and store at 4°C for analysis.

Workflow Visualization

Below is a decision-flow diagram that consolidates the troubleshooting advice and protocols into a single, actionable workflow.

GallocatechinWorkflow cluster_note Critical Step for All Paths Start Start: Sample Preparation Step1 Harvest & Stabilize Start->Step1 Step2 Select Extraction Goal Step1->Step2 Step3a High-Purity Isolation Step2->Step3a For pure compounds Step3b High-Efficiency Extraction Step2->Step3b For quantification Step4a Macroporous Resin (e.g., XAD-7HP) Step3a->Step4a Step4c Subcritical Water Extraction (SWE) Step3b->Step4c Green/Scalable Method Step4d Freeze-Dry & 70% MeOH Extract Step3b->Step4d High-Throughput/Stability Step4b Sephadex LH-20 Chromatography Step4a->Step4b Step5 Analysis & Stabilization Step4b->Step5 Step4c->Step5 Step4d->Step5 End HPLC/UPLC Analysis Step5->End

References

Technical Support Center: Enhancing Cellular Uptake of Catechins in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Catechin Uptake Challenges

Q: What are the primary factors limiting cellular uptake of catechins in experimental models?

A: Catechin bioavailability faces multiple biochemical barriers that significantly limit cellular uptake:

  • Poor Membrane Permeability: Catechins have hydrophilic properties and low membrane penetrability, restricting their ability to cross cellular membranes through passive diffusion [1]. The galloyl group in EGCG and ECG further impacts their interaction with lipid bilayers [2].

  • Chemical Instability: Catechins are chemically unstable at neutral or alkaline pH and elevated temperatures, leading to degradation before cellular uptake can occur [3]. EGCG is particularly prone to auto-oxidation in cell culture conditions [4].

  • Rapid Metabolism: Catechins undergo extensive phase II metabolism (glucuronidation, sulfation, methylation) in the liver, producing less bioactive conjugates [3]. The biological half-life of active catechins is short, with less than 1% of orally ingested EGCG reaching systemic circulation in its active form [3].

  • Efflux Transport: Catechins are substrates for efflux transporters like P-glycoprotein, which actively pump them out of cells, further reducing intracellular concentrations [5].

Q: How does chemical structure affect catechin bioavailability?

A: The bioavailability of catechins is heavily influenced by their specific chemical structures:

  • The number and position of hydroxyl groups directly determine antioxidant capacity and membrane interaction [1] [6]. EGCG's gallate moiety and trihydroxyl group on the B-ring enhance activity but also affect solubility and stability [2].

  • Stereochemical configuration impacts biological activity; epicatechins (2R,3R configuration) show different bioavailability profiles compared to their non-epi counterparts [1]. Galloylated catechins (EGCG, ECG) generally have lower bioavailability than non-galloylated ones (EC, EGC) due to stronger protein binding and faster metabolism [7].

Nanocarrier Solutions for Enhanced Uptake

Table: Comparison of Nanocarrier Systems for Catechin Delivery

Nanocarrier Type Mechanism of Uptake Enhancement Key Advantages Reported Efficacy Research Applications
Liposomes Lipid bilayer fusion with cell membranes High biocompatibility, protection from degradation 3-5× increase in cellular uptake vs. free catechins [1] Cancer cells, neurological studies
Solid Lipid Nanoparticles (SLNs) Improved mucosal adhesion and permeation Controlled release, high stability Plasma AUC increased by 24-27% in optimized formulations [3] Oral delivery, anti-inflammatory studies
Nanostructured Lipid Carriers (NLCs) Enhanced drug loading capacity Avoids drug expulsion, better encapsulation 18-36% higher plasma concentrations [3] Chronic disease models, functional nutrition
Polymeric Nanoparticles (PLGA, Chitosan) Mucoadhesive properties, sustained release pH-responsive release, targeting capabilities Up to 5× longer half-life in circulation [2] Targeted therapy, precision nutrition
Nanoemulsions Increased solubility and dissolution rates Easy preparation, scalability Improved transport across Caco-2 monolayers [1] Food applications, nutraceuticals
Mannich Reaction-Based Systems Covalent conjugation for stability Ultra-fast assembly, good antioxidant retention Enhanced stability across pH/temperature ranges [8] Stimulus-responsive delivery

Experimental Protocols & Methodologies

Protocol 1: Preparation of Catechin-Loaded Liposomes

Objective: To encapsulate green tea catechins in liposomal formulations for enhanced cellular uptake [1]

Materials:

  • Phosphatidylcholine, cholesterol, EGCG standard
  • Chloroform, methanol, phosphate buffered saline (PBS, pH 6.5)
  • Rotary evaporator, bath sonicator, polycarbonate membranes (100 nm)

Methodology:

  • Thin-Film Hydration: Dissolve lipid mixture (phosphatidylcholine:cholesterol, 7:3 molar ratio) in chloroform:methanol (2:1 v/v) in round-bottom flask. Remove organic solvent using rotary evaporator (40°C, 60 rpm) to form thin lipid film [1].
  • Hydration: Hydrate lipid film with catechin solution (5 mg/mL in PBS, pH 6.5) at 60°C for 1 hour with gentle agitation.
  • Size Reduction: Sonicate resulting multilamellar vesicles using bath sonicator for 30 minutes (50% amplitude, pulse mode). Alternatively, extrude through polycarbonate membranes (100 nm pore size, 10 passes).
  • Purification: Separate unencapsulated catechins using gel permeation chromatography (Sephadex G-50) or dialysis (MWCO 12-14 kDa).
  • Characterization: Determine particle size (100-200 nm target), polydispersity index (<0.3), zeta potential, and encapsulation efficiency (HPLC analysis).

Quality Control:

  • Measure encapsulation efficiency using HPLC after membrane filtration [1]
  • Monitor physical stability at 4°C for 30 days; assess size change and drug retention
  • Sterilize using 0.22 μm filters for cell culture studies
Protocol 2: In Vitro Permeability Assessment Using Caco-2 Model

Objective: To evaluate intestinal permeability of catechin formulations [5] [7]

Materials:

  • Caco-2 cells (passage 35-45), Transwell inserts (0.4 μm pore size, 12 mm diameter)
  • DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin
  • HBSS buffer (pH 7.4), catechin formulations, LC-MS/MS for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells at density of 1×10⁵ cells/insert and culture for 21-28 days until differentiation. Monitor transepithelial electrical resistance (TEER) regularly; use only monolayers with TEER >500 Ω·cm² [5].
  • Experimental Setup: Pre-incubate with HBSS (pH 7.4) for 30 minutes. Apply catechin formulations (50-100 μM in EGCG equivalents) to apical compartment. Collect samples from basolateral side at 0, 15, 30, 60, 120, and 180 minutes.
  • Sample Analysis: Quantify catechin concentrations using validated LC-MS/MS method. Calculate apparent permeability (Papp) using formula: Papp = (dQ/dt)/(A×C₀), where dQ/dt is transport rate, A is membrane area, and C₀ is initial concentration [5].
  • Integrity Monitoring: Measure TEER values before and after experiment to confirm monolayer integrity.

Interpretation:

  • Papp <1×10⁻⁶ cm/s: Low permeability
  • Papp 1-10×10⁻⁶ cm/s: Moderate permeability
  • Papp >10×10⁻⁶ cm/s: High permeability

Troubleshooting Guide: Common Experimental Challenges

Table: Troubleshooting Common Catechin Uptake Issues

Problem Potential Causes Solutions Preventive Measures
Low encapsulation efficiency Drug leakage during preparation, improper lipid:drug ratio Optimize lipid composition, use active loading methods, add charge inducers Pre-saturate membranes with catechins, use higher lipid concentrations [1]
Rapid catechin degradation Oxidation at neutral pH, exposure to light/heat, metal ion catalysis Work under inert atmosphere, include antioxidants (ascorbic acid), chelate metal ions (EDTA) Use amber glassware, maintain pH 4-6, store at -20°C under nitrogen [4]
Poor cellular uptake in vitro Serum protein binding, efflux transporter activity, precipitation in media Use serum-free conditions during treatment, add transporter inhibitors (verapamil), filter sterilize formulations Characterize serum protein binding, use shorter treatment times, validate intracellular measurements [3] [5]
High batch-to-batch variability Inconsistent nanoparticle size, drug loading, or stability Standardize preparation methods, implement rigorous QC parameters, validate characterization techniques Use standardized excipients, control temperature/humidity during preparation, establish SOPs [1]
Unexpected cytotoxicity Excipient toxicity, surfactant concentrations, nanoparticle accumulation Test blank nanoparticles, reduce surfactant levels, optimize exposure time Perform thorough biocompatibility screening, use GRAS excipients, monitor cellular morphology [2]

Cellular Uptake Mechanisms & Pathways

The cellular uptake of catechin nanocarriers occurs through multiple pathways, influenced by formulation characteristics:

G cluster_pathways Cellular Uptake Pathways cluster_fate Intracellular Fate cluster_effects Biological Effects Nanocarrier Catechin Nanocarrier Endocytosis Endocytosis Nanocarrier->Endocytosis Clathrin-mediated Fusion Direct Fusion Nanocarrier->Fusion Lipid-based Passive Passive Diffusion Nanocarrier->Passive Free catechins Lysosome Lysosomal Escape Endocytosis->Lysosome Vesicular transport Release Cargo Release Fusion->Release Membrane fusion Passive->Release Cytosolic delivery Lysosome->Release pH-dependent Targets Molecular Targets Release->Targets Bioactive forms Signaling Signaling Modulation Targets->Signaling NF-κB/JAK-STAT Antioxidant Antioxidant Effects Targets->Antioxidant Nrf2/ARE pathway Protection Cellular Protection Signaling->Protection Antioxidant->Protection

Key Molecular Targets: Once intracellularly delivered, catechins modulate multiple signaling pathways including NF-κB, JAK/STAT, AKT, and Notch pathways [3]. They also activate the Nrf2-ARE pathway which regulates antioxidant response elements and phase II enzymes [2]. In neurodegenerative research, catechins remodel amyloid aggregates by binding to Aβ oligomers at specific sites, particularly interfering with β-sheet formation at residues 15-22 [4].

Advanced Formulation Strategies

Mannich Reaction-Based Delivery Systems: Recent advances utilize the Mannich reaction to create stable catechin-based delivery systems with unique properties:

  • Mechanism: One-pot, three-component condensation between catechins, aldehydes, and amines creates β-aminocarbonyl compounds with enhanced stability [8]
  • Advantages: Ultra-fast assembly, high surface activity, good antioxidant retention, and increased stability across broad pH, temperature, and ionic strength ranges [8]
  • Applications: Particularly valuable for creating nanoparticles, emulsions, and hydrogels for precision nutrition applications

Hybrid Nanotechnology Approaches:

  • Lipid-Polymer Hybrids: Combine permeation enhancement of lipids with controlled release properties of polymers
  • Ligand-Targeted Systems: Surface modification with targeting moieties (peptides, antibodies) for cell-specific delivery
  • Stimuli-Responsive Carriers: pH-sensitive or enzyme-responsive systems that release catechins in specific cellular compartments

Analytical Method Validation

Critical Parameters for Uptake Quantification:

  • Sample Preparation: Use protein precipitation (acetonitrile/methanol) with antioxidants (ascorbic acid) to prevent degradation during processing [7]
  • Chromatographic Separation: C18 columns with 0.1% formic acid in water/acetonitrile gradient; maintain column temperature at 40°C [5]
  • Detection: LC-MS/MS with negative ion mode for catechins; MRM transitions: EGCG m/z 457→169, EGC m/z 305→125, EC m/z 289→245 [7]
  • Quality Controls: Include calibration standards (0.01-10 μM) and QC samples at low, medium, high concentrations; accept if accuracy within ±15%

Intracellular Quantification Protocol:

  • Wash cells with cold PBS (pH 6.0 to inhibit efflux transporters)
  • Lyse cells with 0.1% Triton X-100 in aqueous methanol containing 0.1% formic acid
  • Centrifuge at 14,000×g for 15 minutes at 4°C
  • Analyze supernatant using validated LC-MS/MS method
  • Normalize to protein content (Bradford assay) for cross-experiment comparison

References

Catechin Isomers: Structures and Key Differences

Author: Smolecule Technical Support Team. Date: February 2026

All catechins share a basic flavan-3-ol structure. Isomerism arises from the geometric configuration at two chiral centers (C2 and C3) and the presence or absence of a galloyl moiety. The table below summarizes the primary catechin isomers found in green tea.

Isomer Pair Core Structure Galloylated Key Structural Features
Catechin (C) / Epicatechin (EC) [1] [2] Flavan-3-ol No Differ in stereochemistry at C2 and C3; the trans (catechin) and cis (epicatechin) configurations [2].
Gallocatechin (GC) / Epigallocatechin (EGC) [1] Flavan-3-ol No Possess an additional hydroxyl group on the B-ring compared to C/EC. Differ in stereochemistry (C2 and C3) [1].
Catechin Gallate (CG) / Epicatechin Gallate (ECG) [1] Flavan-3-ol Yes C/EC structures esterified with a gallic acid molecule. Differ in stereochemistry of the flavan-3-ol core [1].
Gallocatechin Gallate (GCG) / Epigallocatechin Gallate (EGCG) [1] Flavan-3-ol Yes GC/EGC structures esterified with a gallic acid molecule. EGCG is the most abundant and well-studied catechin in green tea [3] [1].

A critical distinction is between epistructured (e.g., EGCG, ECG, EGC, EC) and non-epistructured (e.g., GCG, CG, GC, C) catechins, which are epimers that can interconvert under heat or changes in pH [4].

Biological Activity: Stereoselectivity in Inhibiting a Cancer Target

Computational research provides insights into how stereochemistry influences binding to the Epidermal Growth Factor Receptor (EGFR), a key cancer therapeutic target. A 2024 study investigated the binding of all eight catechin stereoisomers to the ATP-binding site of EGFR kinase [5].

Catechin Dock Score (Wild-Type EGFR) Binding Energy (Wild-Type EGFR) Relative Inhibition Potential
(-)-Catechin Gallate (CG) Highest Highest Top-ranked
(-)-Gallocatechin Gallate (GCG) High High Top-tier
(+)-Catechin Gallate (CG) High High Top-tier
(-)-Epigallocatechin Gallate (EGCG) High High Top-tier (most studied)
Other non-gallated catechins Lower Lower Weaker

Key findings from the study [5]:

  • Gallated catechins are superior EGFR inhibitors compared to their non-gallated counterparts, with the galloyl moiety playing a critical role in binding.
  • Specific stereoisomers show distinct potency, with (-)-CG showing a higher theoretical binding affinity than the widely studied (-)-EGCG.
  • The L858R mutant EGFR also demonstrated sensitivity to catechin inhibition, with a similar preference for gallated compounds, though binding energies were generally less favorable than with the wild-type.

Analytical Methods for Differentiating and Quantifying Isomers

Distinguishing catechin isomers requires advanced analytical techniques as they share identical molecular weights.

Method Principle Isomers Differentiated Key Experimental Insight
Hydrogen/Deuterium Exchange (H/D Exchange) MS [1] Gas-phase ion-molecule reactions probe 3D structure via H/D exchange kinetics with D₂O. All four pairs of stereoisomers. Non-gallated catechins undergo more H/D exchange than gallated ones. Kinetics can differentiate gallated stereoisomers (e.g., CG/ECG, GCG/EGCG).
Chromatography with Mass Spectrometry Physical separation (HPLC) paired with mass detection (MS). Pairs of stereoisomers (e.g., C/EC). Requires pairing chromatography with MS [1]. An optimized HPLC-DAD method can separate 8 tea polyphenols [6].
Quantitative NMR (qNMR) [7] Uses chemical shift to identify and quantify multiple compounds in a mixture without separation. Multiple catechins simultaneously. Enables rapid profiling. Cross-validated with LC-MS/MS for accuracy [7].

Experimental Protocols for Key Analyses

1. Hydrogen/Deuterium Exchange Mass Spectrometry [1]

  • Ionization: Use electrospray ionization (ESI) in negative ion mode to generate deprotonated catechin ions [M-H]⁻.
  • Reagent Introduction: Introduce deuterium oxide (D₂O) vapor into the quadrupole ion trap. Maintain a nominal D₂O pressure of 3.5 × 10⁻⁴ torr.
  • Reaction and Isolation: Isolate the ion of interest and allow it to react with D₂O for a variable time (0.05 s to 10 s).
  • Data Analysis: Monitor the mass shift due to deuterium incorporation. Compare exchange kinetics and final deuterium uptake between isomers.

2. HPLC-DAD Analysis of Catechins in Tea [4]

  • Extraction: Extract 0.25 g of finely ground green tea with 40 mL of ethanol/water (10:90 v/v) in an ultrasonic water bath at 50 °C for 1 h.
  • Chromatography:
    • Column: Reversed-phase C18 column (e.g., 5 μm Kromasil C18, 150 mm × 4.6 mm).
    • Mobile Phase: Gradient of (A) 0.1% orthophosphoric acid in water and (B) 0.1% orthophosphoric acid in methanol.
    • Gradient Program: From 20% B to 50% B over 25 minutes.
    • Flow Rate: 1 mL/min.
    • Detection: Use a Diode Array Detector (DAD) at 280 nm.

Experimental Workflow for Catechin Analysis

The following diagram outlines a generalized experimental workflow for the separation, quantification, and activity analysis of catechin isomers, integrating the protocols discussed.

G Start Start: Green Tea Sample Prep Sample Preparation (Grinding, Extraction) Start->Prep Analysis Analysis Method Prep->Analysis HPLC HPLC Separation Analysis->HPLC MS Mass Spectrometry Analysis->MS NMR Quantitative NMR Analysis->NMR Data1 Chromatogram & Retention Times HPLC->Data1 Data2 Mass Spectrum & H/D Exchange Kinetics MS->Data2 Data3 NMR Spectrum & Compound Quantification NMR->Data3 Modeling Computational Modeling (e.g., Docking to EGFR) Data1->Modeling Data2->Modeling Data3->Modeling Result Result: Isomer Identification, Quantification, and Bioactivity Assessment Modeling->Result

Key Implications for Research and Development

The stereochemistry of catechins is not just an academic detail but has direct implications for their function and application.

  • Drug Discovery: The finding that less-studied isomers like (-)-CG could be more potent EGFR inhibitors than (-)-EGCG suggests a promising avenue for developing more effective anti-cancer compounds [5].
  • Standardization of Products: The significant variation in catechin profiles due to tea grade (e.g., culinary vs. ceremonial matcha) and brewing conditions highlights the need for rigorous standardization in research and product development to ensure consistent biological effects [8] [4].

References

gallocatechin and epigallocatechin content comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Comparison

The table below summarizes key experimental findings for GC, EGC, and their gallated forms, GCG and EGCG, from controlled in vitro studies.

Catechin Antioxidant Activity (Relative % of 400 μM EGCG, FRAP Assay) [1] Cell Viability Protection (After H₂O₂-induced Oxidative Stress) [1] IC₅₀ on HT22 Neuronal Cells (Cytotoxicity, μM) [1] Inhibitory Activity against Tyrosinase (IC₅₀, μM) [2]
Gallocatechin (GC) ~20% Moderate protection >400 Information missing
Epigallocatechin (EGC) ~35% Moderate protection >400 Information missing
Gallocatechin Gallate (GCG) ~85% Strong protection ~275 36.8 ± 0.21
Epigallocatechin Gallate (EGCG) 100% (Reference) Strongest protection ~150 39.4 ± 0.54

Key insights from this data:

  • Impact of Galloyl Group: The presence of a galloyl moiety (as in GCG and EGCG) dramatically enhances antioxidant potency and biological activity compared to their non-gallated counterparts (GC and EGC) [1] [3].
  • Stereochemistry Effects: Epistructured catechins (EGC, EGCG) and their non-epi counterparts (GC, GCG) show differing biological impacts. EGCG demonstrates significantly greater cytotoxicity to neuronal cells than GCG, while GCG shows slightly stronger tyrosinase inhibition [1] [2].

Experimental Protocols for Key Data

For your experimental design or to validate the data, here are the methodologies from the cited studies.

1. Antioxidant Activity (FRAP Assay) [1]

  • Principle: Measures the ability of compounds to reduce ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a colored ferrous form (Fe²⁺).
  • Workflow:
    • Reagent Preparation: FRAP reagent is a mixture of 10 mM TPTZ in 40 mM HCl, 20 mM ferric chloride, and 300 mM acetate buffer (pH 3.6) in a 1:1:10 ratio.
    • Incubation: 5 μL of sample is mixed with 150 μL of FRAP reagent and incubated for 10 minutes in a 96-well plate.
    • Measurement: Absorbance is measured at 593 nm. Results are expressed relative to a standard, such as 400 μM EGCG.

2. Cell Viability and Protection Assay (HT22 Mouse Hippocampal Neuronal Cells) [1]

  • Cell Culture: HT22 cells are cultured in DMEM with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment: Cells are treated with varying concentrations of catechin derivatives for 3 hours.
  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added for 45 minutes to induce damage.
  • Viability Measurement: Cell viability is measured using a Cell Counting Kit-8 (CCK-8). Absorbance is read at 450 nm after a 3-hour incubation, and results are expressed as a percentage of the untreated control group.

3. Tyrosinase Inhibition Assay [2]

  • Principle: Measures the inhibition of tyrosinase enzyme activity, which is relevant for skin pigmentation and food browning.
  • Procedure: EGCG and GCG are tested for their ability to inhibit tyrosinase in a mixed manner.
  • Analysis: The IC₅₀ value (concentration for 50% inhibition) is determined. The study found GCG to have a slightly lower IC₅₀ than EGCG, indicating marginally stronger inhibition.

Analytical Methods for Catechin Quantification

Accurate quantification of these compounds in natural products like tea requires sophisticated chromatography. The following workflow, based on validated UHPLC methods, can be used for separation and identification [4] [5].

G Start Sample Preparation A Extraction with Methanol Solvent Start->A B Vortexing & Centrifugation A->B C Supernatant Clean-up (QuEChERS Method) B->C D Filtration (0.2 μm Syringe Filter) C->D E UHPLC Analysis D->E F Detection & Quantification (UV Detector at 272 nm) E->F

Key Chromatographic Conditions [4]:

  • Column: Waters Acquity C18 (50 mm x 2.1 mm ID, 1.8 μm)
  • Mobile Phase: Phosphate buffer (pH 6.8) : Methanol (70:30)
  • Flow Rate: 0.5 mL/min
  • Detection: UV at 272 nm
  • Injection Volume: 20 μL
  • Run Time: 5 minutes

Insights for Research and Development

  • Focus on Gallated Derivatives: For high-potency applications in pharmaceuticals or cosmeceuticals, research efforts are predominantly focused on EGCG and GCG due to their superior activity profiles [6] [1] [3].
  • Stability is Key: Catechins, particularly EGCG, are unstable and degrade through oxidation and epimerization, especially at neutral to basic pH and higher temperatures [7]. Including stabilizing agents like ascorbic acid in experimental buffers is crucial for obtaining reliable data [7].
  • Content Varies by Source: The specific content of GC and EGC in any plant material is highly variable, depending on the tea variety (Camellia sinensis var. assamica vs. sinensis), fermentation process (green vs. black tea), and growing conditions [5].

References

GCG-Rich vs. Standard Green Tea Extract: A Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature GCG-Rich Green Tea Extract (GCG-GTE) Standard Green Tea Extract (GTE)
Key Distinct Catechin (–)-gallocatechin gallate (GCG) [1] (–)-epigallocatechin gallate (EGCG) [2] [3]
BBB Permeability ~2.4x higher than EGCG [1] Baseline (reference point) [1]
Acute Cerebral Effect (Prefrontal Cortex) Significant reduction in hemodynamic response (fNIRS) in DLPFC, suggesting increased neural efficiency [1] Mixed results; some studies show reduced frontal cortex blood flow with no performance change [1]
Primary Research Focus Acute cognitive effects, neural efficiency, neuroprotection [1] Cancer, cardiovascular health, weight management, general antioxidant effects [4] [5] [2]
Typical Study Composition Near-equal ratio of epicatechins and epicatechin epimers [1] Dominated by epi-type catechins, especially EGCG [2] [3]

> Note on Availability: Most commercial green tea extracts are standardized for their EGCG content [4]. GCG-rich extracts are less common and were used in specific research contexts, as described below.

Detailed Experimental Data and Protocols

To support the comparison, here is a detailed look at the key study on GCG-rich extract and the established knowledge on standard extract.

Key Study on GCG-Rich Extract: Acute Effects on Cerebral Hemodynamics

This randomized, double-blind, placebo-controlled study provides the primary data on GCG's acute neurological effects [1].

  • Test Substance & Composition: The GCG-GTE was prepared from fresh Camellia sinensis leaves, which were dried, extracted with 50% aqueous ethanol, and incubated under high-temperature aqueous conditions (100°C, 1.2 atm) for 5 hours to promote epimerization, resulting in a final product with almost equal amounts of epicatechins and epicatechin epimers [1].
  • Subjects: 35 healthy adult humans (mean age 32.4) [1].
  • Intervention: A single oral dose of 900 mg of GCG-GTE vs. a placebo [1].
  • Timeline & Data Collection: Cognitive tasks were performed at baseline and 60 minutes post-consumption. During the tasks, brain activity in the prefrontal cortex was measured using functional near-infrared spectroscopy (fNIRS) to monitor changes in oxygenated hemoglobin (HbO2) concentration [1].
  • Key Outcome: The GCG-GTE group showed a significant reduction in hemodynamic activation in the left and right dorsolateral prefrontal cortex (DLPFC) during cognitive tasks compared to the placebo group. This suggests the brain required less effort to perform at the same level, indicating enhanced neural efficiency [1].
Profile of Standard Green Tea Extract

Standard green tea extract is predominantly characterized by its high EGCG content, which is considered the most active catechin [2] [3].

  • Primary Mechanism: EGCG's effects are linked to the modulation of numerous cellular signaling pathways (e.g., NF-κB, MAPK) related to oxidative stress, inflammation, and apoptosis [3].
  • Bioavailability Challenge: A critical issue in drug development is EGCG's low oral bioavailability (e.g., ~1.68% in humans), attributed to poor intestinal absorption, rapid metabolism, and swift excretion [2]. This is a major hurdle for its therapeutic application.
  • Research Focus: Evidence for standard GTE's efficacy is more extensive and spans areas like:
    • Cancer: Preclinical meta-analyses show GTE and EGCG significantly reduce tumor volume and weight in models of hormone-dependent cancers [5].
    • Cardiovascular Health: Meta-analyses confirm a modest but reproducible benefit in reducing LDL cholesterol [6].

Comparative Mechanisms and Research Implications

The experimental data suggests different primary applications for these two extracts.

  • GCG-GTE appears promising for interventions targeting acute cognitive performance, mental workload, and neuroprotection, partly due to its superior BBB permeability [1].
  • Standard GTE has a broader research base for chronic conditions like cancer, metabolic syndrome, and cardiovascular health, though its low bioavailability remains a key challenge [2] [3].

The following diagram illustrates the distinct properties and research applications of GCG-rich versus standard green tea extract.

G Start Green Tea Extract GCG_Node GCG-Rich Extract Start->GCG_Node EGCG_Node Standard Extract (EGCG-Rich) Start->EGCG_Node GCG_Char Key Characteristic: • Higher Blood-Brain Barrier Permeability GCG_Node->GCG_Char EGCG_Char Key Challenge: • Low Oral Bioavailability EGCG_Node->EGCG_Char GCG_Mech Primary Research Application: Acute Cognitive Function & Neuroprotection GCG_Char->GCG_Mech EGCG_Mech Primary Research Application: Chronic Conditions (e.g., Cancer, CVD) EGCG_Char->EGCG_Mech

Key Takeaways for Researchers

  • GCG-GTE is a distinct entity: It is not simply "stronger" green tea extract, but one with a unique catechin profile and pharmacokinetic properties, warranting separate investigation [1].
  • Mind the model and outcome: GCG-GTE has shown promise in human models for acute brain function, while much of the robust data for standard GTE in oncology comes from preclinical in vivo models [5] [1].
  • Bioavailability is central: For any drug development program involving standard GTE, strategies to overcome the low bioavailability of EGCG are a critical research focus [2] [3].

References

Comprehensive Comparison Guide: HPLC Method Validation for Catechin Analysis in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catechin Analysis and HPLC Fundamentals

Catechins are flavonoid compounds found predominantly in tea leaves (Camellia sinensis) and represent significant interest in pharmaceutical and nutraceutical development due to their antioxidant properties and potential health benefits. These compounds include (+)-catechin (C), (−)-epicatechin (EC), (−)-epigallocatechin (EGC), (−)-epigallocatechin gallate (EGCG), (−)-epicatechin gallate (ECG), and several other derivatives. The chemical complexity of catechin mixtures and the presence of similar structural isomers present substantial analytical challenges that require sophisticated separation methods. High-performance liquid chromatography (HPLC) has emerged as the primary technique for precise separation, identification, and quantification of individual catechins in various matrices, including plant extracts, pharmaceutical formulations, and biological samples [1].

The pharmaceutical relevance of catechins continues to drive method development advancements, as evidenced by recent research on Miang (traditional Lanna fermented tea leaf), where catechins are being standardized as natural active pharmaceutical ingredients (natural APIs) for cosmeceutical and nutraceutical products [1]. Proper method validation ensures that catechin-based products meet quality standards and regulatory requirements, providing confidence in product efficacy and safety profiles. This guide systematically compares established HPLC approaches, validation methodologies, and performance characteristics to assist researchers in selecting appropriate analytical strategies for their specific catechin analysis needs.

Comparative Analysis of HPLC Methods for Catechin Separation

Separation Techniques and Column Chemistry
  • Column Selection: The choice of stationary phase significantly impacts catechin separation efficiency. Deactivated, extra dense bonding, double endcapped monomeric C18 columns with high-purity silica (3.0 mm × 250 mm, 5 µm particle size) have demonstrated superior separation of Miang catechins when used with acidified mobile phases, effectively resolving complex catechin profiles within shorter analysis times [1]. Conventional C18 columns (4.6 mm × 250 mm) also provide adequate separation but may require longer analysis periods (up to 60 minutes) and optimization to address peak tailing issues caused by unfavorable interactions with accessible acidic silanols [1]. Phenyl columns (2.1 × 150 mm) offer alternative selectivity for specific catechin separations, successfully resolving gallic acid, caffeine, epicatechin, and EGCG using isocratic elution [2].

  • Elution Methods: Gradient elution systems typically provide optimal separation of complex catechin mixtures. For example, a binary gradient using mobile phase A (2.0% acetic acid and 9.0% acetonitrile) and mobile phase B (80% acetonitrile) with a phenyl-hexyl column effectively resolves catechin fractions over 35 minutes [3]. In contrast, isocratic elution (8:1:91 v/v/v acetonitrile, glacial acetic acid, and deionized water) using a phenyl column at 0.5 mL/min flow rate adequately separates principal tea components within 15 minutes, offering a simpler, more cost-effective alternative when analyzing specific target compounds [2]. The presence of acid in the mobile phase is crucial for suppressing ionization of phenolic groups and improving peak shape across all column types [1].

Quantitative Performance and Validation Parameters

Table 1: Comparison of HPLC Method Validation Parameters for Catechin Analysis

Validation Parameter Gradient HPLC Method [1] Isocratic HPLC Method [2] UHPLC Method [4]
Linearity Range Not specified 2.5–25 μg/mL 50–150 μg/mL
Correlation Coefficient (R²) Effective linearity confirmed >0.995 >0.9996
Precision (RSD%) Precise <7.5% <2%
Accuracy Accurate 96–103% 99.1–100.4%
LOD Determined 0.4-1.3 μg/mL Not specified
LOQ Determined 1.2-3.8 μg/mL Not specified
Analysis Time Shorter time with optimized column ~15 minutes 5 minutes

Table 2: Comparison of Catechin Separation Methods and Their Performance Characteristics

Method Aspect Traditional HPLC [1] Isocratic HPLC [2] UHPLC [4] UV-Vis Spectrophotometry [3]
Separation Principle Individual compound separation Individual compound separation Individual compound separation Total catechin content
Time Requirement ~60 minutes (including preparation) ~60 minutes (including preparation) <30 minutes (including preparation) ~60 minutes
Cost per Analysis Higher Moderate Higher (instrument cost) Low
Specificity High High Very High Low
Applications Research, standardization Quality control, routine analysis High-throughput screening Initial screening, quality assessment

The validation data demonstrates that all chromatographic methods show acceptable performance for catechin analysis. The isocratic method provides a cost-effective solution for laboratories with limited resources, while UHPLC offers superior speed and precision for high-throughput environments. The correlation between UV-Vis spectrophotometry and HPLC results (with variations between -3.59% and 2.79%) confirms that spectrophotometric methods can serve as rapid screening tools when individual catechin composition data isn't required [3].

Experimental Protocols for HPLC Method Validation

Sample Preparation and Chromatographic Conditions
  • Sample Extraction Protocol: For tea leaf analysis, accurately weigh approximately 1.0 g of sample and homogenize with absolute ethyl alcohol. Filter the mixture and adjust volume to 50 mL with ethyl alcohol [3]. For HPLC analysis, dilute 1 mL of this extract to 50 mL with distilled water. For solid samples, weigh 0.1 g of dried, powdered material and extract with 5.0 mL of 70% methanol on a water bath at 70°C for 30 minutes. Repeat extraction with equal volume of methanol, centrifuge, combine supernatants, and adjust volume to 10 mL [3]. Further dilute 1 mL of this extract to 5.0 mL with stabilizing solution (0.25% each of EDTA and ascorbic acid in 10.0% acetonitrile), then filter through a 0.20 μm nylon membrane before HPLC injection [3].

  • Chromatographic System Setup: For routine analysis, isocratic conditions using a phenyl column (2.1 × 150 mm) with mobile phase comprising acetonitrile, glacial acetic acid, and deionized water (8:1:91 v/v/v) at 0.5 mL/min flow rate provide effective separation [2]. Detection should be performed at 280 nm with injection volume of 100 μL. For enhanced separation of complex mixtures, employ a gradient elution with a deactivated, extra dense bonding, double endcapped monomeric C18 column (3.0 mm × 250 mm, 5 μm) [1]. Use mobile phase A (acidified water) and mobile phase B (acetonitrile or methanol with acid modifier) with a gradient program optimized for the specific catechin profile. Column temperature should be maintained at 25-35°C depending on the separation requirements [3].

Method Validation Procedures
  • Specificity and Selectivity Assessment: Demonstrate method specificity by analyzing blank samples (mobile phase), placebo formulations (if applicable), and standard solutions to confirm absence of interference at retention times of target catechins [5]. For stability-indicating methods, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate separation of degradation products from analyte peaks [5]. Peak purity assessment using photodiode array detection or mass spectrometry provides additional specificity verification [5].

  • Linearity, Range, and Sensitivity: Prepare standard solutions at a minimum of five concentration levels across the expected working range (e.g., 50-150 μg/mL for UHPLC [4] or 2.5-25 μg/mL for conventional HPLC [2]). Inject each concentration in triplicate and plot peak area versus concentration. Calculate correlation coefficient (R²), slope, intercept, and residual values using linear regression analysis [5]. Determine limit of detection (LOD) and limit of quantitation (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively, or using statistical methods based on standard deviation of response and slope [5].

G cluster_0 Key Validation Parameters Start Start Method Validation Specificity Specificity Assessment Start->Specificity Linearity Linearity & Range Specificity->Linearity P1 No interference from matrix components Specificity->P1 Accuracy Accuracy Evaluation Linearity->Accuracy P2 R² > 0.995 (ICH requirement) Linearity->P2 Precision Precision Testing Accuracy->Precision P3 Recovery: 95-105% Accuracy->P3 Robustness Robustness Testing Precision->Robustness P4 RSD < 2% for system precision Precision->P4 Validation Method Validation Complete Robustness->Validation P5 Variation of method parameters Robustness->P5

Figure 1: HPLC Method Validation Workflow - This diagram illustrates the systematic approach to validating HPLC methods for catechin analysis, highlighting key parameters and their acceptance criteria at each stage.

  • Accuracy, Precision, and Robustness Evaluation: Assess method accuracy using recovery studies by spiking known amounts of catechin standards into sample matrices at three concentration levels (low, medium, high) with minimum nine determinations total [5]. Compare measured concentrations to added amounts, with acceptance criteria typically set at 95-105% recovery [5]. Evaluate method precision through repeatability (multiple injections of same preparation by one analyst same day) and intermediate precision (different days, analysts, or instruments) [5]. Express precision as relative standard deviation (RSD%), with acceptable limits typically <2% for system precision and <5% for method precision [2]. Determine method robustness by deliberately varying method parameters (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%) and evaluating system suitability compliance [4].

Advanced Techniques and Supplementary Methods

UHPLC and Alternative Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in catechin analysis, offering improved resolution, sensitivity, and reduced analysis time compared to conventional HPLC. A validated UHPLC method for EGCG determination utilizes an Acquity C18 column (50 mm × 2.1 mm, 1.8 μm) with isocratic elution (phosphate buffer:methanol, 70:30) at 0.5 mL/min flow rate, achieving separation within 5 minutes [4]. The method demonstrates excellent precision (RSD < 2%) and accuracy (recovery rate 99.1–100.4%), making it suitable for high-throughput analysis of catechin-rich samples [4]. For mass spectrometry detection, electrospray ionization (ESI) in positive ion mode provides enhanced sensitivity and selectivity for catechin identification and quantification [4].

Capillary electrophoresis offers an orthogonal separation mechanism to HPLC, with analysis times under 10 minutes reported for tea polyphenols [3]. While this technique provides rapid analysis with minimal solvent consumption, it may have limitations in robustness for routine quality control applications. UV-Vis spectrophotometry using vanillin-sulfuric acid reagent that develops orange color measured at 500 nm provides a simple, cost-effective method for total catechin quantification [3]. This approach is particularly valuable for initial screening of large sample sets when individual catechin composition data isn't required, though it lacks the specificity of chromatographic methods.

Method Comparison and Selection Guidelines

G Start Start Method Selection Objective Define Analysis Objective Start->Objective Resources Assess Available Resources Objective->Resources UVVis UV-Vis Spectrophotometry Objective->UVVis Total Catechin Content IsoHPLC Isocratic HPLC Objective->IsoHPLC Target Compounds Routine QC GradHPLC Gradient HPLC Objective->GradHPLC Full Catechin Profile Research UHPLC UHPLC Objective->UHPLC High-Throughput Advanced Applications Sample Consider Sample Throughput Resources->Sample Resources->UVVis Limited Budget Resources->IsoHPLC Standard Equipment Resources->GradHPLC Advanced Equipment Resources->UHPLC Advanced Equipment Adequate Budget Sample->IsoHPLC Moderate Throughput Sample->UHPLC High Throughput

Figure 2: HPLC Method Selection Decision Tree - This flowchart provides a systematic approach for selecting the most appropriate analytical method based on research objectives, available resources, and sample throughput requirements.

  • Research and Development Applications: For method development and comprehensive catechin profiling, gradient HPLC with C18 columns provides the necessary separation power and flexibility to resolve complex mixtures [1]. The ability to adjust selectivity through mobile phase composition and gradient profile makes this approach ideal for characterizing unknown catechin profiles in novel plant extracts or pharmaceutical formulations. When highest resolution is required for closely related catechin isomers, UHPLC with sub-2μm particles offers superior separation efficiency, though at higher instrument costs and potentially greater method transfer challenges [4].

  • Quality Control and Routine Analysis: For routine quality assessment of known products, isocratic HPLC methods provide adequate separation of target catechins with simpler instrumentation, faster equilibration, and reduced solvent consumption [2]. The simplified operation makes these methods suitable for transfer between laboratories and for use by less experienced analysts. When regulatory compliance is essential, fully validated methods following ICH guidelines with demonstrated specificity, accuracy, precision, and robustness should be implemented, regardless of the chromatographic approach selected [5].

Regulatory Compliance and System Suitability

Validation Requirements and Acceptance Criteria

The International Council for Harmonisation (ICH) guidelines provide the framework for analytical method validation in pharmaceutical applications. For catechin analysis methods intended for regulatory submissions, the following validation parameters must be addressed: specificity, linearity, accuracy, precision, detection limit, quantitation limit, robustness, and system suitability [5]. Specificity requires demonstration that the method can unequivocally identify and quantify catechins in the presence of potential interferents, including other tea components, degradation products, or matrix components [5]. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) provide critical evidence of method stability-indicating capabilities [5].

Accuracy should be established across the specified range of the analytical procedure, typically using recovery studies at three concentration levels (80%, 100%, 120% of target concentration) with minimum nine determinations total [5]. Precision validation includes repeatability (multiple injections of same preparation), intermediate precision (different days, analysts, equipment), and reproducibility (between laboratories) [5]. For catechin quantification methods, acceptable precision is typically demonstrated by relative standard deviation (RSD%) values less than 2% for system precision and less than 5% for method precision [2].

System Suitability and Quality Control

System suitability tests are essential to verify that the chromatographic system is performing adequately at the time of analysis. These tests typically include parameters such as plate count (theoretical plates), tailing factor, resolution between critical pairs, and repeatability of standard injections [5]. For catechin analysis, resolution between EGCG and ECG is often a critical parameter due to their structural similarity and potential for co-elution. Quality control samples at low, medium, and high concentrations should be analyzed alongside test samples to ensure ongoing method performance [2].

Method transfer between laboratories requires careful planning and documentation. Comparative testing using predefined acceptance criteria (e.g., ≤10% difference in results between laboratories) ensures consistent method performance across different environments [5]. For catechin analysis methods, including a retention time marker solution in the system suitability procedure helps reduce the risk of peak misidentification resulting from retention time shifts, particularly important for methods analyzing multiple catechin compounds with similar structures [5].

Conclusion

The comprehensive comparison presented in this guide demonstrates that multiple HPLC approaches can be successfully applied to catechin analysis, each with distinct advantages and limitations. The selection of an appropriate method depends on various factors including analytical requirements, available resources, and intended application. Gradient HPLC methods with C18 columns provide the most comprehensive solution for full catechin profiling in research and development settings, while isocratic methods offer practical advantages for routine quality control of specific target compounds. UHPLC represents the cutting edge in separation technology, delivering superior speed and resolution for high-throughput applications.

References

comparative anti-amyloid aggregation GCG EGCG

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Amyloid Aggregation Profile

The table below summarizes the key experimental findings for EGCG and provides available data for other catechins, which can serve as a point of comparison for GCG.

Compound Target Amyloid Key Experimental Findings Reported Efficacy & Proposed Mechanism

| EGCG (Epigallocatechin-3-gallate) | Aβ (Alzheimer's) | In vitro: Remodeled toxic Aβ oligomers into non-toxic assemblies; IC₅₀ for Aβ fibrillization: 7.5 mg/L [1] [2]. In vivo (mouse/rat models): Improved memory and learning at 3 mg/kg and 25 mg/kg orally; reduced Aβ levels and modulated secretase activities [2] [3]. | High efficacy. Binds to oligomers and fibrils, remodeling them via H-bond and π-π interactions. Also inhibits fibrillization and modulates amyloid precursor protein processing [1] [4] [5]. | | EC (Epicatechin) | Aβ (Alzheimer's) | In vitro: Only partially detoxified Aβ oligomers compared to EGCG's full detoxification [1]. | Lower efficacy than EGCG. Binds to the same sites on Aβ oligomers as EGCG but forms fewer key interactions with residues critical for toxicity and aggregation [1]. | | Other Tea Extracts (Green, White, Oolong, Black) | Aβ (Alzheimer's) | In vitro: All tested tea extracts inhibited Aβ fibrillization and provided significant neuroprotection against Aβ-evoked toxicity in PC-12 cells [6]. | Varying efficacy. The anti-aggregatory effect is attributed to their composite catechin profiles, with EGCG being a major contributor [6]. |

Note on GCG: The search results do not provide specific quantitative data for GCG (Gallocatechin Gallate). GCG is an epimer of EGCG, meaning it has the same chemical formula but a different spatial arrangement of atoms. This difference can significantly impact its binding affinity to amyloid structures and its overall bioavailability. Therefore, the high activity of EGCG cannot be directly extrapolated to GCG without experimental evidence.

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies and results from the literature.

1. Molecular Interactions with Aβ Oligomers (in silico/in vitro)

  • Objective: To elucidate the atomic-level mechanism by which EGCG remodels toxic Aβ oligomers (AβOs) [1].
  • Protocol: The pore-forming Aβ tetramer (PDB ID: 6RHY) was used. Binding sites were predicted with DoGSiteScorer. Molecular docking and 500 ns molecular dynamics (MD) simulations were performed using AutoDock Vina and GROMACS, comparing EGCG to the less effective EC [1].
  • Key Findings: EGCG bound three druggable sites on AβOs (two hydrophilic edges, one β-sheet core) via H-bonds and aromatic interactions. It interacted more efficiently with key residues (e.g., His329, Glu338) than EC, leading to drastic remodeling and full detoxification. Binding to the hydrophilic edge may prevent pore formation in neuronal membranes [1].

2. Remodeling of Mature Tau Fibrils (in vitro)

  • Objective: To understand how EGCG disaggregates mature tau fibrils extracted from Alzheimer's disease brain tissue [5].
  • Protocol: AD-derived tau fibrils were incubated with EGCG. The process was monitored via dot blot and negative stain EM. The EGCG-tau fibril intermediate was trapped and its structure solved by cryo-Electron Microscopy (cryo-EM) at 3.2 Å resolution [5].
  • Key Findings: The cryo-EM structure revealed EGCG molecules stacked in a helical column at a specific pharmacophore site—the cleft between the two protofilaments of the paired helical filament. This binding disrupts the fibril interface, leading to disaggregation [5]. This pharmacophore has been used for in silico screening to discover new drug-like disaggregants [5].

3. Modulation of Amyloid Precursor Protein (APP) Processing (in vivo)

  • Objective: To evaluate the effect of EGCG on memory and the amyloid pathway in an Alzheimer's disease rat model [3].
  • Protocol: An AD model was induced by intracerebroventricular injection of streptozotocin (STZ). Rats were treated orally with EGCG (25, 50, 100 mg/kg). Spatial learning and memory were assessed using the Morris water maze. Hippocampal gene expression of APP and BDNF was analyzed via RT-PCR [3].
  • Key Findings: EGCG at 25 mg/kg restored memory deficits and learning to control levels. This improvement was linked to a significant decrease in hippocampal APP expression and an increase in neurotrophic BDNF expression [3].

Mechanism of Action Diagrams

The diagrams below illustrate the multi-targeted mechanisms by which EGCG counteracts amyloid aggregation.

G Start Start: EGCG Mechanism Analysis Q1 Primary Amyloid Target? Start->Q1 Q2 Target Mature Fibrils? Q1->Q2  Tau Protein Q3 Focus on Oligomers? Q1->Q3  Aβ Protein M1 Cryo-EM Structure Analysis Q2->M1  Yes M3 Transmission Electron Microscopy (TEM) Q2->M3  No (Characterize) M2 Thioflavin T (ThT) Assay Q3->M2  Fibril Formation M4 Molecular Dynamics (MD) Simulations Q3->M4  Atomic Mechanism M5 Cell Viability Assays (e.g., PC-12 cells) Q3->M5  Neurotoxicity M6 In vivo Behavioral Tests (e.g., Morris Water Maze) Q3->M6  Cognitive Outcome M2->M3 Validate M4->M1 Inform M6->M4 Correlate

Research Implications and Conclusion

The experimental data consistently positions EGCG as a highly potent, multi-targeted anti-amyloid agent. Its efficacy stems from its ability to:

  • Remodel pre-formed toxic oligomers and mature fibrils into harmless forms [1] [5].
  • Inhibit the formation of amyloid structures [2] [6].
  • Modulate the upstream biological pathway that produces amyloid-beta [2] [3].

For the research and drug development community, EGCG serves as both a promising lead compound and a powerful tool for understanding amyloid disaggregation. The elucidation of its binding pharmacophore on tau fibrils enables structure-based discovery of more drug-like molecules [5]. A critical area for future research is a direct, systematic comparative study of EGCG and its epimer, GCG, to fully delineate the impact of stereochemistry on their anti-amyloid activities.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

306.07395278 Da

Monoisotopic Mass

306.07395278 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-gallocatechin

Dates

Last modified: 08-15-2023
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11: Zhou YB, Wan XC, Shang YY, Hu JW, Shao L, Chen W, Li DX. Polyphenol content of plasma and litter after the oral administration of green tea and tea polyphenols in chickens. J Agric Food Chem. 2012 Feb 22;60(7):1619-27. doi: 10.1021/jf2039789. Epub 2012 Feb 8. PubMed PMID: 22224899.
12: Stafford HA, Lester HH. Flavan-3-ol Biosynthesis : The Conversion of (+)-Dihydromyricetin to Its Flavan-3,4-Diol (Leucodelphinidin) and to (+)-Gallocatechin by Reductases Extracted from Tissue Cultures of Ginkgo biloba and Pseudotsuga menziesii. Plant Physiol. 1985 Aug;78(4):791-4. PubMed PMID: 16664326; PubMed Central PMCID: PMC1064823.
13: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.
14: Ikeda I, Kobayashi M, Hamada T, Tsuda K, Goto H, Imaizumi K, Nozawa A, Sugimoto A, Kakuda T. Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. J Agric Food Chem. 2003 Dec 3;51(25):7303-7. PubMed PMID: 14640575.
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